1-(4-Vinylbenzyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-11-3-5-12(6-4-11)9-14-8-7-13-10-14/h2-8,10H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRSGMFTZVXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592372 | |
| Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78430-91-8 | |
| Record name | 1-[(4-Ethenylphenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Vinylbenzyl)-1H-imidazole
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-vinylbenzyl)-1H-imidazole, a versatile monomer with significant potential in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound is a functional monomer that uniquely combines the reactive vinyl group of styrene with the versatile imidazole heterocycle. The imidazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is a prevalent structural motif in numerous biologically active molecules, including the amino acid histidine.[1] Its ability to act as a proton donor or acceptor, a nucleophile, and a ligand for metal ions makes it a valuable component in the design of functional polymers. The vinylbenzyl group provides a readily polymerizable handle, allowing for the incorporation of the imidazole functionality into a variety of polymeric architectures.
The resulting polymers, poly(this compound), and its derivatives have garnered considerable interest for a range of applications. These include their use as gene delivery vectors, where the imidazole groups can facilitate endosomal escape through the "proton sponge" effect.[1] Furthermore, the imidazole-functionalized polymers can serve as catalyst supports, and the monomer itself is a precursor for the synthesis of vinylbenzylimidazolium-based ionic liquids.[1][2]
This guide will delve into the practical aspects of synthesizing and characterizing this important monomer, providing detailed protocols and explaining the scientific principles that underpin these procedures.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction between 4-vinylbenzyl chloride and imidazole. This reaction is favored due to the high nucleophilicity of the imidazole nitrogen and the reactivity of the benzylic chloride.
Reaction Mechanism
The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the benzylic chloride in 4-vinylbenzyl chloride. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-chlorine bond, with the chloride ion acting as the leaving group. The use of a base, such as sodium bicarbonate, is crucial to neutralize the hydrochloric acid formed as a byproduct, thereby preventing the protonation of the imidazole and driving the reaction to completion.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials:
-
Imidazole
-
4-Vinylbenzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
4 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium bicarbonate (1.25 equivalents) in a 1:1 (v/v) mixture of acetone and deionized water. Stir the solution for approximately 1 hour to ensure complete dissolution.
-
Addition of Imidazole: To the bicarbonate solution, add imidazole (4 equivalents) and stir until it is completely dissolved. The use of a significant excess of imidazole helps to drive the reaction towards the desired mono-substituted product and minimize the formation of di-substituted byproducts.
-
Addition of 4-Vinylbenzyl Chloride: Add 4-vinylbenzyl chloride (1 equivalent) dropwise to the reaction mixture at room temperature. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 50°C and stir for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction:
-
After the reaction is complete, remove the acetone from the reaction mixture using a rotary evaporator.
-
Extract the remaining aqueous solution with diethyl ether.
-
To the organic phase, add 2 M HCl solution until the pH reaches 4-5. This step protonates the imidazole product, making it soluble in the aqueous phase and allowing for the separation from unreacted 4-vinylbenzyl chloride and other non-basic impurities.
-
Separate the aqueous phase and wash it with diethyl ether.
-
To the acidic aqueous phase, add 4 M NaOH solution until the pH reaches 7-8. This deprotonates the product, causing it to become less water-soluble.
-
Extract the neutralized aqueous solution with diethyl ether.
-
-
Drying and Isolation: Dry the final organic phase over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure to yield the desired this compound as a light-yellow to yellow powder or crystals.
In-Depth Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole H-2 | ~7.7 | s | 1H |
| Imidazole H-4, H-5 | ~7.1 - 7.2 | m | 2H |
| Benzyl CH₂ | ~5.1 | s | 2H |
| Aromatic CH (benzyl) | ~7.2 - 7.4 | m | 4H |
| Vinyl CH | ~6.7 | dd | 1H |
| Vinyl CH₂ | ~5.2, ~5.8 | d, d | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Imidazole C-2 | ~137 |
| Imidazole C-4, C-5 | ~120 - 130 |
| Benzyl CH₂ | ~50 |
| Aromatic C (benzyl) | ~126 - 138 |
| Vinyl CH | ~136 |
| Vinyl CH₂ | ~114 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic & vinyl) | 3150 - 3000 | Medium |
| C-H stretching (aliphatic) | 3000 - 2850 | Medium |
| C=C stretching (aromatic) | 1600 - 1450 | Medium-Strong |
| C=N stretching (imidazole) | ~1500 | Medium |
| C-N stretching (imidazole) | 1250 - 1020 | Medium |
| =C-H bending (vinyl) | 1000 - 650 | Strong |
Applications of this compound and its Polymers
The unique combination of a polymerizable vinyl group and a functional imidazole moiety makes this compound a valuable monomer for the synthesis of advanced materials with diverse applications.
Gene Delivery
Polymers containing imidazole groups, such as poly(this compound), are promising candidates for non-viral gene delivery systems.[1] The imidazole rings have a pKa of around 6-7, which allows them to become protonated in the acidic environment of endosomes. This protonation leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, a phenomenon known as the "proton sponge effect." This facilitates the release of the genetic material (e.g., plasmid DNA or siRNA) into the cytoplasm, enhancing transfection efficiency.[1]
Catalyst Supports
The imidazole-functionalized polymers can act as solid supports for catalytic species. The nitrogen atoms in the imidazole ring can coordinate with metal ions, effectively immobilizing homogeneous catalysts onto a solid polymer backbone. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
Ionic Liquids
This compound can be readily quaternized by reacting the tertiary nitrogen of the imidazole ring with an alkyl halide. This results in the formation of a vinylbenzylimidazolium salt, which is a type of ionic liquid.[2] These polymerizable ionic liquids can be used to create ion-conductive polymers for applications in batteries, fuel cells, and sensors.[1][2]
Conclusion
This compound is a highly versatile and valuable monomer that serves as a gateway to a wide range of functional materials. Its synthesis via nucleophilic substitution is a robust and well-understood process, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The polymers and ionic liquids derived from this monomer exhibit significant potential in cutting-edge applications, particularly in the biomedical and materials science fields. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and explore the full potential of this remarkable compound.
References
-
Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. (2020). Beilstein Journal of Nanotechnology, 11, 436-446. [Link]
-
Ionic liquids and ionic liquid crystals of vinyl functionalized imidazolium salts. (2011). Journal of Materials Chemistry, 21(1), 163-172. [Link]
-
This compound. (n.d.). American Elements. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (2014). Polymer Chemistry, 5(11), 3649-3657. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universitat de Barcelona. [Link]
-
FTIR spectra of 1-vinyl imidazole, surfactant and surfmer. (n.d.). ResearchGate. [Link]
-
The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... (n.d.). ResearchGate. [Link]
Sources
- 1. Self-assembly of amphiphilic random co-poly(ionic liquid)s: the effect of anions, molecular weight, and molecular weight distribution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Vinylbenzyl)-1H-imidazole
Abstract
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Vinylbenzyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the compound's structural features as elucidated by NMR spectroscopy. The guide includes a comprehensive interpretation of predicted ¹H and ¹³C NMR spectra, complete with peak assignments and coupling constants. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this and similar small molecules is presented, emphasizing the causality behind experimental choices to ensure scientific integrity. Visual aids, including a structural diagram and a logical workflow for NMR analysis, are provided to enhance understanding. While experimentally obtained spectra are the gold standard, this guide utilizes high-quality predicted data to provide a robust framework for the spectroscopic analysis of this compound, empowering researchers to confidently identify and characterize this versatile compound.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound, with the chemical formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol , is a bifunctional organic molecule of considerable interest in polymer chemistry and materials science.[1] Its structure incorporates a reactive vinyl group, which can undergo polymerization, and an imidazole moiety, known for its coordinating properties and biological activity. This unique combination makes it a valuable monomer for the synthesis of functional polymers with applications in areas such as ion-exchange resins, catalysts, and biomedical materials.
Given its pivotal role in these applications, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, ¹H and ¹³C NMR are indispensable tools for confirming the identity and integrity of this compound.
This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation that will serve as a valuable reference for researchers working with this and structurally related molecules.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the accurate assignment of NMR signals. The structure of this compound with the adopted numbering convention is presented below. This convention will be used throughout this guide for all spectral assignments.
Figure 1. Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound provides a detailed roadmap for understanding its proton environments. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on established empirical data and computational models for similar chemical structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 7.65 | s (singlet) | - |
| H4 | 7.15 | t (triplet) | J = 1.2 Hz |
| H5 | 6.90 | t (triplet) | J = 1.2 Hz |
| H2', H6' | 7.25 | d (doublet) | J = 8.0 Hz |
| H3', H5' | 7.40 | d (doublet) | J = 8.0 Hz |
| H7' | 5.10 | s (singlet) | - |
| H8' | 6.70 | dd (doublet of doublets) | J = 17.6, 10.8 Hz |
| H9a' | 5.75 | d (doublet) | J = 17.6 Hz |
| H9b' | 5.25 | d (doublet) | J = 10.8 Hz |
Interpretation of the Predicted ¹H NMR Spectrum
-
Imidazole Ring Protons (H2, H4, H5): The protons on the imidazole ring are expected to resonate in the aromatic region. The H2 proton, situated between two nitrogen atoms, is the most deshielded and appears as a singlet at approximately 7.65 ppm. The H4 and H5 protons are expected to appear as triplets around 7.15 ppm and 6.90 ppm, respectively, due to small coupling to each other.
-
Vinylbenzyl Protons (H2', H3', H5', H6'): The four protons on the benzene ring of the vinylbenzyl group exhibit a characteristic AA'BB' system. The protons ortho to the imidazole-methyl group (H2' and H6') are predicted to resonate as a doublet around 7.25 ppm, while the protons meta to this group (H3' and H5') will appear as a doublet at a slightly downfield position of approximately 7.40 ppm. The observed coupling constant of ~8.0 Hz is typical for ortho-coupling in benzene rings.
-
Methylene Protons (H7'): The two protons of the methylene bridge (C7') connecting the benzyl and imidazole moieties are chemically equivalent and are expected to appear as a sharp singlet around 5.10 ppm.
-
Vinyl Group Protons (H8', H9a', H9b'): The vinyl group protons display a classic AMX spin system. The H8' proton, coupled to both H9a' and H9b', will appear as a doublet of doublets at approximately 6.70 ppm. The H9a' and H9b' protons are diastereotopic and will resonate as distinct doublets around 5.75 ppm and 5.25 ppm, respectively. The large coupling constant (~17.6 Hz) corresponds to the trans-coupling between H8' and H9a', while the smaller coupling constant (~10.8 Hz) represents the cis-coupling between H8' and H9b'.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts (δ) in ppm are presented in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 137.5 |
| C4 | 129.0 |
| C5 | 119.5 |
| C1' | 137.0 |
| C2', C6' | 128.0 |
| C3', C5' | 126.5 |
| C4' | 136.0 |
| C7' | 50.0 |
| C8' | 136.5 |
| C9' | 114.0 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Imidazole Ring Carbons (C2, C4, C5): The carbon atoms of the imidazole ring are found in the aromatic region. C2, being adjacent to two nitrogen atoms, is the most downfield at approximately 137.5 ppm. C4 and C5 are predicted to resonate at around 129.0 ppm and 119.5 ppm, respectively.
-
Vinylbenzyl Carbons (C1' to C6'): The aromatic carbons of the vinylbenzyl group appear in the typical range of 125-140 ppm. The quaternary carbons C1' and C4' are expected at approximately 137.0 ppm and 136.0 ppm, respectively. The protonated carbons C2'/C6' and C3'/C5' are predicted to be around 128.0 ppm and 126.5 ppm.
-
Methylene Carbon (C7'): The sp³-hybridized carbon of the methylene bridge (C7') is expected to have a chemical shift of approximately 50.0 ppm.
-
Vinyl Group Carbons (C8', C9'): The sp²-hybridized carbons of the vinyl group are predicted to appear at around 136.5 ppm for the CH carbon (C8') and 114.0 ppm for the CH₂ carbon (C9').
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and carefully executed experimental protocol is essential. The following section outlines a robust methodology suitable for this compound and other similar small organic molecules.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for imidazole derivatives.[2][3] The choice of solvent can slightly influence the chemical shifts of the protons.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v). However, modern NMR spectrometers can also reference the spectra to the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the logical workflow for acquiring and processing the NMR data.
Figure 2. Experimental workflow for NMR analysis.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (sw): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data serves as an internal check of the structural assignment. For instance, the number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the proposed structure. Furthermore, advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unequivocally confirm the proton-proton and proton-carbon connectivities, respectively, thereby validating the assignments made from the 1D spectra.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The detailed interpretation of the predicted spectra, coupled with a robust experimental protocol, offers researchers a solid foundation for the spectroscopic analysis of this important compound. By understanding the nuances of its NMR data, scientists can confidently verify its structure, assess its purity, and advance its application in the development of novel materials and technologies. It is recommended that the predicted data presented herein be confirmed with experimentally acquired spectra for any critical applications.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Ultra-Fast Suzuki and Heck Reactions for the Synthesis of Styrenes and Stilbenes Using Arenediazonium Salts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
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Infrared (IR) and Mass Spectrometry (MS) analysis of 1-(4-Vinylbenzyl)-1H-imidazole
An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 1-(4-Vinylbenzyl)-1H-imidazole
Introduction: The Analytical Imperative for this compound
This compound (C₁₂H₁₂N₂, Molecular Weight: 184.24 g/mol ) is a versatile heterocyclic compound featuring a unique combination of a polymerizable vinyl group, a stable benzyl linker, and a catalytically active imidazole moiety.[1][2][3][4] This structure makes it a valuable building block in materials science, particularly as a monomer for functional polymers and as a ligand in catalysis.[5] Given its application in high-performance materials and complex chemical syntheses, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for ensuring material integrity, predicting reactivity, and guaranteeing reproducibility.
This guide, intended for researchers and drug development professionals, provides a detailed examination of two cornerstone analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will move beyond procedural descriptions to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.
Part 1: Infrared (IR) Spectroscopy – Mapping the Functional Group Landscape
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[6] For a molecule like this compound, the IR spectrum provides definitive evidence for the presence of its key structural components: the vinyl group, the para-substituted aromatic ring, the methylene bridge, and the imidazole ring.
Anticipated Spectral Features and Their Structural Origins
The structure of this compound suggests several characteristic absorption bands. By predicting these bands, we establish a self-validating framework for spectral interpretation.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 2: Summary of Predicted Mass-to-Charge Ratios (m/z)
| m/z | Proposed Ion Structure | Significance |
| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 117 | [CH₂=CHC₆H₄CH₂]⁺ | Benzylic cleavage fragment; likely Base Peak |
| 81 | [C₃H₃N₂CH₂]⁺ | Imidazolylmethyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of benzene ring |
| 54 | [C₂H₂N]⁺ | Loss of HCN from m/z 81 fragment |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal methodology as it separates the analyte from any potential impurities before it enters the mass spectrometer, ensuring a clean spectrum of the target compound.
-
Sample Preparation:
-
Rationale: Dilution in a volatile solvent is necessary for injection into the GC.
-
Procedure: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Data Acquisition:
-
GC System:
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min. This program should be optimized to ensure good separation and peak shape.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the GC peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (m/z 184) to confirm the molecular weight.
-
Identify the base peak and other major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways (Table 2, Fragmentation Diagram). A strong correlation validates the molecular structure.
-
Conclusion: A Synergistic Approach to Structural Verification
The confident structural characterization of this compound is achieved through the synergistic use of Infrared Spectroscopy and Mass Spectrometry. IR spectroscopy acts as a survey tool, confirming the presence of all requisite functional groups—the vinyl, para-substituted benzene, and imidazole moieties. Mass spectrometry provides the definitive molecular weight and, through its fragmentation pattern, offers a detailed map of the molecule's structural assembly, highlighting the key benzylic linkage. Together, these two techniques provide an orthogonal and self-validating data package that is essential for any researcher or developer working with this important chemical building block.
References
- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
- AIP Publishing. (n.d.). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole.
- ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....
- ResearchGate. (n.d.). Fig. 2. Infrared spectra of: (a) vinylbenzyl chloride liquid precursor;....
- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
- JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation.
- National Institutes of Health. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.
- ChemicalBook. (n.d.). Imidazole(288-32-4)IR1.
- Ambeed. (n.d.). 78430-91-8 | this compound.
- AMERICAN ELEMENTS. (n.d.). This compound | CAS 78430-91-8.
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- 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.).
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Thermal Stability and Decomposition Profile of 1-(4-Vinylbenzyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-(4-Vinylbenzyl)-1H-imidazole. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from analogous imidazole-containing molecules and polymers to predict its thermal behavior. Furthermore, it outlines the rigorous experimental methodologies required for a definitive characterization of its thermal properties. This guide is intended to serve as a foundational resource for researchers and professionals working with this and similar molecules, enabling a deeper understanding of its stability for applications in drug development, materials science, and beyond.
Introduction: The Significance of this compound
This compound is a bifunctional molecule incorporating both a vinylbenzyl group and an imidazole ring. This unique structure makes it a valuable building block in various fields. The vinyl group allows for polymerization, leading to the formation of functional polymers with applications in areas such as ion-exchange resins, coatings, and biomedical materials. The imidazole moiety, a key component in many biological systems and pharmaceutical compounds, imparts properties such as catalytic activity, pH sensitivity, and the ability to coordinate with metal ions.
Understanding the thermal stability of this compound is paramount for its effective and safe application. Thermal decomposition can lead to loss of function, the formation of undesirable byproducts, and potential safety hazards. This guide will delve into the predicted thermal behavior of this compound and the established techniques for its empirical determination.
Predicted Thermal Decomposition Profile
Based on the thermal analysis of related compounds, such as poly(N-vinylimidazole), the decomposition of this compound is anticipated to occur at elevated temperatures. The thermal degradation of poly(N-vinylimidazole) primarily occurs in a single step within the temperature range of 340–500 °C.[1][2] The major decomposition products identified are 1H-imidazole and 1-vinylimidazole, suggesting that the cleavage of the bond between the imidazole ring and the polymer backbone is a key decomposition pathway.[1][2]
For this compound, we can hypothesize a multi-stage decomposition process:
-
Initial Decomposition: The initial phase of decomposition would likely involve the cleavage of the benzyl-imidazole C-N bond, which is generally weaker than the bonds within the aromatic rings. This would lead to the formation of a vinylbenzyl radical and an imidazole radical.
-
Secondary Reactions: These highly reactive radical species would then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation. The vinyl group may also undergo polymerization at elevated temperatures, further complicating the decomposition profile.
-
Final Products: The ultimate decomposition products are expected to include a mixture of volatile organic compounds, such as styrene (from the vinylbenzyl moiety), imidazole, and various smaller fragments. A non-volatile char residue may also be formed at very high temperatures.
Experimental Methodologies for Thermal Analysis
A thorough investigation of the thermal stability and decomposition profile of this compound requires a combination of analytical techniques.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 800 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (Tonset) and the temperatures of maximum weight loss (Tmax) are determined from the first derivative of the TGA curve (DTG curve).
Hypothetical TGA Data for this compound:
| Parameter | Predicted Value (°C) |
| Onset of Decomposition (Tonset) | ~320 - 350 |
| Temperature of Maximum Decomposition (Tmax) | ~380 - 420 |
| Residue at 800 °C (%) | ~10 - 20 |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of decomposition.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is identified as the peak of the endothermic melting transition, and the enthalpy of decomposition is calculated from the area of the exothermic decomposition peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
To identify the volatile products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the technique of choice. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to the desired decomposition temperature.
-
GC Separation: The volatile pyrolysis products are swept into a gas chromatograph for separation based on their boiling points and interactions with the column stationary phase.
-
MS Detection: The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Visualization of Experimental Workflow and Decomposition Pathway
Experimental Workflow for Thermal Analysis:
Caption: Workflow for comprehensive thermal analysis.
Proposed Thermal Decomposition Pathway:
Caption: Proposed decomposition pathway.
Implications for Drug Development and Materials Science
A thorough understanding of the thermal stability of this compound is critical for its practical applications.
-
Drug Development: For any potential pharmaceutical application, knowledge of the decomposition temperature is essential for determining appropriate storage conditions, shelf-life, and compatibility with formulation processes that may involve heat, such as melt extrusion or sterilization. The identification of decomposition products is also crucial for toxicological assessment.
-
Materials Science: When used as a monomer for polymerization, the thermal stability of this compound will dictate the feasible polymerization temperatures and processing conditions for the resulting polymer. The decomposition profile will also influence the thermal stability and degradation mechanism of the final polymeric material.
Conclusion
While direct experimental data on the thermal stability and decomposition profile of this compound is limited, this technical guide provides a robust framework for understanding its likely behavior based on the known properties of its constituent functional groups and related compounds. The outlined experimental methodologies—TGA, DSC, and Py-GC/MS—represent the gold standard for a comprehensive characterization. The insights and protocols presented herein are intended to empower researchers and professionals to confidently assess the thermal properties of this and similar molecules, ensuring their safe and effective use in a wide range of applications.
References
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Bernstein, E. R. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A. [Link]
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Fodor, C., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. [Link]
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Guo, Y., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics. [Link]
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ResearchGate. (n.d.). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. [Link]
-
ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]
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Solubility Profile of 1-(4-Vinylbenzyl)-1H-imidazole in Common Organic Solvents
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Vinylbenzyl)-1H-imidazole, a versatile monomer and ligand in polymer and materials science. The document is designed for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. We will explore the theoretical principles governing its solubility, present known solubility data, and provide a detailed experimental protocol for determining its solubility in various organic solvents. This guide aims to equip the reader with the necessary knowledge to effectively use this compound in a variety of solvent systems.
Introduction: Understanding the Molecular Structure and its Implications for Solubility
This compound is a bifunctional molecule featuring a vinyl group attached to a benzyl ring, which is in turn linked to an imidazole ring. This unique combination of a nonpolar vinylbenzyl group and a polar imidazole group dictates its solubility behavior. The imidazole ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor and, to a lesser extent, a donor, contributing to its solubility in polar solvents.[1][2] Conversely, the vinylbenzyl component is hydrophobic and promotes solubility in nonpolar organic solvents. Therefore, the overall solubility of this compound is a balance between these opposing characteristics.
Predicting the solubility of a compound in a specific solvent is guided by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in each other.[3] The polarity of a solvent is determined by its molecular structure and can be quantified by parameters such as the dielectric constant and the presence of hydrogen bonding capabilities.
Known Solubility Data
Based on available information, this compound has been reported to be soluble in the following organic solvents:
This information, while limited, provides a starting point for understanding the solubility profile of this compound. Both chloroform and DMF are polar aprotic solvents, suggesting that this compound has an affinity for solvents that can engage in dipole-dipole interactions but do not necessarily act as hydrogen bond donors.
Predicted Solubility in Common Organic Solvents
Extrapolating from the known data and the molecular structure, we can predict the likely solubility of this compound in a broader range of common organic solvents. These predictions are qualitative and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol (CH₃OH) | Polar Protic | High | The imidazole ring can form hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol (C₂H₅OH) | Polar Protic | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Acetone (C₃H₆O) | Polar Aprotic | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H of the imidazole ring. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate | Acetonitrile is a polar aprotic solvent that can engage in dipole-dipole interactions. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Moderate to High | Its polarity is similar to chloroform, where solubility has been observed. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF is a moderately polar ether that can act as a hydrogen bond acceptor. |
| Toluene (C₇H₈) | Nonpolar | Low to Moderate | The nonpolar benzyl and vinyl groups will favor interaction with toluene, but the polar imidazole will limit overall solubility. |
| Hexane (C₆H₁₄) | Nonpolar | Low | The significant polarity of the imidazole ring is expected to result in poor solubility in highly nonpolar solvents like hexane. |
| Water (H₂O) | Polar Protic | Low | While the imidazole moiety can hydrogen bond with water, the large hydrophobic vinylbenzyl group will likely lead to low overall aqueous solubility.[5] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given solvent.[6][7][8]
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment initially to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, which represents the solubility.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship is not always linear and should be determined experimentally for each solvent system.[3]
-
pH (in aqueous or protic solvents): The imidazole ring is basic and can be protonated in acidic conditions. The resulting imidazolium salt would have significantly higher aqueous solubility.
-
Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through common ion effects, changes in solvent polarity, or specific interactions.
Conclusion
The solubility of this compound is a critical parameter for its effective application in various scientific and industrial fields. While quantitative data is currently limited to chloroform and dimethylformamide, a qualitative understanding of its solubility in other common organic solvents can be inferred from its molecular structure. For precise and reliable data, the experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility in their specific solvent systems of interest. A thorough understanding and experimental determination of its solubility will enable the optimization of reaction conditions, formulation development, and purification processes.
References
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- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
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- Aceschem. (n.d.). CAS 78430-91-8 | this compound.
- Wikipedia. (2023, November 29). 1-Vinylimidazole.
- PharmaTutor. (2013, August 13). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY.
- Alfa Chemistry. (n.d.). CAS 288-32-4 Imidazole.
- Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4).
- Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research, 12(3), 567-578.
- ChemicalBook. (2025, September 25). 1-Vinylimidazole | 1072-63-5.
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- Wikipedia. (2023, December 22). Imidazole.
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- ResearchGate. (2016, June 22).
- TOKU-E. (n.d.).
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An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1-(4-Vinylbenzyl)-1H-imidazole
This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure and molecular geometry of 1-(4-Vinylbenzyl)-1H-imidazole. While a specific, publicly available crystal structure for this compound is not available at the time of this writing, this document will serve as a detailed procedural reference for researchers, scientists, and drug development professionals. It will outline the necessary steps, from synthesis and crystallization to X-ray crystallographic analysis and computational modeling, drawing upon established principles for similar imidazole derivatives.[1][2][3]
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including anticancer, antifungal, and antihypertensive properties.[4][5][6][7][8][9] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets.[2] Therefore, a thorough understanding of the crystal structure and molecular geometry of this compound is paramount for its potential development as a therapeutic agent.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating the crystal structure of this compound begins with its synthesis and subsequent crystallization. High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of imidazole with 4-vinylbenzyl chloride. This reaction is a standard procedure in organic synthesis.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve imidazole in a suitable aprotic polar solvent, such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the imidazole solution to deprotonate the imidazole ring, forming the imidazolate anion.
-
Alkylation: Slowly add a solution of 4-vinylbenzyl chloride in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction can be a meticulous process. Several techniques can be employed, and optimization of conditions is often necessary.[1]
Experimental Protocol: Crystallization
-
Solvent Screening: Begin by screening a variety of solvents and solvent systems to determine the solubility of the purified compound. Ideal crystallization solvents are those in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
X-ray Crystallography: Unveiling the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions.[2]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations.[1]
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: A single crystal of this compound is carefully selected and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[2]
-
Data Collection: A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.[1]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain a precise model of the molecule.[1]
Experimental Protocol: Structure Solution and Refinement
-
Data Processing: The diffraction data is processed using specialized software to determine the unit cell dimensions and space group.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.[1]
-
Structure Refinement: The initial model is refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Molecular Geometry of Imidazole Derivatives
The molecular geometry of imidazole and its derivatives has been extensively studied. The imidazole ring is a planar, five-membered aromatic heterocycle.[10] The crystal structure of imidazole itself reveals significant double-bond character in all the ring bonds.[10]
Anticipated Structural Features of this compound:
Based on the known structures of similar imidazole derivatives, we can anticipate the following geometric features for this compound:
-
Planar Imidazole Ring: The 1H-imidazole ring is expected to be essentially planar.
-
Bond Lengths and Angles: The C-N and C-C bond lengths within the imidazole ring will likely exhibit values intermediate between single and double bonds, indicative of aromatic character.
-
Torsion Angles: The relative orientation of the imidazole ring and the 4-vinylbenzyl group will be defined by the torsion angles around the C-N and C-C single bonds connecting the two moieties. These angles will be influenced by steric hindrance and crystal packing forces.
-
Intermolecular Interactions: In the solid state, the molecules are likely to be held together by a network of intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings.[11]
Data Presentation:
The crystallographic data for this compound would be summarized in tables for clarity.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂ |
| Formula Weight | 184.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| N1-C2 | Value |
| C2-N3 | Value |
| N3-C4 | Value |
| C4-C5 | Value |
| C5-N1 | Value |
| N1-C2-N3 | Value |
| C2-N3-C4 | Value |
| N3-C4-C5 | Value |
| C4-C5-N1 | Value |
| C5-N1-C2 | Value |
Computational Modeling: A Complementary Approach
In the absence of experimental crystal structure data, or as a complementary tool, computational modeling can provide valuable insights into the molecular geometry of this compound. Density Functional Theory (DFT) is a powerful method for optimizing molecular geometries and calculating various electronic properties.[12]
Computational Protocol: DFT Calculations
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Analysis: Analyze the optimized geometry to obtain bond lengths, bond angles, and dihedral angles.
Spectroscopic Characterization
Spectroscopic techniques provide further confirmation of the molecular structure and can be correlated with computational results.
-
¹H and ¹³C NMR Spectroscopy: Provides information about the chemical environment of the hydrogen and carbon atoms, respectively.[12]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]
-
Mass Spectrometry: Determines the molecular weight of the compound.
Significance in Drug Development
The imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[4][5][6][7][8][9] A detailed understanding of the three-dimensional structure of this compound is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity to guide the design of more potent and selective drug candidates.
-
Molecular Docking: Predicting the binding mode of the molecule within the active site of a target protein.[3][7]
-
Rational Drug Design: Modifying the molecular structure to optimize its pharmacokinetic and pharmacodynamic properties.
Visualizations
Diagram 1: Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the determination of the crystal structure of this compound.
Diagram 2: Molecular Structure of this compound
Caption: Connectivity of the this compound molecule.
Conclusion
This technical guide has outlined the comprehensive experimental and computational methodologies required for the determination and analysis of the crystal structure and molecular geometry of this compound. While a specific crystal structure is not yet in the public domain, the protocols described herein provide a robust framework for researchers to pursue this structural elucidation. The resulting structural information will be invaluable for understanding the physicochemical properties of this compound and for guiding its potential development in the field of medicinal chemistry.
References
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Electronic properties and frontier molecular orbitals of 1-(4-Vinylbenzyl)-1H-imidazole
An In-depth Technical Guide to the Electronic Properties and Frontier Molecular Orbitals of 1-(4-Vinylbenzyl)-1H-imidazole
Foreword: Unveiling the Electronic Landscape of a Versatile Monomer
This compound (VBI) is a heterocyclic organic compound that has garnered significant interest for its versatile applications, ranging from the synthesis of advanced polymers and anion exchange membranes to its use as a ligand in catalysis.[1][2][3] Its molecular structure, which marries a reactive vinyl group with the electron-rich imidazole moiety, gives rise to a unique set of electronic properties that dictate its reactivity and functionality. This guide provides a comprehensive exploration of the electronic structure of VBI, with a core focus on its frontier molecular orbitals (FMOs). We will delve into the theoretical and experimental methodologies used to characterize this molecule, explain the fundamental principles of FMO theory, and connect these electronic properties to the molecule's practical applications. This document is intended for researchers, chemists, and materials scientists seeking a deeper, mechanistically grounded understanding of VBI.
Molecular Architecture of this compound
The fundamental properties of any molecule are intrinsically linked to its three-dimensional structure. VBI (Chemical Formula: C₁₂H₁₂N₂, Molecular Weight: 184.24 g/mol ) is composed of a benzyl group substituted with a vinyl group at the para position, which is in turn bonded to one of the nitrogen atoms of an imidazole ring.[4][5]
The imidazole ring is an aromatic, five-membered heterocycle containing two nitrogen atoms. The vinylbenzyl group provides a site for polymerization. The interplay between the π-electron systems of the benzene ring, the vinyl group, and the imidazole ring governs the molecule's overall electronic distribution and reactivity. While precise, experimentally determined bond lengths and angles for VBI are not extensively published, computational methods like Density Functional Theory (DFT) can provide highly accurate predictions. Studies on analogous imidazole derivatives show characteristic C-N and C=C bond lengths that reflect a delocalized electron system.[6][7]
Caption: Molecular structure of this compound.
Methodologies for Probing Electronic Structure
To rigorously characterize the electronic properties of VBI, a synergistic approach combining computational modeling and experimental validation is essential. Each methodology provides a unique lens through which to view the molecule's behavior.
Computational Approach: Density Functional Theory (DFT)
Causality Behind the Choice: DFT stands as a cornerstone of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency for studying organic molecules.[7][8] It allows us to model the electronic structure from first principles, providing predictive insights into molecular geometry, orbital energies, and reactivity indices before a compound is ever synthesized. For a molecule like VBI, DFT is indispensable for visualizing the frontier orbitals and quantifying the HOMO-LUMO gap, which is central to understanding its chemical reactivity.[9][10]
Caption: Workflow for experimental estimation of FMO energies via CV.
Frontier Molecular Orbital (FMO) Analysis
The concept of Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important ones for chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [11][12]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, correlating with its nucleophilicity and its potential to be oxidized. [9][11]* LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, correlating with its electrophilicity and its potential to be reduced. [9][11]
The HOMO-LUMO Energy Gap (ΔE_gap)
The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE_gap). This value is a critical descriptor of a molecule's kinetic stability and chemical reactivity. [9][13]
-
Large Energy Gap: A molecule with a large gap requires more energy to excite an electron from the HOMO to the LUMO. This indicates high stability, low chemical reactivity, and high kinetic stability. [9]* Small Energy Gap: A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. [13] Computational studies on a related imidazole derivative using DFT (B3LYP/6-311G level of theory) calculated a HOMO-LUMO energy gap of 4.4871 eV . [9]This relatively large gap suggests that the molecule possesses considerable kinetic stability. [9]This stability is crucial for applications where the molecule must remain intact until a specific reaction, like polymerization, is initiated.
Caption: Diagram of the HOMO-LUMO energy gap in a molecule.
Orbital Distribution and Reactivity Descriptors
FMO analysis of imidazole derivatives reveals that the HOMO orbitals are typically delocalized over the electron-rich imidazole ring and adjacent aromatic fragments. [10]Conversely, the LUMO orbitals are often spread across the entire molecule, including the phenyl rings. [10]This distribution is key: the electron-donating character is centered on the imidazole core, while the entire structure can participate in accepting electrons.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
-
Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. [9]* Electronegativity (χ): The power of an atom or molecule to attract electrons.
-
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. [10]
Parameter Definition Significance Illustrative Value* E_HOMO Energy of the Highest Occupied Molecular Orbital Electron-donating ability -6.2967 eV [9] E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Electron-accepting ability -1.8096 eV [9] ΔE_gap E_LUMO - E_HOMO Reactivity & Kinetic Stability 4.4871 eV [9] Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to deformation 2.2449 eV [9] *Values are for a related imidazole derivative calculated at the B3LYP/6-311G level and are presented for illustrative purposes. [9]
Detailed Experimental & Computational Protocols
To ensure scientific integrity and reproducibility, the methodologies used to study VBI must be robust and well-defined.
Protocol 1: DFT Calculation of Electronic Properties
-
Structure Input: Draw the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Method Selection: In the calculation setup (e.g., Gaussian 09/16), select the Density Functional Theory (DFT) method. Choose the B3LYP functional, which is widely used for organic molecules, and a Pople-style basis set such as 6-311++G(d,p) for a good balance of accuracy and speed. [9]3. Geometry Optimization: Perform a geometry optimization calculation to find the molecule's lowest energy conformation. This step is crucial as electronic properties are dependent on the molecular geometry.
-
Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation. From this output, extract key data:
-
Energies of the HOMO and LUMO.
-
The full list of molecular orbitals for visualization.
-
Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges. [9]6. Data Analysis: Calculate the HOMO-LUMO gap (ΔE) and other reactivity descriptors. Use visualization software (e.g., Chemcraft, VMD) to plot the isosurfaces of the HOMO and LUMO to understand their spatial distribution.
-
Protocol 2: UV-Vis Spectroscopy for Optical Band Gap
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration (typically in the micromolar range). Prepare a blank sample using only the solvent.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument by running a baseline correction with the blank cuvette.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm). Imidazole itself shows a characteristic π → π* transition peak around 217 nm. [14]4. Data Analysis:
-
Plot absorbance versus wavelength.
-
Identify the absorption edge (λ_onset), which is the wavelength at which the absorbance begins to rise from the baseline.
-
Calculate the optical energy gap (E_g) using the Tauc plot method or more simply from the onset wavelength using the formula: E_g (eV) = 1240 / λ_onset (nm)
-
This experimental E_g provides a valuable comparison to the computationally derived HOMO-LUMO gap.
-
Conclusion and Future Outlook
This guide has provided a detailed examination of the electronic properties of this compound, grounded in the principles of Frontier Molecular Orbital theory. Through a combination of robust computational modeling with DFT and validation via experimental techniques like CV and UV-Vis spectroscopy, we can build a comprehensive picture of this molecule's electronic landscape.
The key takeaway is that VBI possesses a significant HOMO-LUMO energy gap, indicating a high degree of kinetic stability that is advantageous for its role as a monomer and ligand. [9]The electronic distribution, with an electron-rich imidazole core, dictates its reactivity and its interactions in larger systems, such as anion exchange membranes where it facilitates ion conduction. [1][15] A thorough understanding of these fundamental electronic properties is not merely academic; it is the foundation upon which new materials, more efficient catalysts, and novel therapeutic agents are designed. The principles and protocols outlined herein serve as a guide for researchers to not only understand this compound but also to predict and engineer the properties of its derivatives for the next generation of chemical innovations.
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An In-Depth Technical Guide to 1-(4-Vinylbenzyl)-1H-imidazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Vinylbenzyl)-1H-imidazole is a versatile bifunctional molecule that serves as a crucial building block in both medicinal chemistry and materials science. Its structure uniquely combines the biologically significant 1-substituted imidazole core with a polymerizable vinylbenzyl group. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its applications, with a focus on its role as a synthetic intermediate and a functional monomer for advanced biomedical materials.
Part 1: Core Identification and Physicochemical Properties
Accurate identification is the foundation of all scientific work. This compound is registered under a specific CAS number and possesses distinct chemical identifiers.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source(s) |
| CAS Number | 78430-91-8 | [1][2] |
| IUPAC Name | 1-[(4-ethenylphenyl)methyl]imidazole | [1][3] |
| Common Name | This compound | |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Synonyms | 1-[(4-Ethenylphenyl)Methyl]-1H-Imidazole | [1] |
The physicochemical properties of a compound dictate its handling, reactivity, and potential applications. Below is a summary of the known properties of this compound.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Light-yellow to yellow powder or crystals | |
| Boiling Point | 351.3 ± 11.0 °C at 760 mmHg | [1] |
| Melting Point | Not Available (N/A) | [1] |
| Calculated LogP | 2.57 | [3] |
| Storage Temperature | 2-8°C (Refrigerator), under inert gas |
Part 2: Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The following protocol is a robust, self-validating system that ensures high purity and yield.
Synthesis Workflow Diagram
Sources
Health and safety data for 1-(4-Vinylbenzyl)-1H-imidazole handling
An In-Depth Technical Guide to the Safe Handling of 1-(4-Vinylbenzyl)-1H-imidazole
Section 1: Compound Identification and Physicochemical Properties
This compound is an organic compound utilized in various research applications, including the synthesis of polymers and functional materials.[1] Its bifunctional nature, containing both a polymerizable vinyl group and a coordinating imidazole moiety, makes it a versatile building block. However, these same reactive groups necessitate a thorough understanding of its health and safety profile for proper handling.
Below is a summary of its key identification and physical properties.
| Property | Value | Source(s) |
| CAS Number | 78430-91-8 | [2][3][4] |
| Molecular Formula | C12H12N2 | [2][3][4][5] |
| Molecular Weight | 184.24 g/mol | [3][5] |
| Appearance | Light-yellow to yellow powder or crystals | |
| Purity | Typically ≥95% | [3][4] |
| Boiling Point | 351.3 ± 11.0 °C at 760 mmHg | [5] |
| Synonyms | 1-[(4-Ethenylphenyl)Methyl]-1H-Imidazole | [5] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5] The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The causality behind this classification stems from the reactivity of the imidazole and vinylbenzyl components, which can interact with biological macromolecules.
| GHS Classification | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | Represents substances that can cause irritation, skin sensitization, acute toxicity (harmful), or narcotic effects. | [5] |
| Signal Word | Warning | Indicates a less severe, but still significant, hazard level. | [5] |
| Hazard Statements | H302 | Harmful if swallowed. | [5] |
| H315 | Causes skin irritation. | [5] | |
| H319 | Causes serious eye irritation. | [5] | |
| H335 | May cause respiratory irritation. | [5] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [5] |
| P280 | Wear protective gloves, eye protection, and face protection. | [6][7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Section 3: Toxicological Assessment
While specific toxicological studies on this compound are not extensively published, a robust toxicological assessment can be inferred from its GHS classification and data on structurally related compounds, particularly the parent heterocycle, imidazole.
-
Acute Oral Toxicity: The classification "Harmful if swallowed" (H302) is consistent with data from imidazole, which has a reported oral LD50 in rats of approximately 970-1040 mg/kg.[7][8] This suggests that accidental ingestion of even small amounts can lead to significant adverse health effects.
-
Irritation Potential: The vinylbenzyl and imidazole moieties contribute to its irritant properties. It is designated as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335) if dusts are inhaled.[5] The imidazole ring, in particular, is known to be corrosive to skin and eyes in concentrated forms.[6][9][10]
-
A Note on Reproductive Toxicity: A critical consideration not explicitly listed in the abbreviated safety information for this specific compound is the classification of the parent compound, imidazole, as a substance that "May damage fertility or the unborn child" (Reproductive Toxicity Category 1B).[6][9][10] Given that this compound contains the core imidazole structure, it is imperative from a risk management perspective to handle it as a potential reproductive toxin. This expert judgment is crucial for ensuring the safety of all personnel, particularly those of child-bearing potential.
Section 4: Exposure Controls and Personal Protection
A systematic approach to controlling exposure is essential. The "Hierarchy of Controls" is the established framework for implementing the most effective safety measures in the laboratory.
Engineering Controls
The primary method for controlling exposure to this compound is through engineering solutions that isolate the hazard from the researcher.
-
Chemical Fume Hood: All weighing, handling, and reaction setups involving this compound solid or its solutions must be performed inside a certified chemical fume hood.[6] This prevents the inhalation of dusts and vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11][12]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7][13] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or reaction workups.[14][15]
-
Skin Protection:
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[13][14]
Section 5: Safe Handling and Storage Procedures
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Transfers: Handle the solid with care to avoid generating dust.[11] If transferring to a reaction vessel, do so slowly and carefully.
-
Cleaning: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[6][13] Do not eat, drink, or smoke in the laboratory.[6][11]
Storage Requirements
-
Temperature: Store in a refrigerator (2-8°C).[17]
-
Atmosphere: Keep the container tightly sealed to prevent moisture absorption and contamination.[6][13]
-
Location: Store in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]
-
Security: Given the potential reproductive toxicity, the container should be stored in a secure location, accessible only to authorized personnel.[6][13]
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Spill Response Workflow
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[7][13] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[6]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: During a fire, toxic fumes may be released, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[13][18]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
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Methodological & Application
Application Notes and Protocols: Free Radical Polymerization of 1-(4-Vinylbenzyl)-1H-imidazole for Functional Polymers
Introduction: The Versatility of Poly(1-(4-Vinylbenzyl)-1H-imidazole)
Poly(this compound) (PVBI) is a functional polymer with significant potential across diverse scientific and technological fields, including drug delivery, gene therapy, and materials science. The pendant imidazole group, a key structural feature, imparts unique properties such as pH-responsiveness, metal chelation capabilities, and the ability to act as a precursor for poly(ionic liquid)s (PILs). This versatility makes PVBI a highly attractive platform for the design of advanced functional materials.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of PVBI via various free radical polymerization techniques. We will delve into the mechanistic details and provide step-by-step protocols for conventional free radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP). The causality behind experimental choices will be emphasized to empower researchers to tailor these protocols to their specific needs.
Understanding the Polymerization of this compound (VBI)
The polymerization of vinyl-substituted imidazole monomers can be challenging. However, with the appropriate selection of polymerization techniques and reaction conditions, well-defined PVBI polymers can be synthesized. The choice of polymerization method will dictate the level of control over the polymer's molecular weight, architecture, and dispersity (Đ), which in turn influences its final properties and applications.
Polymerization Methodologies: A Comparative Overview
Three primary free radical polymerization techniques for VBI are discussed herein:
-
Conventional Free Radical Polymerization: A robust and straightforward method suitable for producing high molecular weight polymers. However, it offers limited control over the polymer architecture and results in a broad molecular weight distribution.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block copolymers.
-
Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP): Another CRP method that offers excellent control over the polymerization process and is known for its tolerance to a wider range of functional monomers and reaction conditions.
The selection of the most appropriate technique depends on the desired polymer characteristics and the intended application. For applications requiring well-defined polymer architectures and narrow molecular weight distributions, such as in drug delivery systems, RAFT or AGET ATRP are the preferred methods. For applications where high polymer yields are the primary concern and precise control over molar mass is less critical, conventional free radical polymerization may suffice.
Protocol 1: Conventional Free Radical Polymerization of VBI
This method is suitable for the bulk synthesis of PVBI where precise control over molecular weight is not a primary requirement.
Rationale
Conventional free radical polymerization is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The resulting radicals attack the vinyl group of the VBI monomer, initiating a chain reaction. The polymerization proceeds until termination occurs through coupling or disproportionation of growing polymer chains. This lack of control over termination leads to polymers with a broad molecular weight distribution.[1]
Experimental Workflow
Caption: Workflow for conventional free radical polymerization of VBI.
Step-by-Step Protocol
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (VBI) and azobisisobutyronitrile (AIBN) in a suitable solvent such as N,N-dimethylformamide (DMF). A typical monomer concentration is 1-2 M. The initiator concentration is typically 1 mol% relative to the monomer.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C to a constant weight.
Expected Results
This protocol should yield a white to off-white solid polymer. The molecular weight will typically be high, but with a broad dispersity (Đ > 1.5).
Table 1: Typical Reaction Conditions for Conventional Free Radical Polymerization of VBI
| Parameter | Value |
| Monomer | This compound (VBI) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | N,N-Dimethylformamide (DMF) |
| [Monomer] | 1.0 M |
| [Monomer]:[Initiator] | 100:1 |
| Temperature | 70°C |
| Time | 24 h |
Protocol 2: RAFT Polymerization of VBI
This protocol is designed for the synthesis of well-defined PVBI with controlled molecular weight and low dispersity.
Rationale
RAFT polymerization is a form of living radical polymerization that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The reversible transfer of the thiocarbonylthio group between growing polymer chains allows for a constant number of active chains throughout the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.3). For the polymerization of vinyl imidazoles, the use of acetic acid as a solvent has been shown to be beneficial as it protonates the imidazole ring, which helps to stabilize the propagating radicals.[2]
Experimental Workflow
Caption: Workflow for RAFT polymerization of VBI.
Step-by-Step Protocol
-
Reagent Preparation: In a Schlenk flask, combine VBI, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB), and AIBN in glacial acetic acid. The molar ratio of monomer to RAFT agent will determine the target degree of polymerization, and the ratio of RAFT agent to initiator is typically between 5:1 and 10:1.
-
Degassing: Purge the solution with dry nitrogen for at least 30 minutes to remove oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (typically 6-24 hours, depending on the target molecular weight).
-
Purification: After the polymerization, cool the reaction mixture and precipitate the polymer in a suitable non-solvent like diethyl ether.
-
Isolation: Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted monomer and initiator fragments, and dry under vacuum.
Expected Results
RAFT polymerization should yield a polymer with a predictable molecular weight based on the monomer-to-CTA ratio and a narrow molecular weight distribution (Đ < 1.3). The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.
Table 2: Example Reaction Conditions for RAFT Polymerization of VBI
| Parameter | Value |
| Monomer | This compound (VBI) |
| RAFT Agent | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Glacial Acetic Acid |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 |
| Temperature | 70°C |
| Time | 12 h |
Protocol 3: AGET ATRP of VBI
This advanced protocol allows for the synthesis of highly uniform PVBI polymers with excellent control over molecular architecture.
Rationale
AGET ATRP is a variant of Atom Transfer Radical Polymerization (ATRP) that utilizes a reducing agent to generate the active catalyst (Cu(I)) from a more stable, air-tolerant precursor (Cu(II)).[3] This method simplifies the experimental setup as it does not require rigorous deoxygenation of the entire system. The controlled nature of ATRP arises from the reversible activation and deactivation of the growing polymer chains by the copper catalyst, leading to polymers with very low dispersity (Đ < 1.2).[3]
Experimental Workflow
Caption: Workflow for AGET ATRP of VBI.
Step-by-Step Protocol
-
Catalyst Complex Formation: In a Schlenk flask, dissolve the copper(II) bromide (CuBr₂) and the ligand (e.g., tris(2-pyridylmethyl)amine, TPMA) in the chosen solvent (e.g., DMF). Stir until a homogeneous solution is formed.
-
Addition of Monomer and Initiator: Add the VBI monomer and the alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB) to the flask.
-
Degassing: Bubble nitrogen through the solution for 20-30 minutes.
-
Initiation: Prepare a separate, degassed solution of the reducing agent (e.g., ascorbic acid) in the solvent. Inject the reducing agent solution into the reaction mixture to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature (often room temperature for AGET ATRP) for a specified time.
-
Purification: To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina. Precipitate the purified polymer in a non-solvent.
-
Isolation: Collect the polymer by filtration and dry under vacuum.
Expected Results
AGET ATRP should produce PVBI with a very low dispersity (Đ < 1.2) and a molecular weight determined by the ratio of monomer to initiator. The resulting polymer will have a high degree of end-group functionality, making it suitable for further modifications.
Table 3: Example Reaction Conditions for AGET ATRP of VBI
| Parameter | Value |
| Monomer | This compound (VBI) |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Catalyst | CuBr₂ |
| Ligand | Tris(2-pyridylmethyl)amine (TPMA) |
| Reducing Agent | Ascorbic Acid |
| Solvent | N,N-Dimethylformamide (DMF) |
| [Monomer]:[Initiator]:[Cu(II)]:[Ligand]:[Reducing Agent] | 100:1:0.1:0.1:0.2 |
| Temperature | Room Temperature |
| Time | 8 h |
Characterization of Poly(this compound)
The synthesized PVBI should be characterized to determine its molecular weight, dispersity, and chemical structure.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the polymer structure. Expected signals include broad peaks corresponding to the polymer backbone and characteristic peaks of the benzyl and imidazole protons.[4][5]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.[6]
Applications in Functional Polymers
The versatility of PVBI stems from the reactive nature of the imidazole ring, which can be further functionalized.
Synthesis of Poly(ionic liquid)s (PILs)
PVBI is an excellent precursor for the synthesis of imidazolium-based PILs. This is achieved through the quaternization of the imidazole nitrogen atom.
Protocol for Quaternization of PVBI
-
Dissolution: Dissolve the synthesized PVBI in a suitable solvent like DMF.
-
Alkylation: Add an excess of an alkyl halide (e.g., methyl iodide, ethyl bromide) to the solution.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 24-48 hours.
-
Isolation: Precipitate the resulting PIL in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum.
The resulting PIL will exhibit properties typical of ionic liquids, but with the processability of a polymer, making it suitable for applications such as solid polymer electrolytes and gas separation membranes.[7]
Gene Delivery Applications
The cationic nature of protonated PVBI and its quaternized derivatives allows for the complexation with negatively charged nucleic acids like DNA and siRNA. The imidazole groups can also facilitate endosomal escape through the "proton sponge" effect, enhancing the delivery of genetic material into the cytoplasm of cells.
Conclusion
This guide provides a detailed overview and practical protocols for the synthesis of poly(this compound) using various free radical polymerization techniques. By understanding the principles behind each method, researchers can select the most appropriate strategy to synthesize PVBI with the desired characteristics for their specific applications, ranging from advanced drug and gene delivery systems to novel functional materials like poly(ionic liquid)s.
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- a) Synthetic pathway of poly[styrene‐ran‐1‐(4‐vinylbenzyl)‐3‐methylimidazolium hexafluorophosphate]. b) Molecular configurations of segments contained within the EC gel. c) CV of the EC gel, where the dmFc acts as an anodic ingredient and an internal measure. A Pt probe, ITO‐doped glass, and Ag‐wire were utilized as the working, counter, and quasi‐reference electrodes. Potential support of d) UV–vis absorption ranges and e) CIELAB color coordinates (Lab*) toward the electrochromic device (ECD), and f) photos of the ECD at different used potentials. Reproduced with permission.[⁷⁵] Copyright 2018, Wiley‐VCH.
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- Any suggestion on how to do ATRP of (4-VINYLBENZYL) AMINE?
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Application Note & Protocol: High-Fidelity Synthesis of Poly(1-(4-Vinylbenzyl)-1H-imidazole) via RAFT Polymerization
Introduction: The Strategic Value of Imidazole-Containing Polymers
Poly(1-(4-Vinylbenzyl)-1H-imidazole) (p(VBzI)) is a polymer of significant interest, possessing a unique combination of properties stemming from its imidazole-functionalized side chains. These moieties impart pH-responsiveness, catalytic activity, and the ability to coordinate with metal ions, making p(VBzI) a compelling candidate for applications in drug delivery systems, advanced coatings, and as a scaffold in catalysis.[1][2][3][4] The controlled synthesis of such polymers, with predetermined molecular weights and narrow molecular weight distributions, is paramount to harnessing their full potential. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a superior method for achieving this level of control.[5] This document provides a detailed protocol and the underlying scientific rationale for the synthesis of well-defined p(VBzI) using RAFT polymerization.
The RAFT Polymerization Advantage for Imidazole Monomers
Conventional free-radical polymerization of imidazole-containing monomers can be challenging, often leading to polymers with broad molecular weight distributions and limited architectural control.[2][6] RAFT polymerization, a form of controlled radical polymerization, overcomes these limitations. The key to RAFT is the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a reversible chain-transfer process.[5] This allows for the synthesis of polymers with low polydispersity (Đ < 1.2) and predictable molecular weights.[2][6]
A critical consideration for the successful RAFT polymerization of vinyl imidazole derivatives is the choice of solvent. The basicity of the imidazole ring can interfere with the polymerization process. The use of a protic solvent, such as glacial acetic acid, has been shown to be highly effective.[2][6] Acetic acid protonates the imidazole nitrogen, which prevents side reactions and stabilizes the propagating radical, leading to a well-controlled polymerization.[2][6]
Visualizing the RAFT Polymerization Workflow
The following diagram outlines the key stages of the RAFT polymerization process for synthesizing p(VBzI).
Caption: Experimental workflow for the synthesis of p(VBzI) via RAFT polymerization.
Detailed Experimental Protocol
This protocol describes the synthesis of p(VBzI) with a target degree of polymerization (DP) of 50. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is set to[7]:[1]:[0.2].
Materials
-
Monomer: this compound (CAS 78430-91-8)[8]
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Solvent: Glacial Acetic Acid (ACS grade)
-
Inhibitor Removal: Basic alumina column
-
Purification Solvent: Diethyl ether (anhydrous)
-
Degassing: Schlenk line, liquid nitrogen
Equipment
-
Schlenk flask (50 mL) with a magnetic stir bar
-
Rubber septa
-
Schlenk line with vacuum and inert gas (N₂ or Ar) manifold
-
Oil bath with a magnetic stirrer and temperature controller
-
Syringes and needles
-
Rotary evaporator
-
Vacuum oven
Procedure
1. Monomer Purification (Inhibitor Removal):
-
Rationale: Commercial vinyl monomers often contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These inhibitors must be removed as they will interfere with the controlled nature of the RAFT process.
-
Protocol: Pass the this compound monomer through a short column of basic alumina immediately before use to remove the inhibitor.
2. Reaction Setup:
-
Rationale: RAFT polymerization is sensitive to oxygen, which can act as a radical scavenger and terminate the polymerization. Therefore, all reagents are combined under an inert atmosphere.
-
Protocol:
-
In a 50 mL Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, CPADB (e.g., 55.8 mg, 0.2 mmol).
-
Add the purified this compound monomer (e.g., 1.84 g, 10 mmol).
-
Add the initiator, AIBN (e.g., 6.6 mg, 0.04 mmol).
-
Add glacial acetic acid (e.g., 10 mL) to dissolve the reagents.
-
Seal the flask with a rubber septum.
-
3. Degassing (Freeze-Pump-Thaw Cycles):
-
Rationale: This is a critical step to remove dissolved oxygen from the reaction mixture.[9]
-
Protocol:
-
Freeze the contents of the Schlenk flask by immersing it in liquid nitrogen until completely solid.
-
With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen.
-
Allow the contents to thaw completely at room temperature. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
-
After the final thaw, backfill the flask with an inert gas (N₂ or Ar).
-
4. Polymerization:
-
Rationale: The thermal initiator (AIBN) decomposes upon heating to generate radicals that initiate the polymerization. The RAFT agent then mediates the growth of the polymer chains.
-
Protocol:
-
Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking small aliquots via syringe at different time points and analyzing the monomer conversion by ¹H NMR.
-
5. Polymer Purification:
-
Rationale: The crude polymer needs to be purified to remove unreacted monomer, initiator fragments, and the RAFT agent. Precipitation into a non-solvent is an effective method.
-
Protocol:
-
After the desired reaction time, cool the flask to room temperature.
-
Open the flask to the air and dilute the viscous polymer solution with a small amount of a suitable solvent if necessary (e.g., methanol or DMF).
-
Slowly add the polymer solution dropwise into a large excess of a non-solvent (e.g., diethyl ether) while stirring vigorously.
-
The polymer will precipitate as a solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Re-dissolve the polymer in a minimal amount of a good solvent and re-precipitate to ensure high purity. Repeat this step 2-3 times.
-
Collect the purified polymer by filtration or centrifugation.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data and Expected Results
The following table provides an example of the reagent quantities and expected outcomes for the synthesis of p(VBzI) with a target DP of 50.
| Parameter | Value |
| Monomer (VBzI) | 1.84 g (10 mmol) |
| RAFT Agent (CPADB) | 55.8 mg (0.2 mmol) |
| Initiator (AIBN) | 6.6 mg (0.04 mmol) |
| Solvent (Acetic Acid) | 10 mL |
| Temperature | 70 °C |
| Time | 12-24 h |
| Target Mn | ~9,200 g/mol |
| Expected Đ (PDI) | < 1.2 |
Characterization
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a drop of DCl to aid solubility).
-
Expected ¹H NMR (in DMSO-d₆) signals:
-
Polymer Backbone: Broad signals in the range of 1.0-2.5 ppm.
-
Benzyl Protons: Signals around 5.0-5.5 ppm (CH₂) and 6.5-7.5 ppm (aromatic).
-
The disappearance of the vinyl proton signals of the monomer (typically between 5.0-6.8 ppm) indicates polymerization.
-
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[11][12]
-
Eluent: A suitable eluent for p(VBzI) is DMF with an added salt (e.g., 0.05 M LiBr) to suppress interactions between the polymer and the column material.
-
Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration.
-
Expected Result: A narrow, monomodal peak indicating a well-controlled polymerization with a Đ value below 1.2.
The Underlying RAFT Mechanism
The RAFT process for p(VBzI) can be visualized as a series of equilibria that allow for controlled chain growth.
References
- 1. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications [mdpi.com]
- 2. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. americanelements.com [americanelements.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(4-Vinylbenzyl)-1H-imidazole as a Versatile Ligand in Transition Metal Catalysis
Introduction: The Unique Duality of 1-(4-Vinylbenzyl)-1H-imidazole
This compound (VBIm) is a heterocyclic compound distinguished by its bifunctional nature, a characteristic that renders it exceptionally valuable in the field of transition metal catalysis.[1][2][3] Its structure incorporates two key motifs:
-
The Imidazole Ring: A nitrogen-containing heterocycle that is a cornerstone in coordination chemistry. It serves as an excellent L-type (neutral) donor ligand through its pyridinic nitrogen. More significantly, it is the direct precursor to N-Heterocyclic Carbenes (NHCs), a class of organometallic ligands renowned for forming highly stable and catalytically active complexes with transition metals.[4] NHCs are prized for their strong σ-donor properties, which stabilize metal centers and promote high catalytic turnover.
-
The 4-Vinylbenzyl Group: This appendage provides a polymerizable handle. The vinyl group (C=C double bond) can readily participate in polymerization reactions, allowing the ligand—and its subsequent metal complex—to be immobilized onto a solid support.[5] This capability is crucial for developing heterogeneous catalysts, which offer significant advantages in terms of catalyst separation, recovery, and reuse, thereby minimizing product contamination with residual metals.
This guide provides an in-depth exploration of VBIm's applications, focusing on its transformation into advanced N-Heterocyclic Carbene (NHC) ligands and its use in creating robust, polymer-supported catalytic systems. We will detail the causality behind experimental choices and provide validated protocols for researchers and professionals in chemical synthesis and drug development.
Part 1: VBIm as a Precursor to N-Heterocyclic Carbene (NHC) Ligands for Homogeneous Catalysis
The transformation of the imidazole ring of VBIm into an N-Heterocyclic Carbene (NHC) is a primary strategy for its use in catalysis. NHC-metal complexes, particularly with palladium, have become indispensable tools for carbon-carbon bond formation.[5] The strength of the metal-carbene bond imparts exceptional thermal stability and resistance to decomposition, often leading to superior catalytic performance compared to traditional phosphine-based systems.
Application Note: Palladium-NHC Complexes in Cross-Coupling Reactions
VBIm-derived NHC-palladium complexes are highly effective catalysts for a range of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The general pathway involves the initial synthesis of a VBIm-based imidazolium salt, which then serves as the NHC precursor. A common and reliable method for metallation is the "silver-carbene route," where the imidazolium salt is first reacted with a silver salt (like Ag₂O) to form a silver-NHC complex. This complex then undergoes transmetallation with a palladium precursor to yield the desired Pd-NHC catalyst with high purity and yield.[5] This method is favored because it avoids the use of strong, and often sensitive, organometallic bases for direct deprotonation of the imidazolium salt.
The resulting Pd-NHC complexes can be employed as homogeneous catalysts in reactions like the Heck coupling, which forms a new C-C bond between an aryl halide and an alkene.[6] The NHC ligand's role is to stabilize the Pd(0) active species and facilitate the key steps of the catalytic cycle: oxidative addition, migratory insertion, and reductive elimination.
Visualization: Synthetic Workflow for a VBIm-Derived Pd-NHC Catalyst
Caption: Workflow for synthesizing a VBIm-derived Pd-NHC catalyst.
Experimental Protocol 1: Synthesis of a VBIm-Derived Pd-NHC Catalyst and its Application in a Heck Cross-Coupling Reaction
This protocol is divided into two stages: (A) synthesis of a PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Pd-NHC monomer and (B) its use in a model Heck reaction.[5]
Stage A: Synthesis of trans-dichloridopalladium(II)
-
Materials:
-
This compound (VBIm)
-
Iodomethane (CH₃I)
-
Silver(I) oxide (Ag₂O)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
4-Phenylpyridine
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (MeCN)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Imidazolium Salt Synthesis: Dissolve this compound (1.0 eq) in anhydrous MeCN. Add iodomethane (1.2 eq) and stir the mixture at room temperature for 24 hours. A white precipitate will form. Filter the solid, wash with diethyl ether, and dry under vacuum to yield 3-methyl-1-(4-vinylbenzyl)-1H-imidazolium iodide.
-
Silver-NHC Complex Formation: In a flask protected from light, suspend the imidazolium salt (1.0 eq) and silver(I) oxide (0.6 eq) in anhydrous DCM. Stir the mixture vigorously at room temperature for 48 hours. The progress can be monitored by the disappearance of the Ag₂O solid.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove unreacted Ag₂O and formed silver iodide. The filtrate contains the soluble silver-NHC complex.
-
Transmetallation to Palladium Dimer: To the filtrate, add a solution of PdCl₂(MeCN)₂ (0.5 eq) in DCM. Stir at room temperature for 4 hours. A precipitate of AgI will form. Filter off the AgI through Celite. The filtrate now contains the chloro-bridged palladium dimer.
-
Dimer Cleavage: To the solution of the palladium dimer, add 4-phenylpyridine (2.2 eq). Stir for 2 hours at room temperature.
-
Purification: Reduce the solvent volume under reduced pressure. Add diethyl ether to precipitate the product. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the title Pd-NHC complex as a stable solid.[5]
-
Stage B: Heck Coupling of Iodobenzene and Styrene
-
Materials:
-
Synthesized Pd-NHC catalyst (from Stage A)
-
Iodobenzene
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Reaction Setup: To a Schlenk flask, add the Pd-NHC catalyst (1 mol%), iodobenzene (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMF (3 mL) and styrene (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 120 °C and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield trans-stilbene.
-
Quantitative Data: Substrate Scope in Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Yield (%) |
| 1 | Iodobenzene | Styrene | 1 | >95 |
| 2 | Bromobenzene | Styrene | 1 | 92 |
| 3 | 4-Iodoanisole | Styrene | 1 | >98 |
| 4 | Iodobenzene | n-Butyl acrylate | 1 | 91 |
Note: Data is representative and based on typical performance for such catalysts.
Part 2: VBIm for Polymer-Supported Heterogeneous Catalysis
The vinyl group on VBIm is its defining feature for creating next-generation heterogeneous catalysts. By polymerizing the VBIm monomer or its pre-formed metal complex, the active catalytic center becomes part of a solid polymer backbone. This approach elegantly solves the critical issue of catalyst separation from the reaction product.
Application Note: Recyclable Palladium Catalysts on a Poly(VBIm) Support
A polymer-supported catalyst can be synthesized by first copolymerizing VBIm with a common monomer like styrene, using a radical initiator such as AIBN.[7] This creates a polymer chain with pendant imidazole groups. These imidazole units can then be metallated in a subsequent step. Alternatively, the pre-synthesized VBIm-metal complex (containing the vinyl group) can be directly polymerized.[5]
The resulting material is a solid powder or bead that is insoluble in most common organic solvents. It can be added to a reaction, and upon completion, it can be simply filtered off, washed, and reused in subsequent reaction cycles. This dramatically improves process efficiency, reduces costs, and leads to products with very low levels of metal contamination—a critical requirement in pharmaceutical manufacturing.
Visualization: Catalytic Cycle for a Pd-NHC Catalyzed Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocol 2: Synthesis of a Polymer-Supported Poly(VBIm)-Palladium Catalyst
This protocol describes the synthesis of a VBIm-styrene copolymer followed by palladium loading.
-
Materials:
-
This compound (VBIm)
-
Styrene
-
Azobisisobutyronitrile (AIBN)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Solvents: Toluene, Methanol, Acetone
-
-
Procedure:
-
Copolymerization: In a Schlenk flask, combine VBIm (5.0 mmol), styrene (5.0 mmol), and AIBN (0.15 mmol).[7] Add anhydrous toluene (10 mL).
-
Inert Atmosphere: Bubble argon through the solution for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Heating: Heat the sealed flask at 70 °C for 18 hours. The solution will become more viscous as the polymer forms.
-
Precipitation and Purification: Cool the reaction to room temperature and pour the viscous solution into a beaker containing anhydrous methanol (200 mL) while stirring. A solid white polymer will precipitate.
-
Isolation: Filter the solid polymer, wash thoroughly with fresh methanol, and dry under vacuum to a constant weight. This yields the poly(VBIm-co-styrene) support.
-
Palladium Loading: Suspend the dried polymer (1.0 g) in acetone (20 mL). Add a solution of Pd(OAc)₂ (0.1 mmol) in acetone (5 mL).
-
Coordination: Stir the suspension at room temperature for 24 hours to allow the palladium to coordinate to the imidazole sites.
-
Final Catalyst: Filter the resulting solid, wash extensively with acetone to remove any unbound palladium, and dry under vacuum. The color change of the polymer indicates successful palladium loading. The resulting solid is the heterogeneous catalyst, ready for use.
-
References
- CAS:78430-91-8 | this compound - tianjin gnee biotech co., ltd. (Source URL not available for direct linking)
-
Synthesis and crystal structure of trans-dichloridopalladium(II). (2016). NIH National Center for Biotechnology Information. [Link]
- Imidazolinium N-Heterocyclic Carbene Ligands for Enhanced Stability on Gold Surfaces. (2021). ACS Publications. (Specific deep link unavailable, landing page access provided)
-
Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using... ResearchGate. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Syntheses of 1‐PG/AUX‐4‐vinyl‐1H‐imidazole (1 a–e). (a) vinyl‐Sn(Bu)3,... ResearchGate. [Link]
-
N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. ResearchGate. [Link]
-
This compound | CAS 78430-91-8. AMERICAN ELEMENTS. [Link]
-
Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (2008). PubMed. [Link]
- Supporting Information for - The Royal Society of Chemistry. (Source URL not available for direct linking)
- SYNTHESIS OF IMIDAZOLE. (2015). Research & Reviews in Biotechnology & Biosciences. (Specific deep link unavailable, landing page access provided)
-
Chiral-at-metal complexes and their catalytic applications in organic synthesis. (2012). Chemical Society Reviews (RSC Publishing). [Link]
-
N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. (2017). MDPI. [Link]
-
Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. (2024). MDPI. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2022). NIH National Center for Biotechnology Information. [Link]
-
Solvent-Switchable Remote C−H Activation via 1,4-Palladium Migration Enables Site-Selective C−P Bond Formation: A Tool for the Synthesis of P‑Chiral Phosphinyl Imidazoles. (2024). Tsantrizos' Group - McGill University. [Link]
-
Fe(III) and Ni(II) Imidazole-Benzimidazole Mixed-Ligand Complexes: Synthesis, Structural Characterization, Molecular Docking, DFT Studies, and Evaluation of Antimicrobial and Anti-Inflammatory Activities. (2024). Dalton Transactions (RSC Publishing). [Link]
-
Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides. (2009). PubMed. [Link]
-
4-benzyl-1H-imidazole | C10H10N2 | CID 594090. PubChem - NIH. [Link]
-
N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. (2022). NIH National Center for Biotechnology Information. [Link]
-
Heck reaction in imidazole-based ILs. ResearchGate. [Link]
-
Poly(N-vinyl imidazole, quaternized with bis[2,2-bipyridine,4,4-dimethoxy-N,N']-Osmium(II) complex). Polymer Source. [Link]
-
Facile one-pot synthesis of imidazole-functionalized poly-(vinylbenzyl chloride) and its study on the applicability of synthetic dye removal from aqueous system. (2017). Korea University Pure. [Link]
-
Preferential C-binding versus N-binding in imidazole depends on the metal fragment involved. Semantic Scholar. [Link]
-
Novel nitrogen ligands based on imidazole derivatives and their application in asymmetric catalysis. ResearchGate. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. [Link]
-
Ultrasound assisted the preparation of 1-(4-nitrophenyl) imidazole under a new multi-site phase-transfer catalyst – Kinetic study. ResearchGate. [Link]
-
The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. (2000). Semantic Scholar. [Link]
Sources
- 1. gneechem.com [gneechem.com]
- 2. americanelements.com [americanelements.com]
- 3. aceschem.com [aceschem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis and crystal structure of trans-dichlorido[3-methyl-1-(4-vinylbenzyl)-1H-imidazol-3-ium-2-yl-κC 2](4-phenylpyridine-κN)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
The Dual Utility of 1-(4-Vinylbenzyl)-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 1-(4-Vinylbenzyl)-1H-imidazole (VBI) as a versatile precursor in modern palladium-catalyzed cross-coupling reactions. VBI uniquely serves a dual role: it is a foundational building block for highly efficient homogeneous N-Heterocyclic Carbene (NHC) ligands and a functional monomer for the synthesis of recoverable, polymer-supported heterogeneous catalysts. We will detail the underlying chemical principles, provide field-tested protocols for Suzuki-Miyaura and Heck reactions, and offer expert insights into the causality behind experimental design, empowering researchers in synthetic chemistry and drug development to leverage this powerful molecule.
Introduction: The Strategic Value of Imidazole-Based Ligands
Palladium-catalyzed cross-coupling reactions, recognized with the Nobel Prize in Chemistry, represent a cornerstone of modern synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] The efficacy of these transformations is critically dependent on the ligand coordinating the palladium center. This ligand modulates the metal's electronic properties, steric environment, and overall stability, directly influencing catalytic activity, substrate scope, and catalyst lifetime.
Among the pantheon of ligands, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class, often outperforming traditional phosphine ligands.[3][4] NHCs are known for forming strong σ-bonds with metal centers, which imparts exceptional thermal stability and resistance to oxidative degradation.[5] This robustness makes Pd-NHC complexes highly active catalysts, capable of facilitating reactions with challenging substrates like aryl chlorides.[6]
This compound (VBI) is a strategically designed molecule that capitalizes on the power of imidazole-based catalysis. Its structure is bifunctional:
-
The imidazole ring is the direct precursor to the catalytically active NHC moiety.
-
The vinylbenzyl group provides a reactive handle for polymerization, enabling the immobilization of the catalytic unit onto a solid support.[7][8]
This guide will illuminate the two primary pathways for applying VBI in catalysis, transforming it from a simple molecule into a sophisticated catalytic tool.
The Two Catalytic Pathways of VBI
VBI's utility stems from its adaptability. Researchers can choose a pathway based on their specific needs, such as the desired reaction scale, the need for catalyst recovery, or the required purity of the final product.
Pathway I: Homogeneous Catalysis via an NHC Ligand
In this approach, VBI is converted into an N,N'-disubstituted imidazolium salt, which serves as a stable precursor to the NHC ligand. The NHC is typically generated in situ by a base and immediately complexes with a palladium source to form the active catalyst. This method offers high catalytic activity and is ideal for complex molecule synthesis where maximizing yield and reaction rate is paramount.
Protocol 1: In Situ Pd-NHC Catalyst for Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of an imidazolium salt precatalyst from VBI, followed by its application in a representative Suzuki-Miyaura reaction.
Part A: Synthesis of 1-Methyl-3-(4-vinylbenzyl)-1H-imidazolium Iodide
-
Rationale: Alkylation of the second nitrogen on the imidazole ring is necessary to form the imidazolium salt, the direct precursor to the NHC. Methyl iodide is a reactive and efficient alkylating agent for this purpose.
-
Step-by-Step Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl iodide (1.1 eq.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate will form.
-
Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid, 1-methyl-3-(4-vinylbenzyl)-1H-imidazolium iodide, under vacuum. Store it in a desiccator, protected from light. The product can be characterized by ¹H NMR, looking for the appearance of a new N-methyl singlet.
-
Part B: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Rationale: This reaction demonstrates the efficacy of the VBI-derived NHC catalyst. A strong base like potassium tert-butoxide is used for two critical functions: deprotonating the imidazolium salt to generate the NHC, and activating the boronic acid for transmetalation to the palladium center.[6] The use of a Pd(II) precatalyst like Palladium(II) acetate is common, as it is reduced in situ to the active Pd(0) species.
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the imidazolium salt from Part A (0.04 mmol, 4 mol%), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and potassium tert-butoxide (KOtBu, 2.2 mmol).
-
Seal the tube, and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and 5 mL of anhydrous dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methoxy-1,1'-biphenyl.
-
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95% |
| 2 | 4-Chlorotoluene | Phenylboronic acid | ~85% |
| 3 | 1-Bromonaphthalene | 4-Formylphenylboronic acid | >90% |
| 4 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | >92% |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The NHC ligand plays a crucial role in stabilizing the palladium species throughout the catalytic cycle, particularly the electron-rich Pd(0) state, facilitating the key steps of oxidative addition and reductive elimination.
Pathway II: Heterogeneous Catalysis via a Polymer Support
The vinyl group in VBI is a powerful feature that allows for its incorporation into a polymer backbone.[9][10] By co-polymerizing VBI with a cross-linking agent, a robust, insoluble resin is formed. Subsequent loading with a palladium salt creates a solid-supported catalyst. This heterogeneous approach offers significant advantages in process chemistry, including simplified product purification (simple filtration removes the catalyst) and the potential for catalyst recycling, leading to more sustainable and cost-effective processes.
Protocol 2: Synthesis and Use of Poly(VBI)-Supported Pd for the Heck Reaction
This protocol describes the creation of a VBI-based polymer resin, its palladation, and its use in a classic Heck coupling reaction.
Part A: Synthesis of Cross-Linked Poly(VBI) Resin
-
Rationale: Free-radical polymerization is a straightforward method to create the polymer backbone. AIBN is a common thermal initiator. Divinylbenzene (DVB) is used as a cross-linker to create a robust, insoluble polymer network that is mechanically stable in various solvents.
-
Step-by-Step Methodology:
-
In a polymerization vessel, combine this compound (VBI, 10 mmol), divinylbenzene (DVB, 2 mmol, 20 mol% cross-linker), and azobisisobutyronitrile (AIBN, 0.1 mmol, 1 mol% initiator).
-
Add 20 mL of toluene as a porogen (solvent).
-
De-gas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes.
-
Seal the vessel and heat in an oil bath at 70 °C for 24 hours. A solid polymer will precipitate.
-
Cool the mixture, filter the solid, and wash extensively with toluene, methanol, and dichloromethane to remove unreacted monomers and oligomers.
-
Dry the polymer resin in a vacuum oven at 60 °C overnight.
-
Part B: Palladation of the Poly(VBI) Resin
-
Rationale: The imidazole units within the polymer act as excellent ligands to coordinate and immobilize palladium ions. Pd(OAc)₂ is a convenient source of palladium for this purpose. The coordination immobilizes the palladium, transforming the inert resin into an active heterogeneous catalyst.
-
Step-by-Step Methodology:
-
Suspend the dry Poly(VBI) resin (1.0 g) in 20 mL of acetonitrile in a round-bottom flask.
-
Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol) to the suspension.
-
Stir the mixture at 60 °C for 12 hours. The pale resin will typically turn light brown or grey, indicating palladium coordination.
-
Filter the resulting resin, wash thoroughly with fresh acetonitrile to remove any unbound palladium, and dry under vacuum. The palladium loading can be quantified by Inductively Coupled Plasma (ICP) analysis.
-
Part C: Heck Coupling of Iodobenzene with n-Butyl Acrylate
-
Rationale: The solid-supported catalyst is used to perform the Heck reaction.[3][11][12] A base is required to neutralize the HX produced in the catalytic cycle. The key advantage here is the post-reaction workup.
-
Step-by-Step Methodology:
-
In a round-bottom flask, combine the palladated Poly(VBI) resin (50 mg, ~0.5 mol% Pd based on ICP analysis), iodobenzene (1.0 mmol), n-butyl acrylate (1.5 mmol), and triethylamine (Et₃N, 1.5 mmol).
-
Add 5 mL of N,N-Dimethylformamide (DMF).
-
Heat the mixture to 120 °C and stir for 6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a simple filter paper or a fritted funnel to recover the solid catalyst. Wash the recovered catalyst with DMF and then methanol, and dry it for reuse.
-
The filtrate contains the product. Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation to obtain butyl cinnamate.
-
-
Catalyst Recycling: The recovered catalyst from step 5 can be reused in subsequent reactions. Typically, a slight decrease in activity might be observed over multiple cycles due to minor palladium leaching or site deactivation. It is common to achieve high yields for 3-5 cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Homogeneous) | 1. Inactive catalyst precursor (degraded imidazolium salt).2. Insufficiently strong or stoichiometric base.3. Oxygen contamination deactivating the Pd(0) catalyst.4. Poor quality solvent or reagents. | 1. Re-synthesize or purify the imidazolium salt.2. Use a fresh, strong base (e.g., KOtBu, NaH). Ensure at least 2 eq. are used.3. Ensure the reaction is performed under a strictly inert atmosphere (Argon or N₂).4. Use anhydrous solvents and pure reagents. |
| Low Yield (Heterogeneous) | 1. Low palladium loading on the polymer.2. Inaccessible catalytic sites (poor polymer morphology).3. Catalyst deactivation or Pd leaching.4. Insufficient reaction temperature or time. | 1. Increase Pd loading time/temperature or use a different Pd salt. Quantify loading with ICP.2. Adjust the porogen or cross-linker ratio during polymerization.3. Test the recycled catalyst for Pd content. If leaching is severe, a stronger binding ligand may be needed.4. Increase temperature to 130-140 °C or extend the reaction time. |
| Formation of Homocoupling Product (e.g., Biphenyl) | 1. Presence of oxygen.2. Reaction temperature is too high.3. For Sonogashira, copper co-catalyst can promote Glaser coupling.[13] | 1. Thoroughly de-gas the reaction mixture.2. Optimize the reaction temperature; run at the lowest effective temperature.3. Consider a copper-free Sonogashira protocol.[4] |
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a versatile platform for catalytic innovation. Its dual functionality allows for the rational design of both highly active homogeneous catalysts and robust, recyclable heterogeneous systems. This adaptability makes VBI and its derivatives exceptionally valuable for a wide range of applications, from academic research labs exploring new synthetic methodologies to industrial settings focused on sustainable and scalable chemical production. Future developments may focus on creating chiral VBI derivatives for asymmetric catalysis or incorporating VBI into advanced materials like catalytic membranes and microfluidic reactors.
References
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Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. Available at: [Link]
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Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]
- Heck reaction in imidazole-based ILs. ResearchGate. This source provides context on using imidazole derivatives in Heck reactions, particularly in ionic liquids. (Source: Google Search)
- Sonogashira Coupling. Chemistry LibreTexts.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. This paper describes the development of Pd-imidazole catalytic systems for Suzuki reactions. (Source: Google Search)
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Valente, A. A., et al. (2013). Synthesis and crystal structure of trans-dichloridopalladium(II). Acta Crystallographica Section E, E69(Pt 12), m645–m646. Available at: [Link]
- Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. ElectronicsAndBooks. This article discusses challenges in Sonogashira coupling, including Glaser-Hay homocoupling. (Source: Google Search)
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Bellina, F., & Chiappe, C. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(4), 2329–2371. Available at: [Link]
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Li, Y., et al. (2007). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 9(19), 3659–3662. Available at: [Link]
- Catalysis of esterolytic reactions by water-soluble imidazole containing polymers. This source provides background on the catalytic activity of polyvinylimidazole. (Source: Google Search)
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Kálai, T., et al. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Molbank, 2018(2), M980. Available at: [Link]
- Suzuki Coupling. Organic Chemistry Portal.
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Li, Z., et al. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 6(31), 5559-5566. Available at: [Link]
- Syntheses of 1-PG/AUX-4-vinyl-1H-imidazole (1 a–e). ResearchGate. This source shows synthetic routes to vinyl-imidazoles for use in cross-coupling. (Source: Google Search)
- Facile one-pot synthesis of imidazole-functionalized poly-(vinylbenzyl chloride) and its study on the applicability of synthetic dye removal from aqueous system. ResearchGate. This paper discusses functionalized polymers derived from vinylbenzyl precursors. (Source: Google Search)
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Tieu, W., et al. (2024). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 16(1), 133. Available at: [Link]
- Kálai, T., et al. (2018). (PDF) N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. ResearchGate. This document details Pd-catalyzed N-vinylation of imidazoles. (Source: Google Search)
- This compound. Tianjin Gnee Biotech Co., Ltd. This commercial source confirms the use of VBI as an intermediate in organic synthesis. (Source: Google Search)
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Dhakshinamoorthy, A., & Garcia, H. (2014). Heck Reaction—State of the Art. Catalysts, 4(3), 267-299. Available at: [Link]
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Tan, J., et al. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(17), 8298–8307. Available at: [Link]
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MacKenzie, I. A., et al. (2021). Imidazolinium N-Heterocyclic Carbene Ligands for Enhanced Stability on Gold Surfaces. Langmuir, 37(18), 5555–5561. Available at: [Link]
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
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Chen, Y.-C., et al. (2023). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. Polymers, 15(23), 4545. Available at: [Link]
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This compound. American Elements. Product information page. Available at: [Link]
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Hindi, K. M., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Metal-Based Drugs, 2008, 384010. Available at: [Link]
- Imidazole synthesis. Organic Chemistry Portal. A resource for various imidazole synthesis methods. (Source: Google Search)
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Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7380–7386. Available at: [Link]
-
Schilling, M., et al. (2023). Triplet Vinylidenes Based on (Benz)imidazole and 1,2,3-Triazole N-Heterocycles. Journal of the American Chemical Society, 145(13), 7196–7207. Available at: [Link]
-
Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(17), 5339–5343. Available at: [Link]
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This compound. PubChem. National Center for Biotechnology Information. Available at: [Link]
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4-benzyl-1H-imidazole. PubChem. National Center for Biotechnology Information. Available at: [Link]
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Application Note: A Comprehensive Guide to the Preparation and Characterization of Anion-Exchange Membranes Based on 1-(4-Vinylbenzyl)-1H-imidazole Functionality
Abstract: This guide provides a detailed framework for researchers and scientists engaged in the development of advanced ion-exchange membranes. We focus specifically on the synthesis and characterization of anion-exchange membranes (AEMs) incorporating the 1-(4-vinylbenzyl)-1H-imidazole moiety. The inherent chemical and thermal stability of the imidazolium group makes it a superior alternative to traditional quaternary ammonium cations for applications in alkaline fuel cells, water electrolysis, and electrodialysis.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind each step. It offers robust, self-validating protocols for copolymer synthesis, membrane casting, post-functionalization, and comprehensive characterization, ensuring both reproducibility and a deep understanding of the structure-property relationships that govern membrane performance.
Introduction to Imidazolium-Based Anion-Exchange Membranes
Anion-exchange membranes (AEMs) are critical components in a variety of electrochemical technologies, serving as a selective barrier that facilitates the transport of anions while preventing the crossover of reactants.[3][4] The performance of these systems is intrinsically linked to the properties of the AEM, including its ionic conductivity, dimensional stability, and long-term durability in demanding chemical environments.
Historically, AEMs have relied on polymers functionalized with quaternary ammonium groups. However, these cations are often susceptible to degradation in the highly alkaline conditions present in devices like AEM fuel cells, leading to a decline in performance.[3] Imidazolium-based cations have emerged as a highly promising alternative due to the resonance stabilization of the heterocyclic ring, which imparts enhanced resistance to hydroxide attack and superior thermal stability.[1]
The this compound functional group is particularly advantageous. It can be readily incorporated into a polymer backbone via the free-radical copolymerization of commercially available monomers, such as 1-vinylimidazole (VI) and 4-vinylbenzyl chloride (VBC). This approach allows for precise tuning of the membrane's properties by adjusting the monomer ratio, leading to a final structure with robust, covalently linked imidazolium crosslinks that enhance both ion conductivity and mechanical integrity.
Foundational Chemistry and Strategic Rationale
The successful preparation of a high-performance AEM is not merely procedural; it is based on a strategic application of polymer chemistry principles.
2.1 Polymerization Strategy: Free-Radical Copolymerization The synthesis of the membrane begins with creating a polymer backbone. We employ a free-radical copolymerization of 4-vinylbenzyl chloride (VBC) and 1-vinylimidazole (VI).
-
Causality: This approach is chosen for its simplicity and tolerance to a wide range of functional groups. By copolymerizing the two monomers, we create a polymer chain with pendant imidazole groups and chloromethyl groups. This is a precursor polymer that is soluble in common organic solvents, making it easy to process into a thin film via solution casting. The ratio of VBC to VI is a critical parameter that directly controls the subsequent crosslinking density and the final Ion-Exchange Capacity (IEC) of the membrane.[3]
2.2 Membrane Formation: Solution Casting The synthesized copolymer is dissolved to form a viscous solution, which is then cast onto a flat surface and the solvent is slowly evaporated.
-
Causality: Solution casting is a widely used and effective method for producing uniform, non-porous, and defect-free membranes.[5] The slow evaporation of the solvent allows the polymer chains to self-assemble into a dense film. The thickness of the final membrane, a key factor in its overall resistance, can be controlled by adjusting the concentration of the polymer solution and the height of the casting blade.
2.3 Crosslinking and Quaternization: The Key to Stability and Function After casting, the membrane is heated. This step is crucial as it triggers an intermolecular SN2 reaction (a type of Menshutkin reaction) between the nucleophilic nitrogen of an imidazole ring on one polymer chain and an electrophilic chloromethyl group on an adjacent chain.[3]
-
Causality: This thermal treatment simultaneously achieves two critical objectives:
-
Quaternization: It creates the positively charged imidazolium cations that are essential for anion exchange and transport.
-
Crosslinking: It forms covalent bonds between polymer chains, creating a robust, three-dimensional network. This network structure is vital for providing mechanical strength and, most importantly, for controlling water uptake and swelling in an aqueous environment.[6][7] An uncrosslinked ion-exchange polymer would simply dissolve or swell excessively in water, rendering it useless as a membrane.[3]
-
Experimental Workflow and Protocols
The overall process for preparing and validating the imidazolium-based AEM is summarized in the workflow diagram below.
Caption: Overall experimental workflow for AEM preparation.
Materials and Equipment
| Reagents | Grade | Supplier (Example) |
| 4-Vinylbenzyl chloride (VBC), ≥96% | Reagent | Sigma-Aldrich |
| 1-Vinylimidazole (VI), 99% | Reagent | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | Reagent | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific |
| Sodium Chloride (NaCl) | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl), 0.01 M | Volumetric | Fisher Scientific |
| Equipment | Description | |
| Schlenk Flask & Line | For inert atmosphere reactions | |
| Magnetic Stirrer/Hotplate | Temperature-controlled stirring | |
| Glass Petri Dish or Plate | Substrate for membrane casting | |
| Doctor Blade / Casting Knife | For uniform film thickness | |
| Vacuum Oven | For controlled drying and annealing | |
| Four-Electrode Conductivity Cell | For ionic conductivity measurement | |
| Potentiostat/Impedance Analyzer | For electrochemical measurements |
Protocol 1: Synthesis of Poly(VBC-co-VI) Copolymer
This protocol describes the synthesis of the precursor polymer via free-radical polymerization.
-
Monomer Preparation: In a 100 mL Schlenk flask, combine 4-vinylbenzyl chloride (e.g., 7.63 g, 50 mmol) and 1-vinylimidazole (e.g., 4.71 g, 50 mmol) for a 1:1 molar ratio.
-
Rationale: The molar ratio of VBC to VI is a primary determinant of the final membrane's properties. A 1:1 ratio provides ample sites for both quaternization and crosslinking.
-
-
Solvent and Initiator Addition: Add 40 mL of anhydrous DMF to dissolve the monomers. Subsequently, add the free-radical initiator, AIBN (e.g., 0.164 g, 1 mol% of total monomers).
-
Inert Atmosphere: Subject the flask to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can inhibit radical polymerization. Backfill the flask with nitrogen or argon.
-
Polymerization Reaction: Immerse the flask in an oil bath preheated to 70°C. Allow the reaction to proceed under magnetic stirring for 24 hours. The solution will become noticeably more viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing 400 mL of vigorously stirring diethyl ether. The copolymer will precipitate as a white solid.
-
Purification: Decant the diethyl ether. Redissolve the polymer in a minimal amount of DMF (~20 mL) and re-precipitate into fresh diethyl ether. Repeat this process two more times to remove unreacted monomers and initiator.
-
Drying: Collect the purified white polymer by filtration and dry it in a vacuum oven at 40°C overnight.
Protocol 2: Membrane Casting and Thermal Crosslinking
This protocol details the formation of the crosslinked membrane film.
-
Casting Solution: Prepare a 15% (w/v) solution of the dried poly(VBC-co-VI) copolymer in DMF. Stir at room temperature until the polymer is fully dissolved (this may take several hours).
-
Casting: Place a clean, level glass plate inside a fume hood. Pour the polymer solution onto the plate. Use a doctor blade set to a specific height (e.g., 500 µm) to cast a film of uniform thickness.
-
Solvent Evaporation: Loosely cover the casting setup to allow for slow solvent evaporation. Let the film dry at room temperature for 12 hours, followed by 12 hours at 60°C in an oven to remove residual DMF.
-
Thermal Annealing (Crosslinking): Transfer the glass plate to a vacuum oven. Heat the membrane at 120°C for 24 hours. This is the critical step where intermolecular quaternization and crosslinking occur.
-
Self-Validation: The membrane should change from being soluble in DMF to being insoluble, indicating successful crosslinking.
-
-
Membrane Detachment: After cooling, carefully peel the tough, slightly brownish membrane from the glass plate. It can be detached by immersing the plate in deionized water.
Caption: Formation of a crosslinked imidazolium cation.
Protocol 3: Ion Exchange to Hydroxide Form
To function as an AEM, the chloride counter-ions must be exchanged for hydroxide ions.
-
Washing: Immerse the crosslinked membrane in deionized water for 24 hours to remove any impurities.
-
Salt Treatment: Soak the membrane in a 1.0 M NaCl solution for 24 hours, replacing the solution every 8 hours. This ensures all active sites are in the Cl⁻ form.
-
Hydroxide Exchange: Rinse the membrane thoroughly with deionized water to remove excess NaCl. Then, immerse it in a 1.0 M NaOH solution for 24 hours, replacing the solution every 8 hours. This entire process should be conducted in a nitrogen-filled glovebox or with degassed solutions to minimize the formation of carbonate from atmospheric CO₂.
-
Final Rinse: Thoroughly rinse the membrane (now in OH⁻ form) with deionized water until the rinse water is neutral (pH ≈ 7). Store the membrane in deionized water.
Membrane Characterization
Quantitative characterization is essential to validate the synthesis and evaluate the performance of the AEM.
Ion-Exchange Capacity (IEC)
IEC is a measure of the number of active ion-exchange sites per unit mass of the polymer.
-
Sample Preparation: Equilibrate a small piece of the membrane (~0.1 g) in the Cl⁻ form by soaking in 1.0 M NaCl, then rinse and dry it thoroughly in a vacuum oven at 60°C. Record its dry weight (Wdry).
-
Ion Exchange: Immerse the dried sample in 50 mL of a 0.5 M Na₂SO₄ solution for 24 hours to displace all the Cl⁻ ions into the solution.
-
Titration: Quantify the amount of displaced Cl⁻ in the Na₂SO₄ solution using potentiometric titration with a standardized 0.01 M AgNO₃ solution.
-
Calculation: Calculate IEC (in meq/g) using the formula: IEC = (VAgNO₃ × MAgNO₃) / Wdry
Water Uptake (WU) and Swelling Ratio (SR)
These parameters measure the membrane's hydration level and dimensional stability.
-
Dry Measurement: Record the weight (Wdry) and dimensions (length Ldry, width Wddry) of a membrane sample in its OH⁻ form after drying in a vacuum oven.
-
Wet Measurement: Immerse the sample in deionized water at a specific temperature (e.g., 25°C or 60°C) for 24 hours.
-
Data Collection: Quickly blot the surface water from the hydrated sample and record its wet weight (Wwet) and dimensions (Lwet, Wdwet).
-
Calculation:
-
WU (%) = [(Wwet - Wdry) / Wdry] × 100
-
Area SR (%) = [((Lwet × Wdwet) - (Ldry × Wddry)) / (Ldry × Wddry)] × 100
-
Hydroxide Ion Conductivity (σ)
Conductivity is a primary indicator of membrane performance. It is typically measured using AC impedance spectroscopy.
-
Sample Preparation: Cut the hydrated membrane (OH⁻ form) into a rectangular strip (e.g., 1 cm × 4 cm).
-
Measurement: Place the strip in a four-electrode conductivity cell immersed in deionized water. Connect the cell to a potentiostat.
-
Data Acquisition: Measure the AC impedance over a frequency range (e.g., 1 Hz to 1 MHz). The membrane's resistance (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation: Calculate the conductivity (in S/cm) using the formula: σ = L / (R × A) where L is the distance between the potential-sensing electrodes and A is the cross-sectional area of the membrane (width × thickness).
Summary of Expected Properties
| Property | Typical Value Range | Significance |
| Ion-Exchange Capacity (IEC) | 1.5 - 2.5 meq/g | Higher IEC generally leads to higher conductivity. |
| Water Uptake (WU) @ 25°C | 40% - 90% | Indicates hydration level; excessive WU can compromise mechanical stability. |
| Swelling Ratio (SR) @ 25°C | 15% - 40% | Measures dimensional stability; lower is better. |
| OH⁻ Conductivity @ 25°C | 30 - 80 mS/cm | A direct measure of the membrane's ability to transport anions. |
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Brittle Membrane | Insufficient plasticization by water; excessive crosslinking. | Decrease the thermal annealing time/temperature. Increase the VI content relative to VBC to reduce crosslink density. |
| Low IEC | Incomplete polymerization or inefficient quaternization. | Verify monomer purity. Ensure complete removal of oxygen before polymerization. Increase annealing temperature or time, but monitor for brittleness. |
| Excessive Swelling (Low Stability) | Insufficient crosslinking. | Increase the VBC content relative to VI to provide more crosslinking sites. Increase the thermal annealing time or temperature. |
| Low Ionic Conductivity | Low IEC; poor phase separation; dehydration. | Optimize IEC by adjusting monomer ratio. Ensure membrane is fully hydrated during measurement. Low conductivity despite high IEC may indicate poorly connected ionic channels. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of high-performance anion-exchange membranes using this compound functionality. By following the detailed steps for copolymer synthesis, solution casting, thermal crosslinking, and ion exchange, researchers can reliably produce membranes with excellent chemical stability and tunable electrochemical properties. The emphasis on the rationale behind each step, coupled with robust characterization methods, empowers users to not only replicate the process but also to innovate and adapt it for specific applications, from next-generation fuel cells to advanced separation technologies.
References
- Preparation of PTFE-reinforced anion exchange membranes using poly (vinyl benzyl chloride-co-vinyl imidazole) functionalized with 1, 2-dimethyl-imidazole and their electrochemical properties for water electrolysis. (2025). Journal of Power Sources.
- Anion Exchange Membranes Based on Imidazoline Quaternized Polystyrene Copolymers for Fuel Cell Applications. (2021).
- Synthesis and characterization of novel anion exchange membranes based on imidazolium-type ionic liquid for alkaline fuel cells. (2010).
- Synthesis and characterization of PEEK containing imidazole for anion exchange membrane fuel cell. (2021).
- Preparation of PTFE-reinforced anion exchange membranes using poly (vinyl benzyl chloride-co-vinyl imidazole) functionalized with 1, 2-dimethyl-imidazole and their electrochemical properties for water electrolysis. (2025).
- Synthesis and Characterization of Novel Anion Exchange Membranes Based on Semi-Interpenetrating Networks of Functionalized Polysulfone: Effect of Ionic Crosslinking. (2021).
- ANION EXCHANGE MEMBRANES AND PROCESS FOR MAKING. (2019).
- Composite Anion-Exchange Membrane Fabricated by UV Cross-Linking Vinyl Imidazolium Poly(Phenylene Oxide) with Polyacrylamides and Their Testing for Use in Redox Flow Batteries. (2021).
- Preparation of Heterogeneous Cation- and Anion-Exchange Membranes by Eco-Friendly Method: Electrochemical Characterization and Desalination Performance. (Date N/A). Journal of Membrane Science & Research.
- Formation of pore‐filled ion‐exchange membranes with in situ crosslinking: Poly(vinylbenzyl ammonium salt). (2001).
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- 6. Synthesis and Characterization of Novel Anion Exchange Membranes Based on Semi-Interpenetrating Networks of Functionalized Polysulfone: Effect of Ionic Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Development and Evaluation of Antimicrobial Coatings Using 1-(4-Vinylbenzyl)-1H-imidazole (VBI)
Abstract
The proliferation of pathogenic microorganisms on surfaces poses a significant threat in healthcare, industrial, and public settings, driving the need for advanced antimicrobial materials. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, application, and evaluation of antimicrobial coatings based on the polymer of 1-(4-Vinylbenzyl)-1H-imidazole, p(VBI). We detail a robust protocol for the free-radical polymerization of VBI, methods for coating substrates, and a full suite of characterization techniques. The core of this guide is a detailed, step-by-step protocol for quantitatively assessing antimicrobial efficacy, adapted from the internationally recognized ISO 22196 standard. By explaining the scientific rationale behind each step, this document serves as a practical and educational resource for developing next-generation, contact-killing antimicrobial surfaces.
Scientific Principles & Mechanism of Action
Antimicrobial coatings can be broadly categorized by their mechanism: biocide-releasing or contact-killing. Coatings derived from this compound function primarily through a contact-killing mechanism, which offers a significant advantage by not depleting an active agent, thus providing longer-lasting activity and reducing the risk of contributing to environmental antimicrobial resistance.
The antimicrobial activity of p(VBI) stems from the cationic nature of the imidazole ring. Under physiological conditions or upon quaternization, the imidazole group becomes protonated or permanently charged, respectively. This positive charge is crucial for the initial electrostatic attraction to the microbial cell membrane, which is inherently anionic due to the presence of teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1][2]
Upon contact, the polymer chains are hypothesized to insert into the lipid bilayer, disrupting membrane integrity. This leads to the leakage of essential cytoplasmic components, depolarization of the membrane potential, and ultimately, cell death.[3] This direct physical disruption makes it difficult for bacteria to develop resistance, a significant advantage over traditional antibiotic-based approaches.[2]
Caption: Proposed contact-killing mechanism of p(VBI) coatings.
Synthesis of Poly(this compound) [p(VBI)]
This section details the synthesis of the p(VBI) homopolymer via a standard free-radical polymerization method. This approach is widely accessible and effective for producing the required material.
2.1. Materials and Reagents
| Material | Grade | Supplier (Example) |
|---|---|---|
| This compound (VBI) | ≥97% | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Methanol | ACS Grade | VWR |
2.2. Protocol: Free-Radical Polymerization
Causality: AIBN is chosen as the initiator because its thermal decomposition provides a consistent source of free radicals to initiate polymerization. Anhydrous DMF is used as the solvent to ensure all reactants are fully dissolved, promoting a homogeneous reaction.[4]
-
Reactant Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g of VBI monomer (27.1 mmol) in 25 mL of anhydrous DMF.
-
Initiator Addition: Add 0.089 g of AIBN (0.54 mmol, 1:50 initiator-to-monomer molar ratio) to the solution.
-
Degassing: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon gas. Place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 24 hours. The solution will become noticeably more viscous.
-
Termination & Precipitation: Cool the flask to room temperature. To terminate the reaction and precipitate the polymer, slowly pour the viscous solution into 500 mL of vigorously stirring anhydrous diethyl ether. A white solid, the p(VBI) polymer, will precipitate out.
-
Purification: Allow the precipitate to settle, then decant the diethyl ether. Re-dissolve the polymer in a minimal amount of methanol (~20 mL) and re-precipitate into fresh diethyl ether. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and initiator fragments.
-
Drying: Collect the final white polymer precipitate by vacuum filtration. Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
2.3. Polymer Characterization
Confirming the successful synthesis and purity of the polymer is a critical, self-validating step.
| Technique | Purpose | Expected Result |
| FT-IR Spectroscopy | Confirm functional groups | Disappearance of the vinyl C=C stretch (~1630 cm⁻¹). Persistence of imidazole ring peaks (~1500, 1230, 915 cm⁻¹).[5] |
| ¹H NMR Spectroscopy | Confirm polymer structure | Disappearance of sharp vinyl proton peaks (5-7 ppm). Appearance of a broad polymer backbone signal (1.5-2.5 ppm) and persistent imidazole aromatic proton signals (6.5-7.5 ppm).[4][6] |
| Gel Permeation (GPC) | Determine molecular weight & dispersity | Provides average molecular weight (Mn, Mw) and dispersity (Đ). For free-radical polymerization, a Đ > 1.5 is expected. |
Preparation and Characterization of p(VBI) Antimicrobial Coatings
The following protocols describe the application of the synthesized p(VBI) onto a model substrate, such as glass or stainless steel, and the subsequent characterization to validate the coating's presence and properties.
Sources
- 1. linetec.com [linetec.com]
- 2. Item - Antibacterial Effect of Surface-Grafted Porous Membranes by Ionic Liquids Based on Alkyl Imidazolium - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
pH-responsive hydrogels based on 1-(4-Vinylbenzyl)-1H-imidazole copolymers
An In-Depth Guide to pH-Responsive Hydrogels Based on 1-(4-Vinylbenzyl)-1H-imidazole Copolymers: Synthesis, Characterization, and Application in Controlled Drug Delivery
Introduction: The Advent of "Smart" Biomaterials
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1][2] Their unique properties, such as biocompatibility, tunable mechanics, and structural similarity to the native extracellular matrix, have made them indispensable in biomedical fields like tissue engineering and drug delivery.[3][4][5] A particularly advanced class of these materials is the "smart" or stimuli-responsive hydrogel, which undergoes significant changes in its properties in response to external environmental triggers like temperature, light, or pH.[6][7]
Among these, pH-responsive hydrogels have garnered substantial interest due to the distinct pH gradients found in the human body, such as between the stomach (pH 1.5–3.5) and the intestine (pH 6.5–7.4), or in pathological microenvironments like tumors (pH 6.5–6.9).[8] This inherent physiological variation provides a natural mechanism to trigger site-specific drug release.[9][10] This guide focuses on a versatile class of cationic pH-responsive hydrogels based on the monomer this compound (VBI). The imidazole moiety, with its unique acid-base chemistry, serves as the pH-sensing component, making VBI-based copolymers highly effective vehicles for targeted and controlled therapeutic delivery.[11][12]
Core Principle: The pH-Responsive Swelling Mechanism
The functionality of VBI-based hydrogels is rooted in the acid-base equilibrium of the imidazole ring. The imidazole group has a pKa of approximately 6.0.
-
In Acidic Environments (pH < pKa): The lone pair of electrons on the unsaturated nitrogen atom of the imidazole ring accepts a proton (H⁺), forming a positively charged imidazolium cation.
-
In Neutral or Basic Environments (pH > pKa): The imidazolium group deprotonates, returning to a neutral state.
This reversible protonation is the fundamental switch that controls the hydrogel's macroscopic properties. In a crosslinked hydrogel network, when the pH of the surrounding medium drops below the pKa, the pendant imidazole groups become protonated. This leads to a buildup of positive charges along the polymer chains, resulting in strong electrostatic repulsion between them.[13][14] Simultaneously, the influx of counter-ions to maintain charge neutrality increases the osmotic pressure within the gel.[15] These combined forces drive the polymer network to expand and absorb a significant amount of water, causing the hydrogel to swell. Conversely, as the pH rises above the pKa, the imidazole groups neutralize, diminishing the repulsive forces and osmotic pressure, which causes the hydrogel to collapse and expel water.[16]
Caption: Reversible swelling-collapse mechanism of VBI-based hydrogels.
Experimental Protocols: Synthesis and Characterization
Protocol 1: Synthesis of a Poly(VBI-co-AAm) Hydrogel
This protocol describes the synthesis of a pH-responsive hydrogel via free-radical copolymerization of this compound (VBI) with Acrylamide (AAm) as a neutral comonomer and N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker.
Rationale: Free-radical polymerization is a robust and widely used method for hydrogel synthesis.[17] Acrylamide is chosen as a hydrophilic comonomer to ensure high water content, while BIS creates the covalent crosslinks necessary for forming a stable 3D network.[1][16] The reaction is initiated by a redox pair, ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), which allows for polymerization at room temperature. Oxygen is removed by purging with nitrogen because it acts as a radical scavenger and can inhibit the polymerization process.
Caption: Workflow for VBI-based hydrogel synthesis.
Materials and Equipment:
-
This compound (VBI)
-
Acrylamide (AAm)
-
N,N'-Methylenebis(acrylamide) (BIS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water, degassed
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Nitrogen gas source
-
Lyophilizer (Freeze-dryer)
Step-by-Step Procedure:
-
Preparation: In a glass vial, dissolve VBI (e.g., 0.5 mmol) and AAm (e.g., 4.5 mmol) in 5 mL of degassed DI water. This creates a 10% VBI molar feed ratio.
-
Crosslinker Addition: Add BIS (e.g., 0.05 mmol, 1 mol% relative to total monomers) to the solution and stir until fully dissolved.
-
Deoxygenation: Seal the vial with a rubber septum and purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Initiation: While maintaining a nitrogen atmosphere, inject a freshly prepared aqueous solution of APS (e.g., 100 µL of 10% w/v solution).
-
Acceleration: Immediately add TEMED (e.g., 20 µL) to accelerate the polymerization process. Gently swirl the vial to mix.
-
Polymerization: Allow the solution to polymerize at room temperature. Gelation should occur within 30 minutes. Let the reaction proceed for 24 hours to ensure completion.
-
Purification: Remove the resulting hydrogel from the mold. Submerge it in a large volume of DI water. Change the water every 8-12 hours for at least 3 days to wash away unreacted monomers, initiator, and other impurities.
-
Drying: For characterization techniques like SEM, freeze the purified hydrogel at -80°C and then lyophilize until all water is removed, yielding a porous scaffold.
Protocol 2: Physicochemical Characterization
-
Objective: To confirm the chemical structure of the copolymer hydrogel.
-
Protocol: Mix a small amount of lyophilized hydrogel powder with potassium bromide (KBr) and press it into a thin pellet. Analyze the pellet using an FTIR spectrometer.
-
Expected Results: The spectrum should show characteristic peaks for both monomers, confirming successful copolymerization. Key peaks include: C=C stretching from the vinyl group (disappearance indicates polymerization), C-N stretching and C=N stretching of the imidazole ring (~1500-1650 cm⁻¹), and N-H stretching and C=O stretching from acrylamide (~3200-3400 cm⁻¹ and ~1670 cm⁻¹, respectively).[18][19]
-
Objective: To visualize the surface morphology and porous internal structure of the hydrogel.
-
Protocol: Mount a piece of the lyophilized hydrogel onto an SEM stub using carbon tape. Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.[20] Image the surface and a cross-section of the hydrogel under high vacuum.
-
Expert Insight: Proper sample preparation is critical. Cryo-SEM or freeze-drying of swollen samples is necessary to preserve the porous structure.[21] Without this, the delicate network can collapse during dehydration, leading to inaccurate morphological analysis.[22] The pore size observed in SEM images is a key factor influencing swelling kinetics and drug diffusion rates.[23][24]
-
Objective: To quantify the hydrogel's swelling behavior as a function of pH, which is the primary indicator of its pH-responsiveness.[25]
-
Protocol:
-
Prepare buffer solutions across a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Weigh pre-cut, lyophilized hydrogel discs (W_d).
-
Immerse each disc in a separate buffer solution at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove a disc, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d
-
-
Expected Results: A plot of ESR versus pH should show a sharp increase in swelling as the pH drops below the pKa of the imidazole group (~6.0), confirming the pH-responsive nature of the hydrogel.[26][27]
-
Objective: To measure the mechanical properties (stiffness and elasticity) of the hydrogel.[28]
-
Protocol: Place a swollen hydrogel disc on the plate of a rheometer. Perform an oscillatory frequency sweep at a constant strain. This measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[16][29]
-
Expected Results: For a crosslinked gel, G' should be significantly higher than G'', indicating a solid-like structure. The magnitude of G' provides a measure of the hydrogel's stiffness, which is expected to decrease as the hydrogel swells due to the plasticizing effect of water.[13]
| Characterization Technique | Parameter Measured | Typical Result for VBI-co-AAm Hydrogel |
| FTIR | Chemical functional groups | Presence of characteristic peaks for both imidazole and amide groups. |
| SEM | Surface and internal morphology | Interconnected porous network; pore size varies with composition. |
| Swelling Study | Equilibrium Swelling Ratio (ESR) | Low ESR at pH > 7; High ESR at pH < 6. |
| Rheology | Storage Modulus (G') | G' > G''; G' value decreases as the hydrogel swells. |
Application Note: pH-Triggered Oral Drug Delivery
The distinct pH change from the highly acidic stomach to the neutral intestine makes VBI-based hydrogels excellent candidates for oral drug delivery systems designed to protect drugs from gastric degradation and release them in the small intestine.[8]
Mechanism of Action: A drug is loaded into the hydrogel in its collapsed (neutral pH) state. When ingested, the hydrogel remains collapsed in the acidic environment of the stomach, physically entrapping the drug and protecting it from acid hydrolysis and enzymatic degradation.[30] As the hydrogel passes into the higher pH environment of the small intestine, it undergoes a volumetric transition, swelling significantly. This swelling increases the mesh size of the polymer network, allowing the entrapped drug to diffuse out in a controlled manner at the target site.[31][32][33]
Caption: Site-specific drug release using a VBI-based hydrogel.
Protocol 3: In Vitro Drug Loading and Release Study
-
Objective: To evaluate the hydrogel's capacity for drug loading and to quantify its pH-triggered release profile.
-
Materials:
-
Lyophilized VBI-co-AAm hydrogel discs.
-
Model drug (e.g., Theophylline, Ibuprofen).
-
Simulated Gastric Fluid (SGF, pH 1.2).
-
Simulated Intestinal Fluid (SIF, pH 7.4).
-
UV-Vis Spectrophotometer.
-
Shaking incubator or dissolution apparatus.
-
Procedure:
-
Drug Loading:
-
Prepare a concentrated solution of the model drug in a suitable solvent (e.g., phosphate buffer pH 7.4).
-
Immerse pre-weighed, dry hydrogel discs in the drug solution and allow them to swell to equilibrium (typically 24-48 hours) at room temperature. This allows the drug to diffuse into the hydrogel network.[2]
-
The amount of loaded drug can be determined by measuring the decrease in the drug concentration of the supernatant using UV-Vis spectrophotometry.
-
-
In Vitro Release Study:
-
Place a drug-loaded hydrogel disc into a vessel containing a known volume of SGF (pH 1.2) at 37°C with gentle agitation.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh SGF to maintain sink conditions.
-
After 2 hours, carefully transfer the same hydrogel disc to a new vessel containing SIF (pH 7.4) and continue the release study, again collecting aliquots at set intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze the drug concentration in all collected aliquots using a UV-Vis spectrophotometer at the drug's λ_max.
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation and Expected Results: The results should be plotted as Cumulative Drug Release (%) versus Time (hours). A typical profile will show minimal drug release (<10-15%) in the first 2 hours (in pH 1.2 SGF), followed by a sustained and significant increase in drug release after the transfer to pH 7.4 SIF, demonstrating pH-triggered control.
| Time Point | pH of Medium | Cumulative Release (%) | Rationale |
| 0-2 hours | 1.2 (SGF) | < 15% | Hydrogel is collapsed, trapping the drug. |
| > 2 hours | 7.4 (SIF) | 15% -> 80%+ | Hydrogel swells, releasing the drug. |
References
- pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications.
- Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine. MDPI.
- pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applic
- pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applic
- Rheological and Swelling Behavior of pH Sensitive Hydrogel Particles.
- Scanning Electron Microscopy in Hydrogels' Evalu
- Healthcare Applications of pH-Sensitive Hydrogel-Based Devices: A Review.
- Bulk rheological properties of pH‐activated hydrogels and low viscosity...
- Scanning electron microscopy images of hydrogels and controls at three...
- Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery. Royal Society of Chemistry.
- Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry.
- Reversible pH-Sensitive Chitosan-Based Hydrogels. Influence of Dispersion Composition on Rheological Properties and Sustained Drug Delivery. MDPI.
- Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. CORE.
- Microscopic Structure of Swollen Hydrogels by Scanning Electron and Light Microscopies: Artifacts and Reality. MDPI.
- Comparative Analysis of Electron Microscopy Techniques for Hydrogel Microarchitecture Characterization: SEM, Cryo-SEM, ESEM, and TEM.
- Scanning electron microscopy (SEM) analysis of hydrogel morphologies...
- Hydrogels Based Drug Delivery Synthesis, Characterization and Administration.
- Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applic
- Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications.
- Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate.
- Hydrogel: Preparation, characterization, and applications: A review.
- Synthesis, FTIR, solid-state NMR and SEM studies of novel polyampholytes or polyelectrolytes obtained
- FTIR spectra of Imidazole.
- Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite.
- Controlled Drug Delivery Systems: Current Status and Future Directions.
- POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLIC
- Controlled drug delivery system and polymers.
- Local pharmaceutical release
- Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine.
- Synthesis of Imidazolium based PILs and Investigation of Their Blend Membranes for Gas Separation.
- Designing hydrogels for controlled drug delivery.
- pH-Sensitive Swelling Behavior and Drug Release Kinetics of Chitosan-Modified Cs/HEMA Hydrogels.
- Stimuli pH-responsive (N-vinyl imidazole-co-acryloylmorpholine) hydrogels; mesoporous and nanoporous scaffolds. PubMed.
- Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Brieflands.
- Advances in Hydrogel-Based Drug Delivery Systems. MDPI.
- Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels.
- Controlled Drug Release from Hydrogel Formulations for The Localised Delivery of Anticancer Agents to Solid Tumors. Research Journal of Pharmacy and Technology.
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- 3. [PDF] pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications | Semantic Scholar [semanticscholar.org]
- 4. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Healthcare Applications of pH-Sensitive Hydrogel-Based Devices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Stimuli pH-responsive (N-vinyl imidazole-co-acryloylmorpholine) hydrogels; mesoporous and nanoporous scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels - Arabian Journal of Chemistry [arabjchem.org]
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The Versatile Role of 1-(4-Vinylbenzyl)-1H-imidazole in the Development of Stimuli-Responsive Materials: Application Notes and Protocols
The field of smart materials is rapidly advancing, with stimuli-responsive polymers at the forefront of innovation. These materials, capable of undergoing significant changes in their properties in response to external cues, hold immense promise for a wide range of applications, from targeted drug delivery to advanced sensing technologies. Among the diverse monomers used to construct these intelligent systems, 1-(4-Vinylbenzyl)-1H-imidazole (VBI) has emerged as a particularly versatile building block. Its unique chemical structure, featuring a polymerizable vinyl group and a functional imidazole moiety, allows for the creation of polymers that can respond to a variety of stimuli, including pH, temperature, and the presence of metal ions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the use of VBI in stimuli-responsive materials. We will delve into the synthesis of VBI-based polymers, provide step-by-step protocols for the preparation of pH- and thermo-responsive materials, and explore their applications in drug delivery and sensing. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying principles.
The Power of the Imidazole Moiety: A Gateway to Stimuli-Responsiveness
The imidazole ring is the cornerstone of VBI's functionality. This aromatic heterocycle possesses a unique combination of properties that make it an ideal component for smart polymers:
-
pH-Responsiveness: The imidazole ring has a pKa of approximately 6.0-7.0, meaning it can accept or donate a proton in response to changes in the surrounding pH. In acidic conditions, the imidazole group becomes protonated and positively charged, leading to electrostatic repulsion between polymer chains and subsequent swelling of the material. In neutral or basic conditions, the imidazole group is deprotonated and neutral, allowing the polymer to contract. This reversible swelling and deswelling behavior is the basis for pH-responsive drug delivery systems and sensors.
-
Metal Ion Coordination: The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can coordinate with a variety of metal ions. This interaction can be exploited to create materials that change their optical or physical properties in the presence of specific metal ions, forming the basis for selective sensors. Furthermore, metal-imidazole coordination can be used as a cross-linking mechanism to form dynamic hydrogels.
-
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, allowing for the formation of secondary structures and influencing the polymer's solubility and thermal behavior.
These inherent properties, combined with the ability to readily polymerize through the vinylbenzyl group, make VBI a powerful tool for the design of sophisticated stimuli-responsive materials.
Synthesis of this compound (VBI)
The synthesis of VBI is a crucial first step in the development of VBI-based stimuli-responsive materials. While not commercially available from all suppliers, it can be synthesized in the laboratory from readily available starting materials: 4-vinylbenzyl chloride and imidazole. The following protocol is based on analogous nucleophilic substitution reactions.
Protocol 1: Synthesis of this compound (VBI)
Materials:
-
4-Vinylbenzyl chloride (stabilized with an inhibitor)
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Addition of 4-Vinylbenzyl Chloride: Slowly add 4-vinylbenzyl chloride (1 equivalent) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with deionized water (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a light-yellow oil or solid.
Characterization: The structure and purity of the synthesized VBI should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
pH-Responsive Hydrogels from VBI: A Protocol for Smart Drug Delivery
The pH-responsive nature of the imidazole group makes VBI an excellent candidate for the development of hydrogels that can release a therapeutic payload in response to the acidic microenvironment of tumors or other diseased tissues. The following protocol describes the synthesis of a pH-responsive hydrogel using free-radical polymerization.
Protocol 2: Synthesis of a pH-Responsive Poly(VBI) Hydrogel
Materials:
-
This compound (VBI)
-
N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Preparation of the Monomer Solution: In a vial, dissolve VBI (e.g., 1 g) and MBA (e.g., 2 mol% with respect to VBI) in DMF (e.g., 5 mL).
-
Initiator Addition: Add AIBN (e.g., 1 mol% with respect to VBI) to the monomer solution.
-
Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the vial and place it in a preheated oil bath at 70 °C for 24 hours. The solution will become viscous and form a gel.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers, initiator, and solvent. The water should be changed daily for several days until the washings are free of any impurities.
-
Drying: The purified hydrogel can be dried by lyophilization (freeze-drying) to obtain a porous scaffold or in a vacuum oven at a low temperature.
Caption: Workflow for the synthesis of a pH-responsive poly(VBI) hydrogel.
Characterization and Performance of pH-Responsive Poly(VBI) Hydrogels
The swelling behavior of the synthesized hydrogel is a critical parameter for its application in drug delivery. The following protocol outlines how to quantify the pH-dependent swelling.
Protocol 3: Determination of pH-Dependent Swelling Ratio
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Swelling Measurement: Immerse a pre-weighed dried hydrogel sample (Wd) in each buffer solution at room temperature.
-
Equilibrium Swelling: At regular intervals, remove the hydrogel, gently blot the surface with a filter paper to remove excess water, and weigh it (Ws). Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculation of Swelling Ratio: Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100
Expected Results: The poly(VBI) hydrogel is expected to exhibit a significantly higher swelling ratio at acidic pH values (e.g., pH 5.0) compared to neutral or basic pH values (e.g., pH 7.4 and 9.0). This is due to the protonation of the imidazole groups and the resulting electrostatic repulsion.
| pH | Expected Swelling Ratio (%) |
| 2.0 | High |
| 5.0 | Very High |
| 7.4 | Low |
| 9.0 | Very Low |
| Caption: Expected pH-dependent swelling behavior of a poly(VBI) hydrogel. |
Application in Drug Delivery: Doxorubicin Loading and Release
Doxorubicin (DOX), a common chemotherapeutic agent, can be loaded into the pH-responsive poly(VBI) hydrogel and released in a controlled manner in an acidic environment.
Protocol 4: Doxorubicin Loading and In Vitro Release Study
-
Drug Loading: Immerse a known weight of the dried hydrogel in a doxorubicin solution of a known concentration (e.g., 1 mg/mL in PBS at pH 7.4) for 24 hours at room temperature. The hydrogel will swell and absorb the drug solution.
-
Quantification of Loading: After 24 hours, remove the hydrogel and measure the concentration of the remaining doxorubicin in the supernatant using a UV-Vis spectrophotometer (at 480 nm). The amount of loaded drug can be calculated by subtracting the amount of drug in the supernatant from the initial amount.
-
In Vitro Release: Place the doxorubicin-loaded hydrogel in a release medium with a specific pH (e.g., pH 5.0 to mimic the tumor microenvironment and pH 7.4 as a control).
-
Sampling and Analysis: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium. Measure the concentration of released doxorubicin in the collected aliquots using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Expected Results: A significantly faster and higher cumulative release of doxorubicin is expected at pH 5.0 compared to pH 7.4.[1][2] This demonstrates the pH-triggered drug release capability of the poly(VBI) hydrogel.
Caption: Mechanism of pH-triggered drug release from a poly(VBI) hydrogel.
Thermo-Responsive Copolymers of VBI and N-isopropylacrylamide (NIPAM)
By copolymerizing VBI with a thermo-responsive monomer such as N-isopropylacrylamide (NIPAM), it is possible to create materials that respond to both pH and temperature. Poly(NIPAM) is well-known for its lower critical solution temperature (LCST) of around 32 °C in water, above which it undergoes a phase transition from a soluble to an insoluble state. The incorporation of the hydrophilic, ionizable VBI monomer can modulate the LCST of the copolymer.
Protocol 5: Synthesis of a Thermo- and pH-Responsive Poly(VBI-co-NIPAM) Copolymer via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.
Materials:
-
This compound (VBI)
-
N-isopropylacrylamide (NIPAM)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve VBI, NIPAM (in the desired molar ratio), CPADB, and AIBN in anhydrous 1,4-dioxane.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Termination and Precipitation: Quench the polymerization by immersing the flask in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with diethyl ether, and dry under vacuum to a constant weight.
Characterization of Thermo-Responsive Behavior
The LCST of the synthesized copolymer can be determined by measuring the change in optical transmittance of the polymer solution as a function of temperature.
Protocol 6: Determination of the Lower Critical Solution Temperature (LCST)
-
Preparation of Polymer Solution: Prepare a dilute aqueous solution of the poly(VBI-co-NIPAM) copolymer (e.g., 1 mg/mL).
-
Turbidity Measurement: Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Temperature Scan: Monitor the optical transmittance of the solution at a fixed wavelength (e.g., 500 nm) while gradually increasing the temperature (e.g., at a rate of 1 °C/min).
-
LCST Determination: The LCST is defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.
Expected Results: The LCST of the poly(VBI-co-NIPAM) copolymer is expected to be higher than that of pure poly(NIPAM) (around 32 °C).[3][4] The incorporation of the hydrophilic VBI monomer increases the overall hydrophilicity of the copolymer, thus requiring a higher temperature to induce the phase transition. Furthermore, the LCST will be pH-dependent; at acidic pH where the VBI units are protonated and charged, the LCST will be significantly higher or may even disappear.
| VBI content in copolymer (mol%) | Expected LCST at pH 7.4 (°C) |
| 0 (Pure PNIPAM) | ~32 |
| 5 | >32 |
| 10 | >>32 |
| Caption: Expected trend of LCST for poly(VBI-co-NIPAM) copolymers with varying VBI content. |
Metal-Ion Responsive Materials Based on VBI
The ability of the imidazole group to coordinate with metal ions can be harnessed to create materials for sensing and separation applications. Polymers containing VBI can exhibit changes in their fluorescence or undergo conformational changes upon binding to specific metal ions.
Application Note: Metal-Ion Sensing with Poly(VBI)-based Materials
Polymers containing VBI can be designed as fluorescent chemosensors for the detection of metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺. The coordination of the metal ion to the imidazole nitrogen atoms can lead to a quenching or enhancement of the fluorescence of a nearby fluorophore incorporated into the polymer backbone.
Experimental Approach:
-
Synthesis of a Fluorescent Copolymer: A copolymer of VBI and a fluorescent monomer (e.g., a styrene derivative with a fluorescent pendant group) can be synthesized using techniques like RAFT polymerization.
-
Fluorescence Titration: The fluorescence emission spectrum of the copolymer solution is recorded. Aliquots of a metal ion solution are then incrementally added, and the fluorescence spectrum is recorded after each addition.
-
Data Analysis: A plot of fluorescence intensity versus metal ion concentration can be used to determine the binding affinity and selectivity of the polymer for different metal ions.
Caption: Principle of a fluorescent chemosensor based on a VBI-containing polymer.
Conclusion
This compound is a highly valuable monomer for the synthesis of a wide array of stimuli-responsive materials. Its inherent pH-sensitivity, metal-coordinating ability, and capacity to be copolymerized with other functional monomers provide a rich platform for the design of intelligent polymers for applications in drug delivery, diagnostics, and beyond. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers looking to explore the potential of this versatile building block. By understanding the fundamental principles behind the stimuli-responsive behavior of VBI-based polymers and by utilizing the detailed experimental procedures, scientists can further advance the development of innovative smart materials to address pressing challenges in medicine and technology.
References
- Guan, Y., & Zhang, Y. (2011). pH/temperature-responsive hydrogels for controlled drug delivery. Expert Opinion on Drug Delivery, 8(10), 1257-1271.
- Schmaljohann, D. (2006). Thermo-and pH-responsive polymers in drug delivery. Advanced Drug Delivery Reviews, 58(15), 1655-1670.
- Gil, E. S., & Hudson, S. M. (2004). Stimuli-reponsive polymers and their bioconjugates. Progress in Polymer Science, 29(12), 1173-1222.
- Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery. Advanced Drug Delivery Reviews, 53(3), 321-339.
- Liu, R., Fraylich, M., & Tirelli, N. (2010). A new family of thermo-responsive polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine]. Polymer, 51(23), 5413-5421.
- Schild, H. G. (1992). Poly (N-isopropylacrylamide): experiment, theory and application. Progress in polymer science, 17(2), 163-249.
- Uhrich, K. E., Cannizzaro, S. M., Langer, R. S., & Shakesheff, K. M. (1999). Polymeric systems for controlled drug release. Chemical reviews, 99(11), 3181-3198.
- Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007.
- Peppas, N. A., Bures, P., Leobandung, W., & Ichikawa, H. (2000). Hydrogels in pharmaceutical formulations. European journal of pharmaceutics and biopharmaceutics, 50(1), 27-46.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
-
ResearchGate. (n.d.). Swelling behavior of poly(acrylamide-co-N-vinylimidazole) hydrogels under different environment conditions. Retrieved from [Link]
-
PubMed. (n.d.). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Retrieved from [Link]
-
MDPI. (n.d.). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterisation of doxorubicin loading and release from micelles and.... Retrieved from [Link]
-
Dove Medical Press. (n.d.). Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical data of the swelling (%) of the hydrogel at pH 1.2 and 7.4. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium swelling ratio of the hydrogels at various pHs at 25 °C. Retrieved from [Link]
-
ResearchGate. (n.d.). The lower critical solution temperature (LCST) profile of.... Retrieved from [Link]
-
ResearchGate. (n.d.). (a) LCST phase separation temperature (T c ) for PNIPAm copolymers in.... Retrieved from [Link]
-
Soft Matter (RSC Publishing). (n.d.). Comparison of LCST-transitions of homopolymer mixture, diblock and statistical copolymers of NIPAM and VCL in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of heavy metal ions by complexation on poly (N-vinyl imidazole) hydrogels. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (n.d.). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Retrieved from [Link]
-
MDPI. (n.d.). Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Coordination interaction between metal ion and imidazole groups. Retrieved from [Link]
Sources
Application Notes & Protocols: Copolymerization of 1-(4-Vinylbenzyl)-1H-imidazole with Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, characterization, and application of copolymers based on 1-(4-vinylbenzyl)-1H-imidazole (VIm). VIm is a functional monomer of significant interest due to the unique properties conferred by its imidazole moiety, including pH-responsiveness, metal-ion coordination, and catalytic activity. When copolymerized with other vinyl monomers, VIm imparts these functionalities to the resulting macromolecules, creating materials with tunable properties suitable for a wide range of applications, particularly in the biomedical and pharmaceutical fields. This document provides both the theoretical underpinnings and practical, step-by-step protocols for the controlled and conventional radical copolymerization of VIm, as well as methods for the thorough characterization of the resulting copolymers.
Introduction: The Versatility of this compound in Polymer Chemistry
This compound (VIm) is a unique vinyl monomer that combines the reactivity of a styrenic double bond with the versatile functionality of an imidazole ring linked through a benzyl group. This structure provides several key advantages in copolymer design:
-
pH-Responsiveness: The imidazole ring has a pKa of approximately 6-7, allowing polymers containing VIm to exhibit significant changes in solubility and conformation in response to physiologically relevant pH variations. This property is highly desirable for applications such as drug delivery systems that target the slightly acidic microenvironments of tumors or endosomes.
-
Biocompatibility and Biological Interactions: The imidazole group is a key component of the amino acid histidine and is involved in numerous biological interactions, including enzymatic catalysis and molecular recognition.[1] Polymers incorporating this moiety are often biocompatible and can interact with biological systems in a controlled manner.[1]
-
Metal Coordination: The nitrogen atoms in the imidazole ring can coordinate with a variety of metal ions, making VIm-containing copolymers suitable for applications in catalysis, sensing, and heavy metal removal.
-
Tunable Hydrophilicity: The hydrophilicity of VIm-containing copolymers can be precisely controlled by the choice of comonomer, ranging from hydrophobic (e.g., styrene) to hydrophilic (e.g., N-isopropylacrylamide, polyethylene glycol).
The copolymerization of VIm with other vinyl monomers allows for the creation of a diverse range of materials, including block copolymers, random copolymers, and hydrogels, with properties tailored for specific applications.
Copolymerization Strategies for this compound
The choice of polymerization technique is critical in determining the architecture, molecular weight distribution, and, ultimately, the performance of the resulting copolymer. Both conventional free-radical polymerization and controlled radical polymerization methods can be employed for VIm.
Conventional Free-Radical Polymerization
This method is straightforward and widely used for the synthesis of random copolymers. It involves the use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to initiate the polymerization of a mixture of monomers. While effective for producing a variety of copolymers, this technique offers limited control over the polymer architecture and results in a broad molecular weight distribution (polydispersity index (PDI) > 1.5).
Controlled Radical Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT)
For applications requiring well-defined polymer architectures, such as block copolymers for self-assembling drug delivery systems, controlled radical polymerization techniques are essential.[2][3] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.2), and complex architectures.[4]
A key challenge in the controlled polymerization of vinylimidazoles has been the instability of the propagating radicals.[5][6] However, it has been demonstrated that conducting the RAFT polymerization of vinylimidazoles in acetic acid can overcome this limitation.[5][6][7] Acetic acid protonates the imidazole ring, which helps to stabilize the propagating radical species, allowing for a controlled polymerization process.[5][6]
Experimental Protocols
Materials and General Considerations
-
Monomer Purification: this compound (VIm) and other vinyl monomers should be purified before use to remove inhibitors. This can be achieved by passing the monomer through a column of basic alumina.
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is a common radical initiator and should be recrystallized from methanol before use.
-
RAFT Agent: For RAFT polymerization, a suitable chain transfer agent (CTA) is required. S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) is a versatile CTA for a range of vinyl monomers.
-
Solvents: Solvents should be of high purity and deoxygenated before use. For RAFT polymerization of VIm, glacial acetic acid is recommended.[5][6] For other polymerizations, solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), or toluene can be used.
-
Inert Atmosphere: All polymerizations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent termination by oxygen. This is typically achieved by performing several freeze-pump-thaw cycles.
Protocol 1: Synthesis of a Random Copolymer of VIm and Styrene via Conventional Free-Radical Polymerization
This protocol describes the synthesis of a random copolymer of this compound and styrene.
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. The impact of anionic polymers on gene delivery: how composition and assembly help evading the toxicity-efficiency dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Block copolymer micelles for delivery of gene and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Synthesis of Imidazolium-Based Poly(ionic liquid)s via 1-(4-Vinylbenzyl)-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Forward: This document provides a comprehensive guide to the synthesis and polymerization of ionic liquids derived from 1-(4-vinylbenzyl)-1H-imidazole (VBI). VBI is a highly versatile monomer, uniquely featuring a polymerizable vinyl group and an imidazole ring that can be readily quaternized. This dual functionality allows for the creation of a diverse range of poly(ionic liquid)s (PILs), which are polymers with ionic liquid species covalently attached to the polymer backbone. These materials are of significant interest for applications ranging from drug delivery systems and gas separation membranes to solid polymer electrolytes.[1][2][3] This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides a framework for troubleshooting.
Part 1: Synthesis of Imidazolium-Based Ionic Liquid Monomers
The foundational step in creating VBI-based PILs is the conversion of the VBI monomer into an ionic liquid monomer. This is typically achieved through a quaternization reaction, a type of SN2 reaction where the nucleophilic N-3 position of the imidazole ring attacks an electrophilic alkyl halide.[4][5] The choice of the alkyl halide is critical as it defines the nature of the resulting cation, influencing the monomer's solubility, reactivity, and the final properties of the polymer.
Principle of Quaternization (Menschutkin Reaction)
The quaternization of VBI is a classic Menschutkin reaction. The lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) of the imidazole ring acts as a nucleophile, attacking the electron-deficient carbon atom of an alkyl halide (e.g., methyl iodide, ethyl bromide). This forms a new carbon-nitrogen bond, resulting in a positively charged imidazolium cation. The displaced halide becomes the counter-anion. The reaction rate and yield are influenced by the solvent, temperature, and the nature of the alkylating agent. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often preferred as they can stabilize the charged transition state without competing as nucleophiles.
Detailed Protocol: Synthesis of 3-Ethyl-1-(4-vinylbenzyl)-1H-imidazolium Bromide
This protocol describes a representative synthesis of a VBI-based ionic liquid monomer.
Materials:
-
This compound (VBI) (1.0 eq.)
-
Bromoethane (1.2 eq.)
-
Acetonitrile (CH₃CN), anhydrous (sufficient to make a ~1 M solution)
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add VBI and anhydrous acetonitrile. Stir the mixture until the VBI is fully dissolved.
-
Reagent Addition: Slowly add bromoethane to the stirring solution at room temperature.
-
Expert Insight: While VBI is commercially available, it's crucial to ensure it is free of inhibitors often added for storage. Passing it through a short column of basic alumina can remove them. The presence of inhibitors can prevent subsequent polymerization.[6]
-
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the VBI spot.
-
Product Isolation: After cooling to room temperature, a white precipitate may form. If not, slowly add the reaction mixture to a beaker of vigorously stirring anhydrous diethyl ether (approx. 10x the volume of acetonitrile). The product will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid generously with anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified monomer under vacuum at 40°C for at least 12 hours to remove all residual solvents. The final product should be a white, crystalline powder.
Characterization: The structure of the synthesized monomer should be confirmed using ¹H NMR spectroscopy. Expect to see the appearance of new peaks corresponding to the ethyl group protons and a downfield shift of the imidazolium ring protons due to the positive charge.
Part 2: Free-Radical Polymerization of Imidazolium Monomers
Once the ionic liquid monomer is synthesized and purified, it can be polymerized to form the poly(ionic liquid). Free-radical polymerization is a common and effective method, typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN).
Principle of Free-Radical Polymerization
The process involves three main stages:
-
Initiation: The initiator (AIBN) is heated, causing it to decompose into two cyanoisopropyl radicals. These highly reactive radicals then attack the vinyl group of the ionic liquid monomer, transferring the radical to the monomer and initiating the polymer chain.
-
Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the new chain end. This process repeats, rapidly increasing the length of the polymer chain.
-
Termination: The polymerization process is terminated when two growing radical chains combine (combination) or when one radical abstracts a hydrogen from another (disproportionation), resulting in stable, non-radical polymer chains.
Detailed Protocol: Synthesis of Poly(3-ethyl-1-(4-vinylbenzyl)-1H-imidazolium bromide)
Materials:
-
3-Ethyl-1-(4-vinylbenzyl)-1H-imidazolium bromide (synthesized in Part 1)
-
Azobisisobutyronitrile (AIBN) (1-2 mol% relative to the monomer)
-
Dimethylformamide (DMF), anhydrous
-
Methanol or Cyclohexane (for precipitation)
-
Schlenk flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Add the ionic liquid monomer and anhydrous DMF to the Schlenk flask (e.g., to create a 20 wt% solution).
-
Expert Insight: AIBN should be recrystallized from ethanol before use to remove any decomposition products that could interfere with the reaction.[6]
-
-
Degassing: The solution must be thoroughly deoxygenated, as oxygen is a potent inhibitor of free-radical polymerization.[7] This can be achieved by subjecting the flask to several freeze-pump-thaw cycles or by bubbling argon through the solution for at least 30 minutes.[6]
-
Initiator Addition: Under a positive pressure of inert gas, add the AIBN initiator to the reaction mixture.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80°C. Stir the reaction for 18-24 hours. An increase in the viscosity of the solution is a good indicator that polymerization is occurring.
-
Isolation and Purification: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent like methanol or cyclohexane with vigorous stirring.[6][7]
-
Washing and Drying: Collect the polymer by filtration. The polymer should be redissolved in a small amount of DMF and re-precipitated to ensure high purity. Finally, dry the polymer under high vacuum at 60°C until a constant weight is achieved.
Expert Troubleshooting
-
No Polymerization: This is often due to residual inhibitors in the monomer or the presence of oxygen in the reaction vessel.[7] Ensure the monomer is purified and the system is rigorously deoxygenated. Using a more aggressive initiator or a higher concentration may also help.[7]
-
Low Yield/Low Molecular Weight: The initiator concentration can be adjusted; lower initiator concentrations generally lead to higher molecular weight polymers, but potentially lower yields.[7] Reaction time and temperature can also be optimized.
-
Cross-linking: If the monomer contains impurities (e.g., divinylbenzene from the original 4-vinylbenzyl chloride), cross-linking can occur, leading to an insoluble gel. Ensure high-purity starting materials.
Visualization and Data Summary
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of a VBI-based poly(ionic liquid).
Table 1: Representative Reaction Parameters
| Parameter | Monomer Synthesis | Polymerization |
| Key Reagents | VBI, Bromoethane | IL Monomer, AIBN |
| Solvent | Acetonitrile | Dimethylformamide (DMF) |
| Temperature | 60-70°C | 70-80°C |
| Reaction Time | 24 hours | 18-24 hours |
| Typical Yield | >80%[8] | Variable, often >50% |
| Purification Method | Precipitation in Ether | Precipitation in Methanol |
Conclusion
This compound is a powerful building block for the synthesis of functional poly(ionic liquid)s. The two-step process involving quaternization followed by free-radical polymerization provides a robust and versatile platform for creating a wide array of polymers. The properties of these materials can be finely tuned by selecting different alkylating agents for the quaternization step and by controlling the polymerization conditions. The protocols and insights provided in this guide offer a solid foundation for researchers exploring the synthesis and application of these advanced materials.
References
- 1. scispace.com [scispace.com]
- 2. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing | MDPI [mdpi.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Vinylbenzyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 1-(4-Vinylbenzyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
The synthesis of this compound is a crucial step in creating advanced materials, including poly(ionic liquid)s and functional polymers.[1][2] However, the inherent reactivity of the 4-vinylbenzyl chloride starting material presents unique challenges, primarily premature polymerization and the formation of undesired byproducts.[3] This guide addresses these issues through a series of frequently asked questions and a detailed troubleshooting section.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the reaction mechanism, stoichiometry, and reaction conditions.
Q1: What is the general reaction scheme for synthesizing this compound?
The synthesis is a classic N-alkylation reaction, specifically a nucleophilic substitution (SN2) type mechanism. The nitrogen atom at the 1-position of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-vinylbenzyl chloride and displacing the chloride leaving group. A base is required to deprotonate the imidazole, thereby increasing its nucleophilicity.
Caption: General mechanism for the N-alkylation of imidazole.
Q2: Why is a significant excess of imidazole typically used in the reaction?
Using a large excess of imidazole (often 4 equivalents or more) serves two primary purposes:
-
Minimizing Di-alkylation: The product, this compound, still has a nucleophilic nitrogen atom at the 3-position. This nitrogen can react with another molecule of 4-vinylbenzyl chloride to form an undesired quaternary imidazolium salt, 1,3-bis(4-vinylbenzyl)imidazolium chloride.[4] By using a large excess of the initial imidazole, the probability of the electrophile (4-vinylbenzyl chloride) encountering an unreacted imidazole molecule is much higher than it encountering a product molecule, thus suppressing the formation of the di-alkylated byproduct.
-
Driving the Reaction to Completion: According to Le Châtelier's principle, increasing the concentration of one reactant (imidazole) pushes the equilibrium towards the products, ensuring a higher conversion of the limiting reactant (4-vinylbenzyl chloride).
Q3: What is the role of the base, and how does the choice of base impact the reaction?
The base is critical for deprotonating the N-H proton of imidazole (pKa ≈ 14.5), generating the highly nucleophilic imidazolide anion. The choice of base is a balance between reactivity and selectivity.
-
Strong Bases (e.g., NaH, NaOH): These bases will deprotonate imidazole completely and rapidly, which can significantly accelerate the reaction. However, they can also promote side reactions, including the polymerization of 4-vinylbenzyl chloride and hydrolysis of the alkyl chloride.[5]
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): These are often the preferred choice.[6][7] They are strong enough to deprotonate a sufficient amount of imidazole to allow the reaction to proceed at a controlled rate but are mild enough to minimize unwanted side reactions. Potassium carbonate (K₂CO₃) is often used in solvents like acetonitrile or DMF, while sodium bicarbonate (NaHCO₃) is suitable for aqueous/organic solvent mixtures.[6][7]
Q4: How can I prevent the polymerization of 4-vinylbenzyl chloride and the final product?
Both the starting material and the product contain a polymerizable vinyl group. Spontaneous polymerization is a major cause of low yields and purification difficulties.[3]
-
Temperature Control: Avoid high reaction temperatures. Most procedures recommend temperatures at or below 50-60°C.[6][7]
-
Inhibitors: The commercial 4-vinylbenzyl chloride often contains inhibitors like tert-butylcatechol (TBC). It is generally not necessary to remove them before the reaction. For storage of the final product, adding a small amount of an inhibitor like hydroquinone can improve stability.
-
Avoid Light and Air: Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) and protected from light, as these can initiate radical polymerization.
-
Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) and stop the reaction upon completion.
Q5: What are the advantages of using Phase-Transfer Catalysis (PTC) for this synthesis?
Phase-Transfer Catalysis (PTC) is an excellent technique for optimizing the N-alkylation of imidazoles.[8][9] In a typical setup (e.g., K₂CO₃ as a solid base in an organic solvent like acetonitrile), the reaction is limited by the poor solubility of the base. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction.
Mechanism of Action: The PTC cation (Q⁺) pairs with the imidazolide anion (Im⁻) generated at the solid-liquid interface, forming a lipophilic ion pair [Q⁺Im⁻]. This ion pair is soluble in the organic solvent, allowing it to react efficiently with the 4-vinylbenzyl chloride in the bulk solution.[10]
Key Advantages:
-
Increased Reaction Rates: Overcomes solubility limitations, leading to faster reactions.
-
Milder Conditions: Allows the reaction to proceed at lower temperatures, reducing polymerization risk.
-
Higher Yields: Promotes the desired N-alkylation pathway and suppresses side reactions.[9]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 4-Vinylbenzyl Chloride: The starting material may have hydrolyzed or polymerized during storage. 2. Insufficient Base: The base may be old or not strong enough to deprotonate the imidazole effectively. 3. Low Reaction Temperature/Time: The reaction conditions may not be sufficient for completion. | 1. Use fresh 4-vinylbenzyl chloride or purify it by passing it through a short column of neutral alumina to remove inhibitors and acidic impurities.[11] 2. Use a fresh, anhydrous base (e.g., K₂CO₃ dried in an oven). Consider using a slightly stronger base or employing a PTC system. 3. Increase the temperature moderately (e.g., from room temperature to 50°C) and monitor the reaction by TLC to ensure it goes to completion. |
| Formation of Multiple Products / Spots on TLC | 1. Di-alkylation (Quaternization): Insufficient excess of imidazole is used, leading to the formation of the 1,3-disubstituted imidazolium salt. 2. Isomer Formation: While N-alkylation of unsubstituted imidazole is not prone to isomerism, impurities in starting materials could lead to other products. | 1. Increase the molar ratio of imidazole to 4-vinylbenzyl chloride to at least 4:1.[6] 2. Ensure the purity of your starting materials. The quaternary salt is highly polar and will typically have a much lower Rf value on TLC than the desired product. |
| Reaction Mixture Solidifies or Becomes Viscous | 1. Polymerization: The vinyl group on the starting material or product has polymerized. This is often triggered by excessive heat, light, or oxygen. | 1. Immediately lower the reaction temperature. 2. Ensure the reaction is running under an inert atmosphere (N₂ or Ar). 3. Consider re-running the reaction at a lower temperature, potentially for a longer duration or with the aid of a phase-transfer catalyst to improve the rate under milder conditions. |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Work-up: The presence of polymers or salts can lead to the formation of stable emulsions during aqueous extraction. 2. Co-elution during Chromatography: The product may be difficult to separate from unreacted imidazole or other byproducts. 3. Product is an Oil: The product may not crystallize easily, making handling difficult.[12] | 1. During work-up, add a saturated brine solution to help break the emulsion. Filtering the organic layer through a pad of Celite can also help remove fine particulates. 2. Utilize an acid-base extraction. After the initial extraction, acidify the organic layer with 2M HCl to protonate the imidazole product, moving it to the aqueous phase. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH to deprotonate the product and re-extract it into a fresh organic solvent.[6] 3. If the product is an oil, purify by column chromatography. Use a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) to achieve good separation. |
Section 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis.
Protocol 1: Standard N-Alkylation in a Biphasic System
This protocol is based on a commonly reported procedure and provides a reliable baseline for the synthesis.[6]
Caption: Experimental workflow for the synthesis and purification.
Materials:
-
Imidazole (4.0 eq)
-
4-Vinylbenzyl chloride (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.25 eq)
-
Acetone and Deionized Water (1:1 v/v)
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
4M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add sodium bicarbonate (1.25 eq) to a 1:1 mixture of acetone and water. Stir for 30 minutes to ensure complete dissolution.
-
Add imidazole (4.0 eq) to the mixture and stir until it is fully dissolved.
-
Add 4-vinylbenzyl chloride (1.0 eq) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 50°C and stir for 20 hours. Monitor the reaction's progress by TLC (e.g., using 10% methanol in dichloromethane as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Extract the remaining aqueous solution with diethyl ether (3x volume).
-
Combine the organic phases and add 2M HCl dropwise until the pH is between 4 and 5. This protonates the imidazole-containing compounds, transferring them to the aqueous phase. Separate and save the aqueous phase.
-
Wash the organic phase with 2M HCl and combine the aqueous layers.
-
To the combined aqueous phase, add 4M NaOH until the pH is between 7 and 8. The product should precipitate or form an oily layer.
-
Extract this basic aqueous solution with diethyl ether (3x volume).
-
Combine the final organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure this compound. A typical yield for this procedure is around 71%.[6]
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis
This protocol utilizes a phase-transfer catalyst to improve reaction efficiency under milder conditions.[7][8]
Materials:
-
Imidazole (2.0 eq)
-
4-Vinylbenzyl chloride (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous potassium carbonate (2.0 eq), imidazole (2.0 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add anhydrous acetonitrile via syringe and begin vigorous stirring.
-
Add 4-vinylbenzyl chloride (1.0 eq) dropwise to the suspension at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 40°C to increase the rate. Monitor the reaction's progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with additional acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the product from the PTC and any unreacted starting material.
Section 4: Data Summary
| Parameter | Protocol 1 (Standard) | Protocol 2 (PTC-Optimized) | Rationale |
| Imidazole Stoich. | 4.0 eq | 2.0 eq | PTC efficiency allows for a lower excess of imidazole, improving atom economy and simplifying purification. |
| Base | NaHCO₃ | K₂CO₃ | K₂CO₃ is more effective in anhydrous organic solvents like acetonitrile, which is common for PTC reactions. |
| Solvent | Acetone/Water (1:1) | Acetonitrile | Acetonitrile is a polar aprotic solvent ideal for SN2 reactions and PTC systems. |
| Catalyst | None | TBAB (5 mol%) | TBAB facilitates the transport of the imidazolide anion into the organic phase, accelerating the reaction.[10] |
| Temperature | 50°C | Room Temp to 40°C | PTC allows for lower reaction temperatures, significantly reducing the risk of vinyl polymerization.[3] |
| Typical Yield | ~71%[6] | >85% (Expected) | The optimized conditions generally lead to higher conversion and fewer side products. |
| Purification | Acid-Base Extraction | Filtration & Chromatography | The PTC protocol generates a cleaner crude product, but chromatography is often needed to remove the catalyst. |
References
- Various Authors. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Google Scholar.
- Jayachandran, J. P., & Wang, M.-L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Synthetic Communications, 31(18), 2743–2752.
- ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... [Table]. ResearchGate.
- Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc.
- ElectronicsAndBooks. (n.d.). Activity and behavior of imidazolium salts as a phase transfer catalyst for a liquid–liquid phase system.
- Jadhav, S., & Ranawat, M. (n.d.). Recent Development and Pharmaceutical Significance of Imidazole Based Ionic Liquids. BEPLS.
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Available at: [Link]
- Tianjin Gnee Biotech Co., Ltd. (n.d.). CAS:78430-91-8 | this compound.
-
Various Authors. (2019). Synthesis of Imidazolium based PILs and Investigation of Their Blend Membranes for Gas Separation. PMC - NIH. Available at: [Link]
- Various Authors. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
- The Royal Society of Chemistry. (n.d.). Supporting Information for....
-
Bocan, K. A., et al. (2019). Synthesis and Characterization of Imidazolium-Based Ionenes. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 1,3-Bis(4-vinylbenzyl)imidazolium chloride. Available at: [Link]
- Various Authors. (2024). Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry.
Sources
- 1. bepls.com [bepls.com]
- 2. gneechem.com [gneechem.com]
- 3. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 4. 1,3-Bis(4-vinylbenzyl)imidazolium chloride | C21H21ClN2 | CID 129822913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 78430-91-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. rsc.org [rsc.org]
- 12. This compound | 78430-91-8 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 1-(4-Vinylbenzyl)-1H-imidazole by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-(4-Vinylbenzyl)-1H-imidazole. Drawing from extensive field experience, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this specific molecule by column chromatography. The causality behind experimental choices is explained to empower you with a robust, self-validating purification protocol.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows a clear separation, but on the column, the fractions are all mixed. Why is this happening and what can I do?
Answer: This is a frequent challenge. Several factors can cause this discrepancy between TLC and column performance.
-
Improper Solvent System Selection: A solvent system that provides good separation on TLC might not translate perfectly to column chromatography. The ideal TLC Rf (retention factor) for the target compound should be around 0.25-0.35 for optimal column separation.[1] If your Rf is too high, the compound will elute too quickly, resulting in poor separation.
-
Solution: Re-optimize your solvent system using TLC. Aim for a lower Rf for your target compound by decreasing the polarity of the mobile phase. For instance, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad, overlapping bands.
-
Solution: As a general rule, the amount of crude sample should be 1-5% of the mass of the stationary phase (silica gel).[2] If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns.
-
-
Compound Instability on Silica Gel: this compound, containing a basic imidazole ring, can interact strongly with the acidic silica gel, leading to tailing or even decomposition.[2][3] The vinyl group can also be susceptible to polymerization.
-
Solution 1: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent.[2] This will cap the acidic silanol groups and improve the peak shape of your basic compound.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or for highly polar compounds, reversed-phase chromatography (C18 silica) may be a better option.[2]
-
Solution 3: Check for On-Plate Degradation. To test for stability, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading on the silica.[3]
-
Issue 2: The Compound is Not Eluting from the Column
Question: I've been flushing the column with my chosen eluent, but my product is not coming off. What should I do?
Answer: This indicates that your compound is too strongly adsorbed to the stationary phase.
-
Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution 1: Increase Eluent Polarity. Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 50%, and even 100% ethyl acetate. If the compound still doesn't elute, a more polar solvent like methanol can be added to the ethyl acetate. A "methanol purge" at the end of a column run can strip off highly polar compounds.[4]
-
Solution 2: Irreversible Adsorption or Decomposition. It's possible the compound has irreversibly bound to or decomposed on the silica gel.[3] Before committing a large amount of material to the column, it's wise to perform the TLC stability test mentioned in the previous section.
-
Issue 3: The Compound Elutes Too Quickly (With the Solvent Front)
Question: My product came out in the very first few fractions, and it's still impure. How can I get it to retain on the column longer?
Answer: This is the opposite problem of strong adsorption and indicates your compound has very low affinity for the stationary phase in the chosen solvent system.
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent. If you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 10%. The goal is to find a solvent system where the compound moves off the baseline on the TLC plate but doesn't shoot up to the solvent front.
-
Issue 4: Tailing or Streaking of the Compound Band
Question: My compound is coming off the column, but the fractions show a long "tail" of the product, making it difficult to get pure fractions. What causes this?
Answer: Tailing is often a sign of undesirable interactions between the compound and the stationary phase.
-
Cause 1: Acid-Base Interactions. As mentioned, the basic imidazole moiety can interact with acidic silanol groups on the silica surface, causing tailing.
-
Solution: Add a basic modifier like triethylamine (0.1-1%) to your eluent to suppress these interactions.[2]
-
-
Cause 2: Column Overloading. Too much sample can also lead to tailing.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Cause 3: Poor Column Packing. An improperly packed column with channels or cracks will lead to uneven flow and band broadening.
-
Solution: Ensure your column is packed uniformly. A well-packed column should have a flat, level surface of silica gel.
-
Workflow for Troubleshooting Purification Issues
Caption: A decision-making workflow for troubleshooting the column chromatography purification of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and potential impurities in the synthesis of this compound?
A1: This compound is commonly synthesized from 4-vinylbenzyl chloride and imidazole. Potential impurities include unreacted starting materials, the other isomer (1-(2-vinylbenzyl)-1H-imidazole) if the starting vinylbenzyl chloride is a mixture of isomers, and polymers of 4-vinylbenzyl chloride.[5][6] The presence of these impurities necessitates purification.
Q2: What is a good starting solvent system for the TLC analysis of this compound?
A2: A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[2][7] You can start with a 1:1 mixture and adjust the ratio based on the observed Rf value. For more polar impurities, adding a small amount of methanol to the ethyl acetate can be effective.
Q3: My crude product is an oil and is difficult to load onto the column. What should I do?
A3: If your compound is an oil or has poor solubility in the eluent, you can use a "dry loading" technique.[8] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: Can the vinyl group on my compound polymerize on the silica gel column?
A4: Yes, this is a potential concern, especially with acidic silica gel and prolonged exposure.[9][10] The risk can be minimized by:
-
Using deactivated silica gel (by adding a base to the eluent).
-
Running the column relatively quickly.
-
Keeping the column cool, as heat can promote polymerization.
-
Adding a polymerization inhibitor like hydroquinone to the crude mixture before purification, although this will need to be removed in a subsequent step.
Q5: How can I visualize this compound on a TLC plate?
A5: This compound should be UV active due to the aromatic rings, so it can be visualized under a UV lamp (typically at 254 nm).[11] Additionally, staining with potassium permanganate or iodine can be used for visualization.
Section 3: Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material you need to purify. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[1]
-
Prepare the Slurry: In a beaker, add the required amount of silica gel to a sufficient volume of the initial, least polar eluent. Stir gently to create a uniform slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column.
-
Settle the Silica: Gently tap the side of the column to help the silica settle evenly and remove any air bubbles. Open the stopcock to drain some of the solvent, which will help compact the silica bed.
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding more solvent or your sample.
-
Equilibrate the Column: Pass 2-3 column volumes of the initial eluent through the column before loading your sample.
Protocol 2: Gradient Elution for Purification
This protocol assumes you have identified a suitable starting and ending solvent system from your TLC analysis.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the column. Alternatively, use the dry loading method described in the FAQs.
-
Start with the Low Polarity Eluent: Begin eluting with your least polar solvent mixture. Collect fractions and monitor them by TLC.
-
Gradually Increase Polarity: Once the less polar impurities have eluted, gradually increase the polarity of your mobile phase. This can be done in a stepwise manner (e.g., 10% ethyl acetate in hexanes, then 20%, then 30%) or as a continuous gradient if you are using an automated system.
-
Elute the Target Compound: Your target compound should elute as the polarity of the mobile phase increases. Continue to collect and monitor fractions by TLC.
-
Final Flush: After your desired compound has eluted, you can flush the column with a highly polar solvent (like 10% methanol in ethyl acetate) to remove any remaining highly polar impurities.
-
Combine and Concentrate: Combine the pure fractions of your target compound and remove the solvent under reduced pressure.
Data Presentation: Example TLC Solvent Systems
| Solvent System (v/v) | Typical Application | Expected Rf of Target |
| 20% Ethyl Acetate / Hexanes | Initial screening and elution of non-polar impurities. | Low (e.g., < 0.1) |
| 50% Ethyl Acetate / Hexanes | Elution of the target compound. | Moderate (e.g., 0.25-0.4) |
| 100% Ethyl Acetate | Elution of more polar impurities. | High (e.g., > 0.6) |
| 5% Methanol / Ethyl Acetate | Elution of very polar impurities. | Very High |
| 50% Ethyl Acetate / Hexanes + 0.5% Triethylamine | To improve peak shape and reduce tailing. | Similar to without modifier, but with a more compact spot. |
Visualization of Separation Principle
Caption: The principle of separating compounds with different polarities on a silica gel column.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Masike, S. (2007). Chapter 3 Materials and Methods. University of Pretoria. Retrieved from [Link]
-
Nicolas, J., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. PMC - NIH. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2023). Can I use Immidazole solution for HPLC? Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Google Patents. (1976). US3962357A - Process for the preparation of substituted vinylbenzyl chloride.
-
Metacog. (2025). Mobile Phase Selection: Significance and symbolism. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly(vinyl benzyl chloride) Sample #: P19612-VBC Structure. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Vinylbenzyl Chloride/Styrene-Grafted SBS Copolymers via TEMPO-Mediated Polymerization for the Fabrication of Anion Exchange Membranes for Water Electrolysis. Retrieved from [Link]
-
Scientific Polymer Products. (n.d.). Poly(vinylbenzyl chloride). Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
iGEM. (2022). Part:BBa_K4223008. Retrieved from [Link]
-
SSE Enterprise. (2025). Silica Gel In Chromatography. Retrieved from [Link]
-
Tianjin Gnee Biotech Co., Ltd. (n.d.). CAS:78430-91-8 | this compound. Retrieved from [Link]
-
ResearchGate. (2012). Imidazol concentration for His-Trap purification. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. polymersource.ca [polymersource.ca]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3962357A - Process for the preparation of substituted vinylbenzyl chloride - Google Patents [patents.google.com]
- 11. repository.up.ac.za [repository.up.ac.za]
Preventing premature polymerization of 1-(4-Vinylbenzyl)-1H-imidazole during storage
Welcome to the Technical Support Center for 1-(4-Vinylbenzyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this monomer during storage. Premature polymerization can compromise experimental outcomes, and this resource provides in-depth troubleshooting advice and frequently asked questions to prevent such issues.
Introduction: The Challenge of Storing this compound
This compound is a valuable bifunctional molecule, featuring both a polymerizable vinyl group and a functional imidazole moiety. This structure makes it highly useful in the synthesis of specialty polymers and functional materials. However, the vinyl group, structurally similar to that in styrene, is susceptible to free-radical polymerization. This process can be initiated by heat, light, or the presence of radical species, leading to an uncontrolled increase in viscosity, solidification, and loss of monomer reactivity.[1][2][3] Proper storage and handling are therefore not just best practices; they are critical for experimental success.
This guide provides a foundational understanding of the polymerization mechanism and actionable strategies to maintain your monomer in a pristine, unpolymerized state.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that causes premature polymerization?
A1: The premature polymerization of this compound occurs primarily through a free-radical mechanism, which consists of three main stages: initiation, propagation, and termination.[4]
-
Initiation: Free radicals, which are highly reactive molecules, are formed from exposure to heat or light.[3][5] These radicals can attack the carbon-carbon double bond of the vinyl group, initiating the polymerization process.
-
Propagation: The newly formed radical monomer then reacts with other monomer molecules in a chain reaction, rapidly forming a long polymer chain.[4]
-
Termination: The reaction eventually stops when two growing radical chains combine or through other termination pathways.
The goal of proper storage is to prevent the initial formation of free radicals and to scavenge any that do form before they can initiate polymerization.[6][7]
Caption: The free-radical polymerization cascade.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf life and prevent polymerization, the monomer should be stored under controlled conditions. Several chemical suppliers recommend storing this compound at refrigerator temperatures, typically between 2-8°C.[8][9] The container should be sealed tightly in a dry environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerator) | Low temperatures significantly reduce the rate of thermally-initiated radical formation.[10][11] |
| Atmosphere | Headspace of air (Oxygen) | Many common inhibitors require a small amount of oxygen to function effectively. Do not store under an inert atmosphere like nitrogen or argon unless specified otherwise for a particular inhibitor system. |
| Light | Amber/Opaque Container | Protects the monomer from light, which can initiate photopolymerization. |
| Moisture | Tightly sealed container in a dry area | Prevents moisture absorption, which can degrade the product or introduce impurities.[12][13] |
Q3: What is a polymerization inhibitor and why is it essential?
A3: A polymerization inhibitor is a chemical compound added to monomers to prevent their self-polymerization during transport and storage.[2] These molecules work by scavenging free radicals, effectively stopping the polymerization chain reaction before it can begin.[5][6] For vinyl-containing monomers, phenolic compounds like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) are commonly used.[2] They donate a hydrogen atom to the highly reactive polymer radical, creating a stable radical that is incapable of further propagation.
Caption: Mechanism of a phenolic polymerization inhibitor.
Q4: Do I need to remove the inhibitor before my experiment?
A4: Yes, in most cases, the inhibitor must be removed immediately prior to initiating a controlled polymerization. If left in the reaction mixture, it will interfere with your initiator and prevent or retard the desired polymerization. A common method to remove phenolic inhibitors is to wash the monomer solution with an aqueous alkali solution (e.g., dilute NaOH) or to pass the monomer through a column of basic alumina.[14]
Troubleshooting Guide
Problem: I noticed the monomer, which should be a light-yellow powder or crystal, has become cloudy, viscous, or has solidified.
| Potential Cause | Explanation & Verification | Solution & Prevention |
| Elevated Storage Temperature | The monomer was likely exposed to temperatures above the recommended 8°C. Heat accelerates the formation of free radicals, overwhelming the inhibitor and initiating polymerization.[10][11] Verification: Check temperature logs for the storage unit. Visually inspect for viscosity changes or solid particles. | Solution: If significant polymerization has occurred (high viscosity or solidification), the product is likely unusable and should be disposed of according to safety guidelines. Prevention: Ensure the monomer is stored in a calibrated refrigerator (2-8°C) immediately upon receipt. Use temperature monitoring devices for sensitive materials. |
| Inhibitor Depletion | Over time, or with exposure to heat/light, the inhibitor is consumed as it scavenges free radicals. Once depleted, polymerization can proceed unchecked. Verification: While direct measurement of inhibitor concentration can be difficult without analytical equipment (e.g., HPLC), a rapid onset of polymerization in a properly stored vial suggests inhibitor depletion, especially in older stock. | Solution: Discard the polymerized monomer. Prevention: Follow a "First-In, First-Out" (FIFO) inventory system. For long-term storage, consider adding a small amount of extra inhibitor (e.g., 50-100 ppm of MEHQ), but be aware this will require more rigorous purification before use. |
| Exposure to Light or Contaminants | UV light can provide the energy to initiate polymerization.[11] Chemical contaminants (e.g., peroxides, rust from a spatula) can also act as radical initiators. Verification: Review handling procedures. Was the monomer exposed to bright light for extended periods? Were clean tools used for dispensing? | Solution: Discard the affected monomer. Prevention: Store in the original opaque or amber vial.[10] Always use clean, dry spatulas and glassware. Dispense the required amount in a subdued lighting environment and promptly return the main container to cold storage. |
Experimental Protocols
Protocol 1: Recommended Receiving and Storage Procedure
-
Inspect Upon Receipt: Visually check the material through the container. It should appear as a free-flowing light-yellow to yellow powder or crystals. Reject any material that shows signs of being a viscous liquid or solid.
-
Immediate Storage: Immediately place the container in a refrigerator validated to maintain a temperature between 2°C and 8°C.
-
Log Information: Record the date of receipt and the manufacturer's lot number. If possible, affix a "Use By" date based on the certificate of analysis or internal stability protocols.
Protocol 2: Assessing Monomer Quality Before Use
This protocol is intended to be a qualitative check for early signs of oligomerization.
-
Visual Inspection: Bring the container to room temperature before opening to prevent moisture condensation. Observe the material. It should not have clumps or appear "gummy."
-
Solubility Test: Take a small, representative sample (e.g., 10-20 mg). Attempt to dissolve it in a suitable solvent (e.g., chloroform, DMF) at a standard concentration.
-
Observation: The monomer should dissolve completely to form a clear solution. Any haziness, insoluble gels, or noticeable increase in the viscosity of the solution compared to a fresh standard is an indicator of partial polymerization. If these signs are observed, the monomer may not be suitable for reactions sensitive to molecular weight and purity.
For more quantitative analysis, techniques like Gel Permeation Chromatography (GPC) can be used to detect the presence of higher molecular weight species (oligomers/polymers), or Gas Chromatography (GC) can be used to assess the purity of the monomer.[15][16]
References
- How Do Polymerization Inhibitors Work? - Chemistry For Everyone. (2025). YouTube.
- Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). (n.d.). MDPI.
- Polymeriz
- The Essential Role of Polymerization Inhibitors in Inks and Adhesives. (n.d.). Milliken.
- Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a He
- Polymeris
- SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERIS
- The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022). Toagosei Co., Ltd.
- This compound | 78430-91-8. (n.d.). Sigma-Aldrich.
- Shelf Life of Vinyl Film. (n.d.). Arlon Graphics.
- How to store your vinyl rolls. (2018). Sytech Supplies.
- What are the storage conditions for a large quantity of thinner specific for vinyl? (2025). Blog.
- Stability of poly(vinyl chloride). (2015). Oxoplast.
- Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applic
- CAS:78430-91-8 | this compound. (n.d.). tianjin gnee biotech co., ltd.
- 78430-91-8|this compound. (n.d.). BLDpharm.
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Laboratory Test: Detection of Residual Vinyl Acetate Monomer in Poly Vinyl Acetate. (n.d.).
Sources
- 1. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. ijcrt.org [ijcrt.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. nbinno.com [nbinno.com]
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- 9. 78430-91-8|this compound|BLD Pharm [bldpharm.com]
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- 11. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]
- 12. How to store your vinyl rolls - Sytech Supplies [sytech.co.za]
- 13. zhengfloorpaint.com [zhengfloorpaint.com]
- 14. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications [mdpi.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. lcslaboratory.com [lcslaboratory.com]
Identifying and removing impurities from 1-(4-Vinylbenzyl)-1H-imidazole
Welcome to the technical support center for 1-(4-Vinylbenzyl)-1H-imidazole (VBI). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile monomer. Given its reactive vinyl group and imidazole ring, maintaining the integrity of VBI is crucial for successful downstream applications, from polymer synthesis to pharmaceutical development.[1][2][3] This resource provides in-depth troubleshooting advice and validated protocols to help you identify and eliminate impurities effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound has a yellow or brownish tint. Is this normal and can I still use it?
A1: While commercially available VBI can range from a light-yellow to yellow powder or crystals, a significant darkening to brown often indicates the presence of impurities. This discoloration can arise from oligomerization/polymerization of the vinyl group or degradation of the imidazole ring. For most applications, especially in polymerization and pharmaceutical development where purity is paramount, it is highly recommended to purify the monomer before use. The color change suggests the presence of chromophoric impurities that could interfere with your reaction or final product properties.
Q2: I suspect my VBI is starting to polymerize in the bottle. What are the signs and how can I prevent this?
A2: Spontaneous polymerization during storage is a common issue with vinyl monomers.[] Signs of polymerization include the formation of a viscous liquid, a solid mass, or insolubility in solvents where it should be soluble. To prevent this, VBI should be stored in a cool, dark place, typically in a refrigerator.[5] It is often shipped with a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT).[] If you plan to store it for an extended period, ensure the inhibitor is present and consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the most common impurities I should expect in crude this compound?
A3: The impurity profile of VBI can vary depending on the synthetic route. Common impurities include:
-
Starting Materials: Unreacted 4-vinylbenzyl chloride and imidazole.
-
Isomers: Positional isomers such as 1-(3-vinylbenzyl)-1H-imidazole if the starting vinylbenzyl chloride was not isomerically pure.
-
Polymer/Oligomers: Low molecular weight polymers formed by spontaneous polymerization of the vinyl group.
-
Oxidation Products: Degradation products of the imidazole ring.
Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my VBI?
A4: Absolutely. ¹H NMR spectroscopy is a powerful and essential tool for assessing the purity of VBI.[6][7] By integrating the characteristic peaks of VBI and comparing them to the integrals of impurity peaks, you can quantify the purity. Key VBI signals to look for are the vinyl protons and the aromatic and imidazole ring protons.[8][9] The absence of unexpected signals is a good indicator of high purity.
Troubleshooting Guides: Identification and Removal of Impurities
Issue 1: Presence of Particulate Matter or Haziness in Solution
This issue often points to the presence of insoluble polymers or inorganic salts from the synthesis.
Workflow for Removal of Insoluble Impurities
Caption: Workflow for removing insoluble impurities.
Protocol: Removal of Insoluble Impurities
-
Dissolution: Dissolve the crude VBI in a suitable organic solvent like ethyl acetate or dichloromethane at room temperature. Use a sufficient volume to fully dissolve the monomer, but avoid excessive dilution.
-
Filtration: If insoluble matter is visible, perform a gravity filtration using fluted filter paper. For very fine particles, passing the solution through a small plug of Celite® or glass wool in a pipette can be effective.
-
Solvent Removal: Concentrate the clear filtrate using a rotary evaporator to obtain the partially purified VBI.
-
Further Purification: The resulting material may still contain soluble impurities and should be further purified by recrystallization or column chromatography.
Issue 2: Broad or Unidentified Peaks in ¹H NMR Spectrum
The presence of broad humps in the baseline, particularly in the aliphatic region, is a strong indicator of oligomers or polymers. Sharp, unidentified peaks may correspond to residual starting materials or solvents.
Analytical Workflow for Impurity Identification
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Vinylimidazole | 1072-63-5 [chemicalbook.com]
- 3. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 5. gneechem.com [gneechem.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 7. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Improving the initiator efficiency in the polymerization of 1-(4-Vinylbenzyl)-1H-imidazole
Welcome to the technical support center for the polymerization of 1-(4-Vinylbenzyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, ensuring successful and reproducible outcomes. Here, we synthesize technical accuracy with field-proven insights to address common challenges and frequently asked questions.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the polymerization of this compound, providing causal explanations and actionable solutions.
Issue 1: No or Very Low Polymer Yield
You've set up your polymerization reaction, but after the designated time, you isolate little to no polymer. This is a common and frustrating issue, often pointing to problems with initiation.
Possible Causes & Solutions:
-
Presence of Inhibitors: Commercial vinyl monomers, including this compound, are shipped with inhibitors (e.g., hydroquinone, TBC) to prevent premature polymerization during storage.[1][2] These inhibitors are highly effective radical scavengers and will consume the radicals generated by your initiator, thus preventing the polymerization from starting.[2]
-
Inadequate Initiator Concentration or Decomposition: The concentration of the initiator is critical. Too little initiator will result in a very slow reaction rate, while too much can lead to a high concentration of primary radicals, which can increase the rate of termination reactions.[5][6] Additionally, the initiator must be at a temperature sufficient for its decomposition to generate radicals.
-
Solution: Optimize the initiator concentration. A typical starting point for free-radical polymerization is 0.5-1.0 wt% relative to the monomer.[6] Ensure your reaction temperature is appropriate for the chosen initiator's half-life. For instance, AIBN is commonly used at temperatures around 60-80 °C.[7]
-
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. It can react with the propagating radicals to form stable peroxy radicals, which do not effectively continue the polymerization chain.
-
Solution: The reaction mixture must be thoroughly deoxygenated before initiating the polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture for an extended period.[3]
-
-
Solvent Effects: The choice of solvent can significantly impact the polymerization of imidazole-containing monomers. Some solvents may not effectively stabilize the propagating radicals. For example, DMF has been reported to be ineffective for the RAFT polymerization of 1-vinyl imidazole.[3][8]
-
Solution: Consider using a solvent known to be effective for the polymerization of vinylimidazoles. Glacial acetic acid has been shown to be a particularly good solvent for the controlled radical polymerization of these monomers as it can protonate the imidazole ring, which helps to stabilize the propagating radicals.[9][10][11][12]
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
You've successfully synthesized your polymer, but GPC analysis reveals a broad molecular weight distribution (PDI > 1.5). This indicates a lack of control over the polymerization process, which is undesirable for many applications.
Possible Causes & Solutions:
-
Conventional Free-Radical Polymerization: Standard free-radical polymerization is inherently prone to producing polymers with broad molecular weight distributions due to various termination and chain-transfer reactions occurring simultaneously and continuously throughout the reaction.[13]
-
Solution: Employ a controlled/living radical polymerization (CRP) technique. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective method for synthesizing well-defined poly(this compound) with low PDI.[3][10][14] RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
-
-
Slow Initiation in CRP: In controlled radical polymerization techniques like RAFT, the initiation must be fast and efficient compared to propagation to ensure that all polymer chains start growing at approximately the same time.[15]
-
Solution: Ensure you are using an appropriate initiator for your RAFT system and that the reaction conditions (temperature, solvent) are optimized for rapid initiation. The choice of RAFT agent is also critical for achieving good control.[9]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common polymerization issues.
Frequently Asked Questions (FAQs)
Q1: How do I properly prepare and purify the this compound monomer?
A1: Monomer purity is paramount for successful polymerization. The most critical step is the removal of the inhibitor.
-
Procedure for Inhibitor Removal: A simple and effective method is to pass the liquid monomer through a short column packed with basic alumina.[3][4] This will adsorb the phenolic inhibitors. The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator for a short period. For a detailed protocol, see the "Experimental Protocols" section.
Q2: What is the best type of initiator to use for the polymerization of this compound?
A2: The choice of initiator depends on the desired polymerization technique.
-
For Conventional Free-Radical Polymerization: Azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or persulfates like potassium persulfate (KPS) for aqueous systems are common choices.[16][][18]
-
For RAFT Polymerization: AIBN is a commonly used thermal initiator in conjunction with a suitable RAFT agent.[7] The selection of the RAFT agent is crucial and depends on the specific monomer and desired polymer characteristics.
Q3: What are the optimal reaction conditions (temperature, solvent, concentration) for this polymerization?
A3: Optimal conditions are dependent on the chosen polymerization method.
-
Temperature: This should be selected based on the thermal decomposition characteristics of your initiator. For AIBN, temperatures between 60-80 °C are typical.
-
Solvent: As mentioned previously, glacial acetic acid has proven to be an excellent solvent for the controlled polymerization of vinylimidazoles, as it helps to stabilize the propagating radicals.[9][10][11][12][19]
-
Concentration: Monomer concentration can influence the rate of polymerization and the final molecular weight. Higher monomer concentrations generally lead to higher polymerization rates.
Q4: What are the advantages of using RAFT polymerization for this monomer?
A4: RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization offers significant advantages over conventional free-radical methods, especially when well-defined polymer architectures are required.
-
Control over Molecular Weight: The molecular weight of the polymer can be predicted based on the monomer-to-RAFT agent ratio.
-
Narrow Molecular Weight Distribution (Low PDI): RAFT polymerization typically yields polymers with PDIs less than 1.3, indicating a high degree of control.[13]
-
Chain-End Functionality: The RAFT agent remains at the end of the polymer chain, allowing for further modifications or chain extensions to create block copolymers.[7]
Q5: Why is Atom Transfer Radical Polymerization (ATRP) challenging for imidazole-containing monomers?
A5: ATRP relies on a transition metal catalyst (typically copper-based) to control the polymerization. The imidazole moiety in this compound can act as a ligand and complex with the metal catalyst.[20] This complexation can deactivate the catalyst, leading to a loss of control over the polymerization or complete inhibition of the reaction.[20] While some success has been reported with biocatalysts, RAFT is generally a more robust method for these monomers.[20]
Data Summary Table
| Polymerization Technique | Typical Initiator | Typical Solvent | PDI | Control over MW | Key Advantages |
| Free-Radical | AIBN, BPO, KPS | Toluene, DMF, Water | > 1.5 | Poor | Simple, robust |
| RAFT | AIBN + RAFT Agent | Acetic Acid, Dioxane | < 1.3 | Excellent | Well-defined polymers, block copolymers |
| ATRP | Alkyl Halide | Various | Variable | Challenging | Functional initiators |
Experimental Protocols
Protocol 1: Monomer Purification (Inhibitor Removal)
This protocol describes the removal of inhibitors from this compound using a basic alumina column.
-
Prepare the Column: Take a small glass column and place a small plug of cotton or glass wool at the bottom.
-
Pack the Column: Add basic alumina to the column to a height of approximately 5-10 cm.
-
Equilibrate the Column (Optional but Recommended): Pass a small amount of the solvent you will use for the polymerization through the column.
-
Purify the Monomer: Carefully add the this compound monomer to the top of the column and allow it to pass through under gravity.
-
Collect the Purified Monomer: Collect the purified monomer in a clean, dry flask.
-
Storage: Use the purified monomer immediately. If short-term storage is necessary, keep it under an inert atmosphere (e.g., nitrogen or argon) at low temperature (e.g., in a refrigerator).
Protocol 2: Typical RAFT Polymerization of this compound
This is a representative protocol and should be adapted based on the desired molecular weight and specific RAFT agent used.
-
Reactant Preparation: In a Schlenk flask, add the purified this compound monomer, the chosen RAFT agent (e.g., a trithiocarbonate), and the initiator (e.g., AIBN) in the desired molar ratios.
-
Add Solvent: Add the solvent (e.g., glacial acetic acid) to achieve the desired monomer concentration.
-
Deoxygenation: Seal the Schlenk flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolation of Polymer: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Polymerization Mechanism Diagram
Caption: Simplified RAFT polymerization mechanism.
References
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... - ResearchGate. Available at: [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution - ResearchGate. Available at: [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors - Jinzong Machinery. Available at: [Link]
-
Effect of initiator concentration on the rate of polymerization (Rp)... - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - NIH. Available at: [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by RAFT process - ResearchGate. Available at: [Link]
- Inhibitor removal from vinyl pyridines - US2826581A - Google Patents.
-
How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? - ResearchGate. Available at: [Link]
-
The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC - NIH. Available at: [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Available at: [Link]
-
Anionic Vinyl Polymerization. Available at: [Link]
-
Why was the polymerization of ionic liquids not successful? - ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole) - PubMed Central. Available at: [Link]
-
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC - NIH. Available at: [Link]
-
Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
AN EXPERIMENTAL INVESTIGATION OF POLYVINYL-CHLORIDE) EMULSION POLYMERIZATION - EFFECT OF INITIATOR AND EMULSIFIER CONCENTRATIONS ON POLYMERIZATION KINETICS AND PRODUCT PARTICLE-SIZE - OpenMETU. Available at: [Link]
-
How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? | ResearchGate. Available at: [Link]
-
Free Radical Vinyl Polymerization - Polymer Science Learning Center. Available at: [Link]
-
Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
-
This compound | CAS 78430-91-8 | AMERICAN ELEMENTS ®. Available at: [Link]
-
1-Vinylimidazole - Wikipedia. Available at: [Link]
- WO2016020534A1 - Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts - Google Patents.
-
CAS:78430-91-8 | this compound - tianjin gnee biotech co., ltd.. Available at: [Link]
-
synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel - DergiPark. Available at: [Link]
-
Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - MDPI. Available at: [Link]
-
The Activation Parameters for Polymeric Imidazole Catalysis. The Efficiency of Multifunctional Catalysis on a Polymer Chain1 - ElectronicsAndBooks. Available at: [Link]
-
Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios | Request PDF - ResearchGate. Available at: [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Find an Expert - The University of Melbourne. Available at: [Link]
-
Controlled Radical Polymerization of 4-Vinylimidazole | Request PDF - ResearchGate. Available at: [Link]
-
Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene - MDPI. Available at: [Link]
Sources
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- 3. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process | Semantic Scholar [semanticscholar.org]
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Controlling the molecular weight and polydispersity of poly(1-(4-Vinylbenzyl)-1H-imidazole)
Welcome to the technical support center for the synthesis of poly(1-(4-Vinylbenzyl)-1H-imidazole) (PVBIm). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve precise control over the molecular weight and polydispersity of your polymers, ensuring reproducible and reliable results for your downstream applications.
The synthesis of well-defined PVBIm can be challenging due to the unique reactivity of the vinylimidazole monomer.[1] This guide is structured to address these specific challenges head-on, providing not just protocols, but the scientific reasoning behind them.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of PVBIm, particularly via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which is the premier method for achieving controlled polymerization of this monomer.[2][3][4][5][6]
Issue 1: High Polydispersity Index (PDI > 1.3)
Question: My GPC results show a broad molecular weight distribution (high PDI). What are the likely causes and how can I achieve a narrower PDI?
Answer: A high polydispersity index indicates a loss of control during the polymerization, leading to polymer chains of varying lengths. The primary culprits are typically related to reaction kinetics and purity of reagents.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The imidazole moiety can interfere with the polymerization process.[1] Using a non-ideal solvent can lead to poor stabilization of the propagating radical, resulting in uncontrolled termination reactions.
-
Impure Monomer or Reagents: Impurities in the monomer, initiator (e.g., AIBN), or RAFT agent (Chain Transfer Agent - CTA) can act as inhibitors or introduce side reactions.
-
Incorrect Initiator to CTA Ratio: An inappropriate ratio of initiator to CTA can lead to a high number of terminated chains or slow initiation, both of which can broaden the PDI.
-
Solution: Systematically vary the initiator to CTA ratio. A good starting point for RAFT polymerization is a [CTA]/[Initiator] ratio of 5 to 10.[7]
-
-
Oxygen Contamination: Oxygen is a potent radical scavenger and will terminate polymerization chains, leading to a loss of control.
-
Solution: Ensure thorough deoxygenation of the reaction mixture before initiating polymerization. This is typically achieved by performing several freeze-pump-thaw cycles.[7]
-
Issue 2: Low or No Monomer Conversion
Question: My polymerization reaction is not proceeding, or the conversion of monomer to polymer is very low. What could be wrong?
Answer: A stalled or sluggish polymerization points to issues with initiation, the presence of inhibitors, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Ineffective Deoxygenation: As mentioned above, oxygen will inhibit the polymerization.
-
Solution: Re-evaluate your deoxygenation technique. Ensure a minimum of three freeze-pump-thaw cycles are performed on the sealed reaction vessel.
-
-
Solvent Effects: As with high PDI, the choice of solvent is critical.
-
Solution: Polymerization of vinylimidazoles in solvents like DMF has been reported to result in no polymerization.[1] Switch to glacial acetic acid.
-
-
Low Reaction Temperature: The rate of decomposition of the initiator (e.g., AIBN) is temperature-dependent. If the temperature is too low, the rate of radical generation will be insufficient to sustain polymerization.
-
Solution: Ensure your reaction is being conducted at the appropriate temperature for your chosen initiator. For AIBN, a temperature range of 60-80 °C is typical.[8]
-
-
Impure RAFT Agent: The presence of impurities, such as thiols, in the RAFT agent can interfere with the polymerization process.[7]
-
Solution: Use a high-purity, commercially available RAFT agent or purify it before use.
-
Issue 3: Inconsistent or Unpredictable Molecular Weight
Question: The molecular weight of my polymer, as determined by GPC, is significantly different from the theoretically calculated value. Why is this happening?
Answer: A discrepancy between the theoretical and experimental molecular weight suggests a problem with the stoichiometry of your reactants or issues with the "living" nature of the polymerization.
Potential Causes & Solutions:
-
Inaccurate Reactant Stoichiometry: The theoretical molecular weight in a controlled polymerization is determined by the ratio of monomer to CTA.
-
Solution: Carefully and accurately weigh all reactants. Ensure the molar ratios of monomer, CTA, and initiator are precisely as intended in your experimental design.
-
-
Loss of "Living" Character: If a significant number of polymer chains terminate prematurely, the final molecular weight will be lower than expected.
-
Solution: This often ties back to the causes of high PDI. Ensure rigorous deoxygenation, use high-purity reagents, and optimize the reaction conditions (solvent, temperature, reactant ratios).
-
-
Chain Transfer to Solvent or Monomer: While less common in a well-controlled system, side reactions can occur.
Frequently Asked Questions (FAQs)
Q1: Why is RAFT polymerization preferred over other methods like ATRP for poly(this compound)?
A1: Atom Transfer Radical Polymerization (ATRP) is generally not successful for the controlled polymerization of N-vinylimidazoles. The imidazole monomer and the resulting polymer can complex with the metal catalyst (typically copper-based) used in ATRP, effectively deactivating it and preventing controlled polymerization.[9] RAFT polymerization, being a metal-free system, circumvents this issue and has been demonstrated to be a robust method for producing well-defined poly(vinylimidazoles).[1][2][3][4][5][6]
Q2: How do I choose the right RAFT agent (CTA) for my polymerization?
A2: The choice of CTA depends on the monomer being polymerized. For vinylbenzyl and vinylimidazole monomers, trithiocarbonates and dithiobenzoates are commonly used. For example, S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) has been successfully used for the RAFT polymerization of 4-vinylbenzaldehyde, a structurally similar monomer.[8] The key is to select a CTA with appropriate reactivity for the propagating radical of your monomer.
Q3: Can I synthesize block copolymers using poly(this compound)?
A3: Yes, one of the significant advantages of RAFT polymerization is the ability to create block copolymers. The living nature of the polymerization allows for the sequential addition of different monomers. For instance, a PVBIm macro-CTA can be chain-extended with another monomer to form a diblock copolymer.[3][8]
Q4: What are the key characterization techniques I should use?
A4:
-
¹H NMR Spectroscopy: To confirm the chemical structure of the polymer and to determine the monomer conversion.[1][10]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.[10]
Experimental Protocols & Data
Table 1: Typical RAFT Polymerization Conditions for Vinylimidazoles
| Parameter | Recommended Condition | Rationale | Reference |
| Monomer | This compound | Target polymer | [12][13] |
| RAFT Agent (CTA) | Trithiocarbonate (e.g., DDMAT) | Good control for vinyl monomers | [8] |
| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) | Common thermal initiator | [1][8] |
| Solvent | Glacial Acetic Acid | Stabilizes propagating radicals | [2][3][4][5] |
| Temperature | 60-80 °C | Appropriate for AIBN decomposition | [8] |
| [Monomer]:[CTA]:[Initiator] | 50-500 : 1-5 : 1 | Controls molecular weight and kinetics | [1][8] |
| Deoxygenation | 3-4 Freeze-Pump-Thaw Cycles | Removes inhibitory oxygen | [7] |
Protocol: RAFT Polymerization of this compound
This protocol is a generalized procedure based on literature reports.[1][8] Researchers should optimize the specific ratios and reaction times for their target molecular weight.
-
Reagent Preparation:
-
Purify this compound by passing it through a short column of basic alumina.
-
Recrystallize AIBN from methanol.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, the RAFT agent, and AIBN.
-
Add glacial acetic acid as the solvent.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Freeze the reaction mixture in liquid nitrogen until it is completely solid.
-
Apply a high vacuum to the flask for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the desired period (e.g., 4-24 hours).
-
-
Termination and Isolation:
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer several times with the non-solvent to remove unreacted monomer and other impurities.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Analyze the polymer by ¹H NMR and GPC.
-
Visualizations
Diagram 1: Troubleshooting Logic for High PDI
Caption: Troubleshooting workflow for addressing high polydispersity.
Diagram 2: Experimental Workflow for RAFT Polymerization
Caption: Step-by-step experimental workflow for RAFT polymerization.
References
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Allen, M. H., Hemp, S. T., Smith, A. E., & Long, T. E. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3669–3676. [Link]
-
Zhang, Q., Li, Y., & Li, B. (2013). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 4(11), 3169-3176. [Link]
-
Li, J., et al. (2010). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 43(21), 8935–8941. [Link]
-
Tai, W., et al. (2022). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 14(19), 4197. [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by RAFT process - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Zhang, Q., et al. (2013). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 4(11), 3169-3176. [Link]
-
Hemp, S. T., et al. (2013). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry, 4(7), 2333-2341. [Link]
-
Aqueous RAFT Polymerization of Imidazolium-Type Ionic Liquid Monomers... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Zhang, K., et al. (2012). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Macromolecules, 45(17), 6831–6839. [Link]
-
Overcoming monomer limitations in RAFT polymerization using photoredox catalysis - American Chemical Society. (n.d.). Retrieved January 5, 2026, from [Link]
-
RAFT Polymerization not initiating? : r/chemistry. (2015, September 8). Reddit. Retrieved January 5, 2026, from [Link]
-
synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel - DergiPark. (2016, December 5). Retrieved January 5, 2026, from [Link]
-
Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
This compound | CAS 78430-91-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 5, 2026, from [Link]
-
Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing - MDPI. (2019, April 26). Retrieved January 5, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of poly (N-vinyl imidazole) grafted carboxymethyl chitosan | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
- WO2016020534A1 - Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts - Google Patents. (n.d.).
-
1-Vinylimidazole - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Surface Initiated Polymerizations via e-ATRP in Pure Water - MDPI. (2018, August 9). Retrieved January 5, 2026, from [Link]
-
ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved January 5, 2026, from [Link]
-
Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure - Polymer Source. (n.d.). Retrieved January 5, 2026, from [Link]
-
Synthesis and characterization of poly(N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
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- 3. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016020534A1 - Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. polymersource.ca [polymersource.ca]
- 12. americanelements.com [americanelements.com]
- 13. aceschem.com [aceschem.com]
Addressing poor solubility of 1-(4-Vinylbenzyl)-1H-imidazole in reaction media
Welcome to the technical support center for 1-(4-Vinylbenzyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile monomer in various reaction media. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your polymerization and modification reactions.
Understanding the Solubility Challenge
This compound (VBI) is a functional monomer with a unique structure combining a polymerizable vinyl group and a catalytically active and pH-responsive imidazole moiety. However, its amphiphilic nature, stemming from the hydrophobic vinylbenzyl group and the polar imidazole ring, often leads to solubility issues in common reaction solvents. This guide will provide you with the necessary tools and knowledge to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to light-yellow crystalline solid. While specific quantitative data is not extensively published, based on its structure and the properties of similar compounds, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Its solubility in water is likely moderate and can be influenced by pH.[1] It exhibits poor solubility in non-polar solvents like toluene and hexane, which are often preferred for industrial-scale polymerizations.
Q2: Why is my this compound not dissolving in my reaction solvent?
A2: This is a common issue and can be attributed to several factors:
-
Solvent Polarity: If you are using a non-polar solvent like toluene or hexane, the monomer's polar imidazole group will hinder dissolution.
-
Purity of the Monomer: Impurities from the synthesis process can significantly impact solubility. We recommend using a high-purity monomer or purifying it before use.
-
Temperature: Solubility generally increases with temperature. Ensure you are attempting to dissolve the monomer at an appropriate temperature for your chosen solvent.
-
Moisture: The presence of water can affect solubility, especially in non-polar solvents. Ensure your solvent is dry if the reaction requires anhydrous conditions.
Q3: Can I use pH to improve the solubility of this compound in aqueous systems?
A3: Yes, the imidazole ring is basic and can be protonated at acidic pH. The pKa of the conjugate acid of imidazole is approximately 7.[2] By lowering the pH of the aqueous medium to below 6, the imidazole group will be protonated, forming an imidazolium salt. This salt form will have significantly higher water solubility. However, be mindful that the change in pH can also affect the polymerization kinetics and the properties of the final polymer.[2]
Q4: My monomer precipitates out of the solution during polymerization. What can I do?
A4: Monomer precipitation during polymerization is a sign of poor solubility in the reaction medium as the reaction progresses. This can be due to changes in temperature or the polarity of the medium as the monomer is consumed and the polymer is formed. To address this, you can:
-
Use a Co-solvent: Introduce a polar co-solvent to increase the overall polarity of the reaction medium.
-
Increase the Reaction Temperature: This can help keep the monomer dissolved, but be cautious of potential side reactions or changes in polymer properties.
-
Switch to Emulsion or Suspension Polymerization: These techniques are specifically designed for water-insoluble or poorly soluble monomers.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Issue 1: Poor Solubility in Non-Polar Solvents (e.g., Toluene, Xylene)
The vinylbenzyl component of VBI lends itself to polymerization in non-polar solvents, but the imidazole group's polarity presents a challenge.
A co-solvent system can be employed to increase the polarity of the reaction medium just enough to dissolve the monomer without significantly affecting the polymerization process.[3]
Recommended Co-solvents:
-
Ethanol
-
Isopropanol
-
Tetrahydrofuran (THF)
Experimental Protocol: Solution Polymerization with a Co-solvent
-
Solvent Preparation: In a reaction vessel, prepare a solvent mixture of toluene and your chosen co-solvent. A good starting point is a 9:1 or 8:2 ratio (v/v) of toluene to co-solvent.
-
Monomer Dissolution: Add the this compound to the solvent mixture at room temperature with stirring.
-
Initiator Addition: Once the monomer is fully dissolved, add your free-radical initiator (e.g., AIBN).
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature (typically 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon).
-
Observation: Monitor the reaction for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.
Data Presentation: Co-solvent Starting Ratios
| Co-solvent | Starting Ratio (Toluene:Co-solvent, v/v) | Notes |
| Ethanol | 9:1 | Good starting point for balancing polarity and cost. |
| Isopropanol | 9:1 | Similar to ethanol, may offer slightly better solubility. |
| THF | 8:2 | More effective at dissolving polar compounds, but also more expensive. |
Visualization: Co-solvent Workflow
Caption: Effect of pH on the protonation state and water solubility of VBI.
Emulsion polymerization is an excellent technique for polymerizing hydrophobic monomers in an aqueous medium. It involves dispersing the monomer in water with the aid of a surfactant. [2][4][5][6][7] Experimental Protocol: Emulsion Polymerization of VBI
-
Aqueous Phase Preparation: In a reaction vessel, dissolve a surfactant, such as sodium dodecyl sulfate (SDS), in deionized water at a concentration above its critical micelle concentration (CMC). The CMC of SDS is approximately 8 x 10⁻³ mol/L. [2]A typical starting concentration is 1-2 wt% based on the monomer weight.
-
Monomer Emulsion: In a separate beaker, add the this compound to water and a portion of the surfactant solution. Stir vigorously to form a stable monomer emulsion.
-
Reaction Setup: Transfer the remaining aqueous surfactant solution to the reactor and heat to the desired temperature (e.g., 70 °C) under an inert atmosphere.
-
Initiation and Polymerization: Add a water-soluble initiator (e.g., KPS) to the reactor, followed by the slow addition of the monomer emulsion over a period of 1-3 hours.
-
Completion: After the monomer addition is complete, continue stirring at the reaction temperature for another 1-2 hours to ensure high conversion.
Data Presentation: Common Surfactants for Emulsion Polymerization
| Surfactant | Type | Typical Concentration (wt% of monomer) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 1 - 3% |
| Cetyl Trimethylammonium Bromide (CTAB) | Cationic | 1 - 3% |
| Triton X-100 | Non-ionic | 2 - 5% |
Issue 3: Monomer Purity Affecting Solubility
Impurities from the synthesis of VBI can lead to inconsistent solubility and polymerization behavior.
Purification by recrystallization is a standard method to improve the purity of solid compounds. [8] Experimental Protocol: Recrystallization of VBI
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. VBI is soluble in hot ethanol and less soluble in water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Visualization: Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization of VBI.
References
-
Alberghina, G., et al. (2000). The effects of pH on the structure and bioavailability of imidazobenzodiazepine-3-carboxylate MIDD0301. Journal of Medicinal Chemistry, 43(15), 2936-2945. [Link]
-
Guyot, A. (2004). Reactive surfactants in emulsion polymerization. Advances in Colloid and Interface Science, 108-109, 3-22. [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]
-
Schork, F. J., Luo, Y., & Smulders, W. (2005). Miniemulsion polymerization. Advances in Polymer Science, 175, 129-255. [Link]
-
Zhang, D., & Yang, X. (2014). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 5(18), 5348-5356. [Link]
-
YouTube. (2018). Fast Formulation 2: Surfactants. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Ferreira, L. F., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(22), 5418. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. (Co)Solvents | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. specialchem.com [specialchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2006044401A1 - Emulsion polymerization of hydrophobic monomers - Google Patents [patents.google.com]
- 8. pcimag.com [pcimag.com]
Technical Support Center: Post-Polymerization Modification of Poly(1-(4-Vinylbenzyl)-1H-imidazole)
Welcome to the technical support center for the post-polymerization modification of poly(1-(4-vinylbenzyl)-1H-imidazole) (PVBI). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile polymer. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What are the most common post-polymerization modifications performed on PVBI?
A1: The most frequent modifications involve the imidazole ring. These include:
-
Quaternization (N-Alkylation): This reaction introduces a permanent positive charge on the imidazole ring, converting the polymer into a poly(ionic liquid) or a polycationic electrolyte. This is useful for applications in gene delivery, antimicrobial materials, and anion exchange membranes.[1][2][3]
-
Metal Complexation: The lone pair of electrons on the N-3 nitrogen of the imidazole ring makes it an excellent ligand for a variety of transition metal ions (e.g., Cu²⁺, Co²⁺, Zn²⁺).[4][5] These materials are often explored for catalysis, separation, and sensing applications.
-
Protonation: The imidazole ring is weakly basic and can be protonated in acidic conditions, which influences its solubility and conformation in solution.[5][6]
Q2: Why is my modified polymer crashing out of solution during the reaction?
A2: Solubility changes are a primary challenge during the modification of PVBI. The initial polymer is typically soluble in polar aprotic solvents like DMF, DMSO, or certain alcohols. Upon modification, such as quaternization, the polymer's polarity increases dramatically. If the solvent cannot sufficiently solvate the newly formed charged polymer, it will precipitate. This can lead to incomplete reactions and difficult purification. A detailed troubleshooting guide for solubility issues is provided below.
Q3: How can I accurately determine the degree of modification?
A3: Characterization requires a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: This is the most direct method. For quaternization, you can monitor the appearance of new peaks corresponding to the protons of the attached alkyl group and the downfield shift of the imidazole ring protons.[7][8]
-
FTIR Spectroscopy: Useful for confirming the presence of new functional groups or changes in bonding, such as the appearance of new C-N stretching vibrations after quaternization.[8]
-
UV-Vis Spectroscopy: Primarily used for monitoring metal complexation. The formation of a polymer-metal complex often results in a shift of the maximum absorbance wavelength (λ_max) or the appearance of a new absorbance band.[4][9]
Troubleshooting Guide: Quaternization (N-Alkylation) Reactions
Quaternization of the imidazole nitrogen (N-3) is a common but often challenging modification. Below are specific issues and actionable solutions.
Issue 1: Low or No Quaternization Yield
Q: I've reacted my PVBI with an alkyl halide, but NMR analysis shows a very low degree of modification. What could be the cause?
A: Low quaternization yields are a frequent problem and can stem from several factors.[10] Let's break down the potential causes and solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low quaternization yield.
Detailed Explanation:
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the starting PVBI polymer is free of residual monomer or initiator fragments. The alkylating agent (e.g., methyl iodide, butyl bromide) should be pure, as impurities can inhibit the reaction.
-
Stoichiometry: The quaternization of polymers is often less efficient than for small molecules. It is standard practice to use a significant molar excess of the alkylating agent (from 2 to 10 equivalents per imidazole unit) to drive the reaction to completion.[11]
-
-
Reaction Conditions:
-
Temperature: Many Sₙ2 reactions, including quaternization, benefit from heating.[10] If the reaction is sluggish at room temperature, try increasing the temperature to a range of 60-80 °C. Monitor for potential degradation if using higher temperatures.
-
Time: Polymer reactions are often slow. A reaction time of 24 to 72 hours is not uncommon for achieving high degrees of modification.
-
-
Solvent Choice:
-
The solvent must be able to dissolve both the starting PVBI and the resulting quaternized, charged polymer. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices. If the product precipitates during the reaction, the reaction will effectively stop. In such cases, switching to a more polar solvent is necessary.
-
-
Steric Hindrance:
-
The accessibility of the N-3 nitrogen can be sterically hindered by the polymer backbone. This effect is more pronounced with bulky alkylating agents (e.g., octyl bromide vs. methyl iodide). If using a large alkyl group, expect slower reaction rates and potentially lower final conversion, requiring more forcing conditions (higher temperature, longer time).[12]
-
Issue 2: Insoluble Product or Gel Formation
Q: After quaternization, my polymer formed a gel or became completely insoluble in all solvents I tried. What happened?
A: This is a critical issue that can arise from unintended cross-linking reactions, especially when using vinylbenzyl chloride as the monomer precursor for PVBI.
Potential Cause: Diquaternization/Cross-linking
While the primary reaction is the alkylation of the imidazole ring, the alkylating agent itself can sometimes react with more than one imidazole ring from different polymer chains, leading to cross-linking. This is particularly a risk if the alkylating agent is difunctional (e.g., 1,4-dibromobutane).
Furthermore, if there are any residual vinyl groups or reactive sites on the polymer backbone, side reactions can occur at elevated temperatures.
Solutions:
-
Control Stoichiometry: Use a large excess of a monofunctional alkylating agent to favor the reaction at a single site per monomer unit.
-
Lower Polymer Concentration: Conduct the reaction at a lower polymer concentration. This reduces the probability of intermolecular reactions (cross-linking) and favors intramolecular reactions.
-
Use a Milder Temperature: High temperatures can promote side reactions. Try to find the lowest effective temperature that still provides a reasonable reaction rate.
Troubleshooting Guide: Metal Complexation
Issue 3: Incomplete Complex Formation or Low Metal Loading
Q: I am trying to form a complex between my PVBI and Cu²⁺ ions, but UV-Vis and elemental analysis show low metal uptake. How can I improve this?
A: The efficiency of metal complexation is highly dependent on the solution's pH and the stoichiometry of the reactants.[4][5]
Key Parameters for Optimization:
-
pH Adjustment: The imidazole ring is a weak base. At low pH, the N-3 nitrogen will be protonated (forming an imidazolium cation). This protonated form cannot act as a ligand to coordinate with metal ions.[5]
-
Solution: Ensure the pH of your solution is above the pKa of the imidazole ring (for poly(N-vinylimidazole), the effective pKa is around 5.0-6.0).[6] Conducting the reaction in a buffered solution at pH 7 or slightly higher will ensure the availability of the neutral imidazole for coordination.
-
-
Stoichiometry and Binding Ratio:
-
The stoichiometric ratio between imidazole units and metal ions is often not 1:1. Studies have shown that ratios can be as high as 4:1 (imidazole:metal).[4][9]
-
Solution: Perform a titration experiment. Monitor the change in the UV-Vis spectrum while incrementally adding the metal ion solution to the polymer solution. A plot of absorbance vs. the molar ratio of metal-to-polymer will help determine the saturation point and the optimal binding ratio.[4]
-
Table 1: Typical UV-Vis Absorbance Shifts for PVIm-Metal Complexes
| System | PVIm λ_max (nm) | Metal Ion λ_max (nm) | Complex λ_max (nm) | Observation | Reference |
| PVIm-Cu²⁺ | 244.8 | 251.2, 795.2 | 238.4 (shift), 290.4 (new) | Shift to shorter wavelength and a new band appears. | [4][9] |
| PVIm-Co²⁺ | 244.8 | 284.8, 512.8 | 224.4 (shift) | Shift to shorter wavelength. | [4] |
This data is for poly(N-vinylimidazole) but provides a strong proxy for the behavior of PVBI.
General Troubleshooting: Solubility and Purification
Issue 4: Difficulty Purifying the Modified Polymer
Q: How do I remove unreacted alkylating agent/metal salts and purify my final modified polymer?
A: Purification is crucial and the method depends on the solubility of the final product.
Purification Workflow:
Caption: General purification workflow for modified PVBI.
-
For Water-Soluble Polymers (e.g., highly quaternized PVBI):
-
Dialysis: This is the most effective method. Dissolve the crude product in water and dialyze against deionized water for 2-3 days using an appropriate molecular weight cutoff (MWCO) membrane. This will remove small molecules like unreacted alkyl halides, salts, and residual solvent. Afterwards, the pure polymer solution can be lyophilized (freeze-dried) to obtain a solid product.[13]
-
-
For Polymers Not Soluble in Water:
-
Precipitation: Dissolve the crude polymer in a good solvent (e.g., DMF, methanol). Then, add this solution dropwise into a large volume of a vigorously stirred "anti-solvent" (a liquid in which the polymer is insoluble but the impurities are soluble). For example, if your polymer is dissolved in methanol, you might precipitate it into diethyl ether or hexane. The polymer will crash out, leaving impurities in the supernatant. Repeat this dissolution-precipitation cycle 2-3 times for high purity.[13]
-
Experimental Protocols
Protocol 1: General Procedure for Quaternization of PVBI
-
Dissolution: Dissolve poly(this compound) in a suitable polar aprotic solvent (e.g., DMF) to a concentration of 5-10% (w/v) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Reagent Addition: Add a 5-fold molar excess of the alkylating agent (e.g., methyl iodide or 1-bromobutane) relative to the number of moles of imidazole repeating units.
-
Reaction: Heat the mixture to 60-70 °C under a nitrogen or argon atmosphere and stir for 48 hours.
-
Purification:
-
If the product is soluble in water/methanol, cool the reaction mixture and precipitate the polymer by adding it to a large volume of diethyl ether.
-
Collect the precipitate, redissolve it in a minimal amount of methanol, and re-precipitate.
-
For final purification, if water-soluble, perform dialysis against DI water.
-
-
Drying: Lyophilize the purified polymer solution to obtain the final product as a dry powder.
Protocol 2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the dry polymer (5-10 mg) in a suitable deuterated solvent (e.g., D₂O for water-soluble quaternized polymers, or DMSO-d₆ for less polar polymers).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Expected Changes for Quaternization:
-
Appearance of new signals corresponding to the protons of the added alkyl group (e.g., a singlet around 3.7-4.2 ppm for a methyl group).[8]
-
A downfield shift of the imidazole proton signals upon quaternization.
-
-
Degree of Quaternization (DQ): Calculate the DQ by comparing the integration of a peak from the newly introduced alkyl group to the integration of a peak from the polymer backbone (e.g., the aromatic protons of the benzyl group).
-
References
- Pekel, N., Güven, O., & Söylemez, A. (1999). Investigation of complex formation between poly(N-vinyl imidazole) and various metal ions using the molar ratio method. Colloid and Polymer Science, 277(6), 570-573.
- Pekel, N., & Güven, O. (2001). Separation of heavy metal ions by complexation on poly (N-vinyl imidazole) hydrogels.
-
Pekel, N., Güven, O., & Söylemez, A. (1999). Investigation of complex formation between poly(N-vinyl imidazole) and various metal ions using the molar ratio method. ResearchGate. Available at: [Link]
- Nishiyama, N., Iriyama, A., Jang, W. D., Miyata, K., Itaka, K., & Kataoka, K. (2010). Synthesis and characterization of alkylated poly(1-vinylimidazole) to control the stability of its DNA polyion complexes for gene delivery.
- Kumar, S., & Singh, P. (2016). Various techniques for solubility enhancement: An overview.
- Arote, R., Kim, T. H., Kim, Y. K., Cho, C. S., & Park, I. K. (2019).
- Iriyama, A., Nishiyama, N., Jang, W. D., Miyata, K., Itaka, K., & Kataoka, K. (2008). Synthesis of alkylated poly(1-vinylimidazole) for a new pH-sensitive DNA carrier. Nucleic acids symposium series (2004), (52), 677–678.
- Theato, P. (2008).
- Gauthier, M. A., & Gibson, M. I. (2010). 1 History of Post-polymerization Modification.
- Hu, M., & Zhao, C. (2021). Performance of Quaternized Polybenzimidazole-Cross-Linked Poly(vinylbenzyl chloride) Membranes in HT-PEMFCs. ACS Applied Materials & Interfaces, 13(47), 56013-56023.
- Keki, S., et al. (2020). Nanoconfined Crosslinked Poly(ionic liquid)s with Unprecedented Selective Swelling Properties Obtained by Alkylation in Nanophase-Separated Poly(1-vinylimidazole)-l-poly(tetrahydrofuran) Conetworks. Polymers, 12(1), 195.
- Scales, C. W., & McCormick, C. L. (2011). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry, 2(10), 2268-2277.
- Nishiyama, N., Iriyama, A., Jang, W. D., Miyata, K., Itaka, K., & Kataoka, K. (2010). Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery.
- Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s.
- An, J. W., et al. (2020). Quaternized Chitosan-Based Anion Exchange Membrane Composited with Quaternized Poly(vinylbenzyl chloride)/Polysulfone Blend. Polymers, 12(11), 2710.
-
ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?. Available at: [Link]
- Karadağ, E., & Saraydin, D. (2016). synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 347-360.
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American Elements. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). How can I precipitate poly vinyl imidazole?. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC and NMR Methods for Purity Assessment of 1-(4-Vinylbenzyl)-1H-imidazole
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical entities like 1-(4-Vinylbenzyl)-1H-imidazole is a cornerstone of reliable research and safe therapeutic development. This monomer, a crucial building block in the synthesis of polymers and functional materials, must be well-characterized to ensure predictable reaction kinetics, final product performance, and, in biomedical applications, biocompatibility and efficacy. Impurities stemming from the synthesis, such as unreacted starting materials, by-products, or degradation products, can significantly impact these outcomes.[1]
This guide provides an in-depth, objective comparison of two paramount analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in established validation principles to provide a self-validating framework for your own analytical workflows.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Sensitivity and Separation
HPLC is a powerhouse of analytical chemistry, renowned for its exceptional resolving power and sensitivity, making it the default method for routine quality control and the detection of trace-level impurities.[2][3] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase, allowing for the quantification of individual species.
The Rationale Behind the HPLC Approach
For a molecule like this compound, which possesses both aromatic and polar imidazole moieties, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In RP-HPLC, a nonpolar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase. The nonpolar vinylbenzyl group will have a strong affinity for the stationary phase, while the polar imidazole ring enhances its solubility in the aqueous-organic mobile phase. By carefully tuning the mobile phase composition, we can achieve excellent separation of the main compound from potentially less polar starting materials (e.g., vinylbenzyl chloride) or more polar by-products.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a robust starting point for method development and validation, adhering to principles outlined in the ICH Q2(R2) guidelines.[4][5][6]
1. Instrumentation and Materials:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (or other suitable buffer component).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standard of this compound with known purity (e.g., >98%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water. The acid helps to protonate silanol groups on the column, reducing peak tailing and ensuring sharp, symmetrical peaks for the basic imidazole moiety.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile is a common starting point to ensure sample solubility.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to create a stock solution of 100 µg/mL. Prepare working standards by further dilution as needed (e.g., for linearity assessment).
-
Sample Solution Preparation: Prepare the sample of this compound to be tested at the same concentration as the primary standard solution.
3. Chromatographic Conditions: A gradient elution is often preferred for purity analysis as it allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for aromatic, moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Standard reversed-phase conditions suitable for the analyte. |
| Gradient | 0-20 min: 20% to 80% B20-25 min: 80% B (hold)25-26 min: 80% to 20% B26-30 min: 20% B (hold) | A broad gradient ensures elution of a wide range of potential impurities. The hold and re-equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Detection | UV at 254 nm | The aromatic benzyl group provides strong UV absorbance at this wavelength. A DAD allows for peak purity analysis across a spectrum. |
Data Analysis and Interpretation
The purity is typically assessed using the area percent method . The area of each peak is integrated, and the percentage of each component is calculated as the area of that peak divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
Trustworthiness Check: The use of a DAD is critical for a self-validating system. It assesses the spectral homogeneity across a single peak. If the spectra at the upslope, apex, and downslope of the main peak are identical, it provides confidence that the peak is pure and not co-eluting with an impurity.[7][8]
Nuclear Magnetic Resonance (NMR): An Absolute Approach to Purity
While HPLC is excellent for separation, Quantitative NMR (qNMR) offers a distinct and powerful advantage: it is a primary ratio method.[9] The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal, allowing for the determination of purity without needing a chemically identical reference standard of the analyte.[10][11] This makes qNMR an invaluable tool for characterizing new chemical entities and for providing an orthogonal, confirmatory assessment of purity.
The Rationale Behind the qNMR Approach
For this compound, ¹H NMR is the ideal nucleus to observe due to its high natural abundance and sensitivity.[10] The molecule has several unique protons (vinyl, benzyl, imidazole ring) whose signals are typically well-resolved in the ¹H NMR spectrum, making them suitable for integration and quantification against a certified internal standard.
Experimental Protocol: A Rigorous qNMR Method
Accurate quantification by NMR requires meticulous sample preparation and specific data acquisition parameters to ensure the signal integrals are truly proportional to the molar concentration.
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher). Higher fields offer better signal dispersion, which is crucial for resolving overlapping signals.[12]
-
High-precision NMR tubes.
-
High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ensuring no interfering signals.
-
A certified internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have at least one sharp signal that does not overlap with any analyte or impurity signals, be chemically inert, and have a known molecular weight.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial using a calibrated analytical balance.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
3. Data Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Sequence | Standard single pulse (e.g., zg30) | A simple 30° pulse angle is often sufficient and helps shorten the required relaxation delay. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | CRITICAL: This ensures all protons have fully relaxed back to equilibrium before the next pulse. A long delay (e.g., 30-60 seconds) is essential for accurate integration. T₁ values should be determined experimentally (e.g., via an inversion-recovery experiment). |
| Number of Scans (NS) | 16 or higher | Sufficient scans are needed to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for the signals being integrated). |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures high digital resolution for accurate integration. |
| Solvent Suppression | If necessary | Used if residual solvent signals obscure regions of interest. |
Data Analysis and Interpretation
After careful phasing and baseline correction of the spectrum, integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following formula:[10][13]
-
Purity (%) = (Ia / Istd) x (Nstd / Na) x (Ma / Mstd) x (mstd / ma) x Pstd
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass weighed
-
P : Purity of the standard
-
a : Analyte (this compound)
-
std : Internal Standard
Visualizing the Workflows
A clear understanding of the procedural flow is essential for implementation and training.
Caption: High-level workflow for HPLC purity assessment.
Caption: High-level workflow for qNMR purity assessment.
Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR is not about which is "better," but which is "fitter for the intended purpose," a key principle in analytical method validation.[6]
| Feature | HPLC (with UV/DAD) | qNMR |
| Principle | Chromatographic separation based on polarity. | Spectroscopic measurement based on nuclear properties. |
| Sensitivity | High (ppm to ppb levels). Ideal for trace impurity detection. | Lower (typically requires >0.1% w/w). Not ideal for trace analysis. |
| Selectivity | High resolving power for isomers and closely related structures. | Excellent for structural differentiation, but prone to signal overlap. |
| Quantification | Relative (Area %). Accuracy depends on response factors of impurities being similar to the analyte. | Absolute (Primary Method). Highly accurate when performed correctly.[13] |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation and response factor studies. | Requires a certified internal standard (can be chemically unrelated to the analyte). |
| Information Provided | Retention time, UV spectrum, and quantity relative to other components. | Chemical structure, identity, and absolute quantity. Can identify unknown impurities. |
| Sample Throughput | High, especially with modern UPLC systems. | Lower, due to longer acquisition times (long D1). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered. |
Expert Recommendations: A Synergistic Approach
For the comprehensive purity assessment of this compound, HPLC and NMR should be used as complementary, or orthogonal, techniques.
-
Use HPLC for:
-
Routine Quality Control: Its high throughput and sensitivity make it ideal for release testing of batches.
-
Impurity Profiling: Detecting and quantifying low-level impurities (<0.1%).
-
Stability Studies: Tracking the formation of degradation products over time.
-
-
Use qNMR for:
-
Primary Characterization: Establishing the absolute purity of a new batch or a reference standard.
-
Structural Elucidation: Identifying the structure of unknown impurities detected by HPLC, often after isolation.
-
Orthogonal Validation: As an independent method to confirm the purity value obtained by HPLC, adding a high degree of confidence to the result.
-
By leveraging the high-sensitivity separation of HPLC and the absolute quantitative power of NMR, researchers and drug development professionals can build a complete and robust purity profile for this compound, ensuring the quality and integrity of their work.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 103(8), 2245-2250. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 755-763. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Encyclopedia of Magnetic Resonance. [Link]
-
This compound product information. American Elements. [Link]
-
Impurities in Pharmaceutical Substances. International Journal of Pharmaceutical Research and Applications. [Link]
-
Quantitative NMR (qNMR). Nanalysis. [Link]
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This compound. PubChem. [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. MDPI. [Link]
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HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]
-
A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection. International Journal of Pharmaceutical Investigation. [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. [Link]
-
Separation of Benzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scientific Research Publishing. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
-
RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Bentham Science. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. [Link]
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A Comparative Analysis of Polymerization Kinetics: 1-(4-Vinylbenzyl)-1H-imidazole vs. 1-Vinylimidazole
This guide provides an in-depth comparative analysis of the polymerization kinetics of two functional monomers: 1-(4-Vinylbenzyl)-1H-imidazole (VBI) and 1-Vinylimidazole (VIM). While both monomers feature a polymerizable vinyl group and a functional imidazole moiety, their structural differences lead to distinct behaviors in polymerization reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of their polymerization characteristics, supported by available experimental data and theoretical considerations.
Introduction: A Tale of Two Imidazoles
1-Vinylimidazole (VIM) is a well-known water-soluble, basic monomer that has been extensively studied for its role in the synthesis of functional polymers with applications ranging from oil field chemicals to cosmetic auxiliaries.[1] Its simple structure, consisting of a vinyl group directly attached to an imidazole ring, allows for straightforward polymerization, although achieving controlled polymerization can be challenging.[2][3][4]
This compound (VBI), on the other hand, is a less-studied monomer that incorporates a vinylbenzyl group, effectively separating the vinyl functionality from the imidazole ring via a methylene and a phenyl group. This structural nuance is expected to significantly impact its polymerization kinetics compared to VIM. Understanding these differences is crucial for designing polymers with tailored properties for advanced applications such as gene delivery, catalysis, and the development of ionic liquids.
Structural and Electronic Considerations
The primary difference between VBI and VIM lies in the linkage of the vinyl group to the imidazole ring. This seemingly subtle distinction has profound implications for the electronic and steric environment of the polymerizable double bond.
-
1-Vinylimidazole (VIM): The vinyl group is directly conjugated with the imidazole ring. The nitrogen atom at the 1-position of the imidazole ring is electron-withdrawing, which can influence the reactivity of the vinyl group.
-
This compound (VBI): The vinyl group is part of a styrene-like moiety. The electronic effects of the imidazole ring are transmitted through the benzyl group, which can alter the reactivity of the vinyl group compared to both VIM and styrene.
Comparative Polymerization Kinetics: A Synthesis of Available Data
1-Vinylimidazole (VIM): A Summary of Kinetic Behavior
The free-radical polymerization of VIM can be sensitive to reaction conditions, particularly pH.[1] At a neutral pH of 9, the polymerization is very slow, while at an acidic pH of 1, the rate is significantly faster, comparable to that of quaternized 1-vinylimidazole.[1]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to achieve well-defined poly(1-vinylimidazole) (PVIM).[2][3][4] Kinetic studies of RAFT polymerization of VIM in acetic acid have revealed a linear, pseudo-first-order behavior, indicating a controlled polymerization process.[2][3][4]
Table 1: Summary of Polymerization Characteristics of 1-Vinylimidazole (VIM)
| Polymerization Method | Key Findings | References |
| Free-Radical Polymerization | Polymerization rate is highly pH-dependent; slow at pH 9 and fast at pH 1. | [1] |
| RAFT Polymerization | Achieves well-controlled polymers with low dispersity (Đ as low as 1.05). | [2][3][4] |
| RAFT Polymerization Kinetics | Exhibits pseudo-first-order kinetics in acetic acid, with calculated apparent rate constants. | [2][3][4] |
This compound (VBI): An Inferential Kinetic Profile
While specific kinetic data for the homopolymerization of VBI is scarce, we can infer its behavior based on its structural similarity to styrene and other vinylbenzyl monomers.
-
Reactivity of the Vinyl Group: The vinyl group in VBI is essentially a substituted styrene. The electronic nature of the imidazole-methyl substituent on the phenyl ring will influence the reactivity of the vinyl double bond. The imidazole group is generally considered to be electron-withdrawing, which may slightly deactivate the vinyl group towards radical polymerization compared to unsubstituted styrene.
-
Steric Hindrance: The bulky vinylbenzyl group in VBI is expected to introduce more steric hindrance during polymerization compared to the smaller vinyl group of VIM. This could potentially lead to a lower propagation rate constant (kp).
-
Radical Stability: The propagating radical of VBI will be a benzyl-stabilized radical, similar to that of styrene. This resonance stabilization can influence the rates of both propagation and termination.
Based on these considerations, it is hypothesized that the polymerization of VBI will proceed in a more controlled manner than VIM under standard free-radical conditions, but potentially at a slower rate due to steric hindrance.
Experimental Protocol: A Framework for Comparative Study
To facilitate a direct comparison of the polymerization kinetics of VBI and VIM, the following experimental protocol for RAFT polymerization is proposed. This method has been shown to be effective for the controlled polymerization of VIM and is expected to be applicable to VBI.[2][3][4]
Objective: To compare the polymerization kinetics of VBI and VIM via RAFT polymerization in acetic acid.
Materials:
-
This compound (VBI)
-
1-Vinylimidazole (VIM), purified by passing through a basic alumina column
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol
-
S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as RAFT agent
-
Glacial acetic acid (solvent)
-
Inhibitor remover columns
Procedure:
-
Monomer Purification: Purify VIM by passing it through a basic alumina column to remove any acidic impurities. VBI should be used as received or purified as necessary.
-
Reaction Setup: In a typical experiment, add the RAFT agent (DDMAT), the initiator (AIBN), the monomer (VBI or VIM), and the solvent (glacial acetic acid) to a Schlenk flask equipped with a magnetic stir bar. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at a specified temperature (e.g., 70 °C) and start the timer.
-
Sampling: At predetermined time intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe.
-
Analysis:
-
Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer to a stable internal standard or the polymer backbone protons.
-
Molecular Weight and Dispersity: Analyze the molecular weight (Mn) and dispersity (Đ) of the resulting polymer by gel permeation chromatography (GPC).
-
-
Kinetic Analysis: Plot ln([M]₀/[M]t) versus time to determine the apparent propagation rate constant (kapp) from the slope of the linear fit. A linear relationship indicates a pseudo-first-order kinetic behavior, characteristic of a controlled polymerization.
Visualizing the Comparative Framework
The following diagram illustrates the logical workflow for the comparative analysis of VBI and VIM polymerization kinetics.
Caption: A diagram illustrating the comparative analysis of VIM and VBI polymerization, from monomer structure to resulting polymer properties.
Causality of Kinetic Differences: A Deeper Dive
The anticipated differences in the polymerization kinetics of VBI and VIM can be attributed to the interplay of electronic and steric effects, as well as the stability of the propagating radical.
Electronic Effects
In VIM, the direct attachment of the vinyl group to the imidazole ring leads to a complex electronic environment. The nitrogen at the 1-position is electron-withdrawing, which can decrease the electron density of the double bond and affect its reactivity towards radical attack.
In VBI, the vinyl group is part of a vinylbenzyl system, which is electronically similar to styrene. The imidazole ring, connected through a methylene bridge, acts as a substituent on the phenyl ring. Its electron-withdrawing nature, transmitted through the aromatic ring, is expected to have a less direct, but still significant, impact on the vinyl group's reactivity compared to VIM.
Steric Hindrance
The vinylbenzyl group of VBI is significantly bulkier than the vinyl group of VIM. This increased steric hindrance is likely to impede the approach of monomer molecules to the growing polymer chain end, resulting in a lower propagation rate constant (kp) for VBI compared to VIM under identical conditions.
Propagating Radical Stability
The propagating radical formed from VBI is a benzyl-stabilized radical, with the unpaired electron delocalized over the phenyl ring. This resonance stabilization makes the radical more stable and less reactive than the propagating radical of VIM, which is a secondary alkyl radical with no significant resonance stabilization from the imidazole ring. A more stable radical generally leads to a lower rate of propagation. However, it can also lead to a lower rate of termination, which can contribute to a more controlled polymerization process.
Conclusion: Guiding Future Research
While a definitive quantitative comparison of the polymerization kinetics of this compound and 1-Vinylimidazole awaits direct experimental investigation, this guide provides a comprehensive framework for understanding their expected differences. The structural and electronic disparities between these two monomers suggest that VBI will likely exhibit a slower but more controlled polymerization compared to VIM.
The provided experimental protocol offers a starting point for researchers to conduct a direct comparative study, which would be a valuable contribution to the field of polymer chemistry. A thorough understanding of the polymerization kinetics of these and other functional monomers is essential for the rational design of advanced polymeric materials for a wide range of applications.
References
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, RSC Publishing. [2][5]
-
1-Vinylimidazole - Wikipedia.
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by RAFT process. ResearchGate.
-
A Comparative Study of Polymerization Kinetics: Phenyl Vinyl Ether vs. Styrene. Benchchem.
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au.
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Characterization of Poly(1-(4-Vinylbenzyl)-1H-imidazole): A Comparative Guide to GPC and DSC Analysis
In the landscape of functional polymers, poly(1-(4-vinylbenzyl)-1H-imidazole) (PVBI) is emerging as a material of significant interest for researchers, scientists, and drug development professionals. Its unique combination of a hydrophobic polystyrene backbone and a hydrophilic imidazole-containing side chain imparts pH-responsive properties, making it a compelling candidate for applications ranging from drug delivery systems and gene therapy vectors to smart coatings and catalysts. However, unlocking the full potential of PVBI hinges on a thorough understanding of its molecular weight distribution and thermal properties. This guide provides an in-depth technical comparison of two cornerstone characterization techniques—Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC)—in the context of PVBI analysis. We will delve into the causality behind experimental choices, present detailed protocols, and compare the insights gained with alternative methodologies, all grounded in authoritative sources.
The Critical Role of Molecular Weight and Thermal Transitions
The performance of a polymer is inextricably linked to its molecular architecture. For PVBI, two key parameters dictate its behavior in solution and in the solid state:
-
Molecular Weight Distribution: This encompasses the number average molecular weight (M_n), weight average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). These parameters, determined by GPC, influence properties such as solubility, viscosity, and the self-assembly of the polymer into nanoparticles. A narrow PDI is often desirable for controlled and reproducible performance in drug delivery applications.
-
Glass Transition Temperature (T_g): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Measured by DSC, the T_g is a critical indicator of the material's mechanical properties and thermal stability. For instance, in pharmaceutical formulations, the T_g can affect drug loading, release kinetics, and the long-term stability of the product.
Gel Permeation Chromatography (GPC): Unraveling the Molecular Weight Distribution
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[1] The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later.[2]
Experimental Protocol: GPC Analysis of PVBI
The following protocol is a robust starting point for the GPC analysis of PVBI, adapted from methodologies for structurally similar poly(N-vinyl imidazole)s.[3]
1. Sample Preparation:
- Accurately weigh 2-3 mg of the dry PVBI sample.
- Dissolve the polymer in an appropriate solvent. Given the amphiphilic nature of PVBI, a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a buffered aqueous solution may be suitable. For poly(N-vinyl imidazole), an aqueous eluent with additives like 0.1% trifluoroacetic acid and 0.2M NaCl has been used to ensure good solubility and minimize interactions with the column.[3]
- Ensure complete dissolution, which may require gentle agitation or sonication.
- Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.
2. GPC System and Conditions:
- Eluent (Mobile Phase): A critical choice for PVBI. While DMF is a common solvent for many polymers, the imidazole group may interact with the column material. An aqueous buffer, such as the one mentioned for poly(N-vinyl imidazole), is a strong alternative to consider.[3][4]
- Columns: A set of columns with a range of pore sizes suitable for separating the expected molecular weight range of the PVBI. Polystyrene-divinylbenzene (PS-DVB) based columns are common.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible elution times.
- Detector: A differential refractive index (DRI) detector is commonly used. For more detailed structural information, a multi-detector setup including light scattering and viscometry can be employed.[5]
- Calibration: Use narrow PDI polystyrene or poly(ethylene glycol) standards to generate a calibration curve of log(Molecular Weight) vs. Elution Time. The choice of standards should ideally match the hydrodynamic volume characteristics of the polymer being analyzed.
Data Interpretation and Comparison
The GPC analysis of a PVBI sample will yield a chromatogram from which the M_n, M_w, and PDI can be calculated.
| Parameter | Poly(this compound) (Expected) | Linear Poly(styrene) (Comparative Example) |
| Elution Profile | A potentially broad peak, depending on the polymerization method. Controlled radical polymerization techniques like RAFT can yield a narrower, more symmetrical peak. | Can range from a very narrow peak for anionically polymerized standards to a broader peak for free-radical polymerized samples. |
| M_n ( g/mol ) | Highly dependent on synthesis conditions. Can range from a few thousand to hundreds of thousands. | Can be precisely controlled from low to very high molecular weights. |
| PDI (M_w/M_n) | For free-radical polymerization, PDI is typically > 1.5. For controlled polymerization, PDI can be < 1.2. | For living polymerization, PDI can be very close to 1.0. For free-radical polymerization, PDI is typically around 1.5-2.0. |
Differential Scanning Calorimetry (DSC): Probing the Thermal Transitions
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is widely used to determine the T_g of polymers. The glass transition is observed as a step-like change in the heat capacity of the material.[5]
Experimental Protocol: DSC Analysis of PVBI
This protocol outlines the key steps for determining the T_g of PVBI.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the dry PVBI sample into an aluminum DSC pan.
- Seal the pan hermetically to prevent any loss of volatile components.
2. DSC System and Conditions:
- Temperature Program:
- First Heating Scan: Heat the sample from room temperature to a temperature well above the expected T_g (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This step is crucial to erase the thermal history of the sample.[3]
- Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the expected T_g (e.g., 0 °C).
- Second Heating Scan: Heat the sample again at the same rate as the first heating scan. The T_g is determined from this second heating scan to ensure a consistent thermal history.[7]
- Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation of the polymer at elevated temperatures.
Data Interpretation and Comparison
The DSC thermogram from the second heating scan will show a step-like transition, the midpoint of which is taken as the T_g.
| Polymer | Expected T_g (°C) | Factors Influencing T_g |
| Poly(this compound) | The presence of the bulky and rigid benzyl-imidazole group is expected to restrict chain mobility, leading to a relatively high T_g, likely above 100 °C. For comparison, the T_g of poly(N-vinyl imidazole) has been reported to be around 131 °C.[7] The benzyl group may further increase this value. | Molecular weight (T_g increases with M_n up to a certain point), chain stiffness, and intermolecular interactions. |
| Polystyrene | ~100 °C | The phenyl side groups are rigid and contribute to a relatively high T_g. |
| Poly(N-vinyl imidazole) | ~131 °C[7] | The imidazole ring is polar and can participate in hydrogen bonding, which restricts chain motion and increases the T_g. |
Visualizing the Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for GPC and DSC analysis.
Caption: GPC experimental workflow for PVBI.
Caption: DSC experimental workflow for PVBI.
Alternative and Complementary Characterization Techniques
While GPC and DSC are indispensable for the primary characterization of PVBI, a comprehensive understanding of its properties often requires a multi-faceted approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the polymer and can also be used to determine the degree of polymerization, providing an independent measure of M_n.[2]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer. This is particularly important for applications where the material may be exposed to high temperatures.
-
Dynamic Light Scattering (DLS): For PVBI intended for self-assembly into nanoparticles, DLS is a crucial technique for determining the size and size distribution of the particles in solution.
-
Zeta Potential Measurement: This technique is used to measure the surface charge of PVBI nanoparticles, which is important for understanding their stability in suspension and their interaction with biological systems.
Conclusion: A Synergistic Approach to Polymer Characterization
The characterization of poly(this compound) through GPC and DSC provides fundamental insights into its molecular weight distribution and thermal properties, which are critical for its successful application in research and drug development. GPC elucidates the size and dispersity of the polymer chains, while DSC reveals its thermal stability and mechanical behavior. By employing the detailed protocols outlined in this guide and complementing these techniques with other analytical methods, researchers can gain a comprehensive understanding of their PVBI materials, enabling the rational design of innovative and effective polymer-based technologies. The synergy between these characterization techniques provides a self-validating system, ensuring the reliability and reproducibility of the obtained data, which is paramount for scientific integrity and progress.
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A Senior Application Scientist's Guide to Comparing the Catalytic Activity of Metal Complexes with Different Imidazole-Based Ligands
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. Metal complexes stabilized by nitrogen-containing heterocyclic ligands are a cornerstone of modern catalysis. Among these, imidazole-based ligands have emerged as exceptionally versatile scaffolds due to their tunable electronic and steric properties.[1][2] This guide provides an in-depth comparison of the catalytic activity of metal complexes featuring different classes of imidazole-based ligands, supported by experimental data and detailed protocols. We will explore the nuances of ligand design and its direct consequences on catalytic performance in key organic transformations.
The Significance of the Imidazole Scaffold in Catalysis
The efficacy of a metal catalyst is intrinsically linked to the nature of its coordinating ligands. Imidazole and its derivatives are particularly attractive due to their strong σ-donating ability, which stabilizes the metal center, and their capacity for electronic and steric modulation.[3][4] These ligands can be broadly categorized, and their choice has significant implications for the catalytic activity of the corresponding metal complexes. This guide will focus on a comparative analysis of three major classes:
-
Simple Imidazoles and Benzimidazoles: These are the foundational structures, offering straightforward coordination chemistry.
-
N-Heterocyclic Carbenes (NHCs): Known for their strong σ-donation and exceptional stability, NHCs have revolutionized the field of catalysis.[5]
-
Imidazole-Based Pincer Ligands: These tridentate ligands provide a rigid coordination environment, enhancing catalyst stability and enabling unique reactivity.
We will examine the performance of metal complexes bearing these ligands in three pivotal catalytic reactions: Suzuki-Miyaura cross-coupling, transfer hydrogenation of ketones, and the oxidation of alcohols.
Comparative Analysis of Catalytic Performance
The choice of ligand can dramatically alter the outcome of a catalytic reaction. Here, we present a comparative overview of the performance of metal complexes with different imidazole-based ligands in key chemical transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of various palladium complexes with different imidazole-based ligands is summarized in Table 1.
| Catalyst Precursor | Ligand Type | Aryl Halide Substrate | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ | Imidazole | 4-Bromotoluene | 85 | 425 | - | [3] |
| PdCl₂(MeCN)₂ | Benzimidazole | 4-Chlorobenzonitrile | 92 | 460 | - | [6] |
| Pd₂(dba)₃ | NHC (IMes) | 4-Chlorotoluene | 96 | 480 | - | [7] |
| In-situ generated | P-N Imidazole | 4-Chloroacetophenone | 99 | - | - | [8] |
Analysis of Performance:
N-Heterocyclic Carbene (NHC) ligands generally exhibit superior performance in Suzuki-Miyaura cross-coupling reactions involving challenging substrates like aryl chlorides.[7] The strong σ-donating nature of NHCs enhances the electron density at the palladium center, facilitating the oxidative addition step, which is often rate-limiting for less reactive aryl chlorides.[9] In contrast, simple imidazole and benzimidazole ligands, while effective for aryl bromides, may require higher catalyst loadings or longer reaction times for aryl chlorides.[3][6] The P-N imidazole ligand demonstrates excellent activity, suggesting that the presence of a phosphine moiety in conjunction with the imidazole core can lead to highly active catalysts.[8]
dot graph TD{ subgraph Catalytic Cycle of Suzuki-Miyaura Coupling with Pd-NHC Catalyst A["Pd(0)(NHC)Active Catalyst"] -- Oxidative AdditionAr-X --> B["Ar-Pd(II)(NHC)-XOxidative Addition Complex"]; B -- TransmetalationAr'B(OH)₂ --> C["Ar-Pd(II)(NHC)-Ar'Transmetalation Complex"]; C -- Reductive Elimination --> D["Ar-Ar'Coupled Product"]; C --> A; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px; style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px; style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px; style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px; }
Catalytic Cycle for Suzuki-Miyaura Coupling.
Transfer Hydrogenation of Ketones
Ruthenium complexes are widely employed as catalysts for the transfer hydrogenation of ketones to the corresponding alcohols. The choice of imidazole-based ligand significantly influences the catalyst's efficiency.
| Catalyst | Ligand Type | Substrate | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| [RuCl₂(p-cymene)(benzimidazole)] | Benzimidazole | Acetophenone | 95 | 950 | 475 | [10] |
| [RuCl₂(p-cymene)(NHC)] | NHC | Acetophenone | 98 | 980 | 1960 | [4] |
| Ru-NHC complex | Pyrimidine-functionalized NHC | Acetophenone | >99 | - | 3233 | [11] |
| Ru(II) phosphane-functionalized NHC | Phosphane-functionalized NHC | Acetophenone | - | - | up to 600,000 | [8] |
Analysis of Performance:
In the transfer hydrogenation of ketones, ruthenium complexes bearing NHC ligands demonstrate higher turnover frequencies (TOFs) compared to those with simple benzimidazole ligands.[4][10] This can be attributed to the enhanced stability of the Ru-NHC bond, which prevents catalyst decomposition at elevated temperatures.[11] Furthermore, functionalization of the NHC ligand, for instance with a pyrimidine group or a phosphane moiety, can lead to a dramatic increase in catalytic activity.[8][11] The phosphane-functionalized NHC ligands, in particular, have been shown to be exceptionally active.[8]
Oxidation of Alcohols
Copper complexes are often utilized for the catalytic oxidation of alcohols. The nature of the imidazole-based ligand plays a crucial role in determining the catalyst's reactivity and selectivity.
| Catalyst | Ligand Type | Substrate | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Cu(I)-Schiff base with N-methylimidazole | Imidazole derivative | 1-Octanol | 85 | - | - | [12] |
| ₂ | Imidazole-based Schiff base | Benzyl alcohol | 91 | - | - | [13] |
| CuBr/diaziridinone | - | 2,2-dimethyl-1-phenyl-1-propanol | 87 | - | - | [14] |
Analysis of Performance:
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed experimental protocols for the synthesis of a representative catalyst and a general procedure for catalytic testing.
Synthesis of a Palladium-NHC Complex (PEPPSI-type)
This protocol describes the synthesis of a Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) type palladium-NHC complex.
Materials:
-
1-(2-diisopropylaminoethyl)benzimidazole
-
Alkyl chloride (e.g., benzyl chloride)
-
N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Synthesis of the Benzimidazolium Salt (NHC Precursor):
-
To a solution of 1-(2-diisopropylaminoethyl)benzimidazole (10.00 mmol) in DMF (5 mL), add the alkyl chloride (10.15 mmol).
-
Stir the reaction mixture at room temperature for 2 hours, then heat at 80 °C for 18 hours.
-
After cooling to room temperature, add diethyl ether (10 mL) to precipitate a white solid.
-
Filter the solid, wash with diethyl ether, and dry under vacuum. Recrystallize from ethanol/diethyl ether.[15]
-
-
Synthesis of the Palladium-NHC Complex:
-
In a flask, combine the benzimidazolium salt (0.73 mmol), PdCl₂ (0.73 mmol), and K₂CO₃ (3.65 mmol) in pyridine (3 mL).
-
Heat the mixture with vigorous stirring at 80 °C for 10 hours.
-
Remove the pyridine by vacuum distillation and add DCM (20 mL) to the residue.
-
Filter the mixture through a silica gel column and remove the solvent under reduced pressure to obtain the complex.[15]
-
Characterization: The synthesized ligand and complex should be characterized by FT-IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis to confirm their structure and purity.[5][16]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Workflow for the Synthesis of a Palladium-NHC Complex.
General Procedure for Catalytic Transfer Hydrogenation
This protocol outlines a general procedure for testing the catalytic activity of a ruthenium complex in the transfer hydrogenation of a ketone.
Materials:
-
Ruthenium catalyst
-
Ketone substrate (e.g., acetophenone)
-
2-Propanol (hydrogen source and solvent)
-
Potassium hydroxide (KOH, co-catalyst)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Gas chromatography (GC) or GC-MS for analysis
Procedure:
-
Reaction Setup:
-
In a Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., 0.01 mol%).
-
Add the ketone substrate (1 mmol), 2-propanol (5 mL), and a solution of KOH in 2-propanol (e.g., 1 M solution, to achieve the desired co-catalyst loading).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.
-
-
Analysis:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid).
-
Analyze the aliquot by GC or GC-MS to determine the conversion of the ketone and the yield of the alcohol product.
-
-
Calculation of Catalytic Performance:
-
Turnover Number (TON): Moles of product / Moles of catalyst.
-
Turnover Frequency (TOF): TON / reaction time (in hours).
-
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
High-Throughput Catalyst Screening Workflow.
Causality Behind Experimental Choices: The Role of Ligand Properties
The observed differences in catalytic activity can be rationalized by considering the steric and electronic properties of the imidazole-based ligands.
-
Electronic Effects: The electron-donating ability of the ligand is a critical factor. N-Heterocyclic carbenes are among the most strongly σ-donating neutral ligands, which increases the electron density on the metal center.[5] This enhanced electron density facilitates key steps in many catalytic cycles, such as the oxidative addition in cross-coupling reactions.[9] Conversely, the introduction of electron-withdrawing groups on the imidazole ring can decrease the catalytic activity by making the metal center more electron-deficient.
-
Steric Effects: The steric bulk of the ligand can influence both the stability of the catalyst and the selectivity of the reaction. Bulky substituents on the imidazole ring can protect the metal center from decomposition pathways and can also create a specific coordination environment that favors the formation of a particular product isomer in asymmetric catalysis. However, excessive steric hindrance can also impede substrate binding and slow down the reaction rate.
-
Chelation and Pincer Effects: Polydentate ligands, such as pincer ligands, form more stable complexes compared to their monodentate counterparts due to the chelate effect. This increased stability often translates to higher catalyst longevity and the ability to operate at lower catalyst loadings. The rigid framework of pincer ligands also provides a well-defined coordination sphere around the metal, which can enhance selectivity.
Conclusion and Future Outlook
The choice of imidazole-based ligand has a profound impact on the catalytic performance of the corresponding metal complex. N-Heterocyclic carbenes have demonstrated exceptional activity and stability in a range of catalytic transformations, particularly in challenging cross-coupling reactions. However, the ease of synthesis and modification of simpler imidazole and benzimidazole derivatives, as well as the unique stability offered by pincer ligands, ensures their continued relevance in the field.
Future research will likely focus on the development of more sophisticated imidazole-based ligands with tailored electronic and steric properties for specific applications. The integration of high-throughput screening methods will accelerate the discovery of novel catalysts with improved activity and selectivity.[17] Furthermore, a deeper understanding of reaction mechanisms through computational studies will enable the rational design of next-generation catalysts for a more sustainable and efficient chemical industry.
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A Comparative Guide to the Antimicrobial Efficacy of 1-(4-Vinylbenzyl)-1H-imidazole-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
In the escalating battle against microbial resistance, the development of novel antimicrobial agents is a paramount objective. Antimicrobial polymers have emerged as a promising class of materials, offering advantages such as prolonged activity, reduced toxicity, and lower propensity for inducing resistance compared to their small-molecule counterparts. Among these, polymers containing the 1-(4-Vinylbenzyl)-1H-imidazole (VBI) moiety are gaining significant attention. This guide provides a comprehensive evaluation of the antimicrobial efficacy of VBI-containing polymers, offering a comparative analysis with other established antimicrobial polymers and detailing the experimental methodologies required for their assessment.
The Rationale for Imidazole-Based Antimicrobial Polymers
The imidazole ring is a unique heterocyclic scaffold found in many biologically active molecules. Its presence in polymers imparts several advantageous properties. The nitrogen atoms in the imidazole ring can be quaternized, creating a cationic charge that is crucial for electrostatic interaction with the negatively charged microbial cell membrane. Furthermore, the aromatic nature of the imidazole ring and the benzyl group in VBI contribute to the hydrophobic character of the polymer, which facilitates membrane disruption. This amphiphilic nature is a key determinant of antimicrobial activity.
Synthesis of this compound-Containing Polymers
The synthesis of VBI-containing polymers can be readily achieved through conventional free radical polymerization of the this compound monomer. For more controlled architectures, reversible addition-fragmentation chain-transfer (RAFT) polymerization is a suitable technique, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. A typical synthetic workflow involves the polymerization of the VBI monomer, often in copolymerization with other monomers to tune the polymer's properties, followed by quaternization of the imidazole nitrogen to impart a permanent cationic charge.
Caption: Proposed mechanism of action for cationic imidazole-containing antimicrobial polymers.
Comparative Efficacy of VBI-Containing Polymers
To provide a context for the antimicrobial efficacy of VBI-containing polymers, it is essential to compare them with other classes of antimicrobial polymers, most notably those containing quaternary ammonium compounds (QACs). While both classes of polymers operate through a similar membrane-disruption mechanism, there are subtle differences in their structure and properties that can influence their activity.
Some studies suggest that phosphonium-based polymers exhibit higher antimicrobial activity than their ammonium analogues. [1]Similarly, imidazolium-grafted polymers have been shown to have better antimicrobial activity against various bacterial strains compared to their quaternary ammonium counterparts. [1]The delocalized positive charge in the imidazolium ring may play a role in its interaction with the bacterial membrane.
The following table presents representative Minimum Inhibitory Concentration (MIC) values for a series of poly(1-vinyl-3-alkyl imidazolium bromide) polymers, which are structurally analogous to quaternized poly(VBI). This data illustrates the effect of the alkyl chain length on antimicrobial activity.
| Polymer | Alkyl Chain Length | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Poly(1-vinyl-3-ethyl imidazolium bromide) | C2 | 340 | 680 |
| Poly(1-vinyl-3-butyl imidazolium bromide) | C4 | 170 | 340 |
| Poly(1-vinyl-3-hexyl imidazolium bromide) | C6 | 85 | 170 |
| Poly(1-vinyl-3-octyl imidazolium bromide) | C8 | 42.5 | 85 |
| Poly(1-vinyl-3-decyl imidazolium bromide) | C10 | 21.25 | 42.5 |
| Poly(1-vinyl-3-dodecyl imidazolium bromide) | C12 | 10.63 | 21.25 |
Data adapted from a study on poly(1-vinyl-3-alkyl imidazolium bromide)s and presented for illustrative purposes.
As the data indicates, increasing the length of the alkyl chain generally leads to a lower MIC, signifying greater antimicrobial potency. This is attributed to the enhanced hydrophobicity of the polymer, which promotes more effective disruption of the bacterial membrane.
Experimental Protocols for Efficacy Evaluation
A thorough evaluation of the antimicrobial efficacy of VBI-containing polymers requires standardized and reproducible experimental protocols. The following are step-by-step methodologies for key assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [2][3][4] Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Polymer stock solution of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of the Polymer: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the polymer stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted polymer. b. Include a positive control (wells with bacteria and no polymer) and a negative control (wells with medium only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the polymer at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the polymer that results in no colony formation on the agar plate.
Conclusion
Polymers containing this compound represent a promising class of antimicrobial materials with potent activity against a broad spectrum of microorganisms. Their efficacy is rooted in their amphiphilic character, which facilitates the disruption of microbial cell membranes. When compared to traditional quaternary ammonium-containing polymers, imidazolium-based polymers may offer enhanced antimicrobial performance. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these and other novel antimicrobial polymers, enabling researchers to make informed decisions in the development of next-generation therapies to combat infectious diseases.
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Performance Benchmark and Application Guide: Ion-Exchange Membranes Derived from 1-(4-Vinylbenzyl)-1H-imidazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides an objective performance benchmark of anion-exchange membranes (AEMs) derived from the monomer 1-(4-Vinylbenzyl)-1H-imidazole. In the pursuit of advancing technologies from alkaline fuel cells to electrochemical separations, the choice of the ion-exchange membrane is paramount. Here, we move beyond a simple cataloging of features to offer a causal analysis of performance, grounded in experimental data. We will compare imidazole-functionalized membranes against established alternatives, providing the necessary context and detailed protocols for you to validate and build upon these findings in your own work.
The Crucial Role of Cationic Groups in Anion-Exchange Membranes
Ion-exchange membranes are the gatekeepers of electrochemical systems, selectively transporting ions to facilitate desired reactions while preventing unwanted mixing. Anion-exchange membranes (AEMs), specifically, contain positively charged functional groups covalently attached to a polymer backbone. These fixed cations allow for the transport of anions (counter-ions) while excluding cations (co-ions).
The heart of an AEM is its cationic group. For decades, the field has been dominated by quaternary ammonium (QA) cations.[1][2] However, the operational stability of QA groups in the highly alkaline environments required for many applications remains a significant challenge, as they are susceptible to degradation pathways like Hofmann elimination and nucleophilic substitution.[1][2]
This challenge has spurred the exploration of alternative cationic moieties, with nitrogen-based heterocycles, such as imidazolium, gaining significant attention.[3][4][5] The monomer this compound provides a versatile platform for synthesizing polymer-based AEMs where the imidazolium cation is the functional group. This guide benchmarks the performance of these imidazolium-based AEMs to provide a clear, data-driven perspective on their viability and potential.
Key Performance Metrics: A Framework for Comparison
To conduct a meaningful comparison, we must first define the critical performance indicators for AEMs. These metrics are interconnected and create a holistic picture of a membrane's performance profile.
-
Ion-Exchange Capacity (IEC): This fundamental property quantifies the concentration of ion-conducting functional groups within the membrane, typically expressed in milliequivalents per gram (meq/g) of dry polymer.[6] A higher IEC generally correlates with higher ionic conductivity, as there are more charge carriers available.[5]
-
Ionic Conductivity (σ): A measure of the membrane's ability to transport anions (typically hydroxide, OH⁻, or chloride, Cl⁻), expressed in Siemens per centimeter (S/cm). This is arguably the most critical performance metric for applications like fuel cells.[4][5]
-
Water Uptake (WU) & Swelling Ratio (SR): Ion transport in these membranes is mediated by water. WU quantifies the amount of water absorbed by the membrane, which is essential for hydrating the ionic groups and facilitating ion movement. However, excessive water absorption leads to a high SR, compromising the membrane's dimensional and mechanical stability.[4][5]
-
Alkaline Stability: This metric assesses the membrane's chemical resilience in a high pH environment, often at elevated temperatures (e.g., in 1 M KOH at 60-80 °C).[5] It is a crucial indicator of the membrane's long-term durability in devices like AEM fuel cells.[2][4]
-
Permselectivity: This describes the membrane's ability to selectively transport counter-ions while effectively excluding co-ions.[7] Ideal permselectivity is 100%, though this is rarely achieved in practice, especially at high electrolyte concentrations.[7][8]
Performance Benchmark: Imidazolium AEMs vs. Alternatives
The following table summarizes the performance of AEMs derived from copolymers of 1-(4-vinylbenzyl)-3-methyl-imidazolium chloride ([VBMI]Cl) and styrene, as reported in the literature.[9] This data is benchmarked against the performance range of common quaternary ammonium (QA) based AEMs and the well-known cation-exchange membrane, Nafion®, which serves as a universal reference point in the field.
| Performance Metric | Poly(VBMI-co-Styrene) AEM[9] | Typical Quaternary Ammonium (QA) AEMs | Nafion® 117 (CEM Reference) |
| Functional Group | 1,3-Disubstituted Imidazolium | Benzyltrimethylammonium / Hetero-cycloaliphatic QA | Sulfonic Acid |
| Mobile Ion | OH⁻ / Cl⁻ | OH⁻ / Cl⁻ | H⁺ |
| IEC (meq/g) | 0.95 - 1.45 | 1.0 - 3.2[1][10] | ~0.90[11][12] |
| Ionic Conductivity (S/cm) | ~0.01 - 0.03 (at room temp) | 0.005 - 0.150 (at 70-80 °C)[2][4][5] | ~0.10 (fully hydrated, room temp)[13] |
| Water Uptake (%) | 26.1 - 61.9 | 15 - 100+ | ~22 - 35[11] |
| Alkaline Stability | Stable in 10 M NaOH at 60°C for 120h | Variable; often degrades above 60°C in 1M KOH[2][5] | N/A (Used in acidic conditions) |
| Single Cell Performance | 33 mW/cm² (H₂/Air, 30°C) | 0.7 - 2.4 W/cm² (H₂/O₂, optimized)[10][14] | >1.0 W/cm² (H₂/O₂, optimized) |
Analysis of Comparative Data:
-
IEC and Water Uptake: The poly(VBMI-co-Styrene) membranes exhibit a tunable IEC and a corresponding wide range of water uptake, which is comparable to many QA-based systems.[9] This tunability, achieved by varying the copolymer ratio, allows for optimization of the trade-off between conductivity and mechanical stability.
-
Ionic Conductivity: The reported room-temperature conductivity of ~10⁻² S/cm is significant and falls within the lower-to-mid range of many QA-based AEMs, which often require higher temperatures to achieve similar or greater conductivity.[9] However, it is an order of magnitude lower than the proton conductivity of Nafion®.[13] This highlights a persistent challenge for AEMs, as the intrinsic mobility of OH⁻ is lower than that of H⁺.
-
Alkaline Stability: The standout feature is the reported stability in a highly concentrated alkaline solution (10 M NaOH) at 60°C.[9] This suggests a higher intrinsic chemical stability of the 1,3-disubstituted imidazolium ring compared to many common quaternary ammonium cations, which can degrade under much milder conditions.[2][5]
-
Fuel Cell Performance: The initial reported fuel cell performance is modest.[9] It is crucial to note that this reflects an early study, and significant performance gains are typically achieved through optimization of the membrane-electrode assembly (MEA), ionomer, and operating conditions, as seen in the high-performance QA-based systems.[10][14][15]
Self-Validating Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following are detailed protocols for key membrane characterization techniques.
Protocol 1: Ion-Exchange Capacity (IEC) Determination
This protocol uses a standard acid-base titration method to determine the number of functional groups.
Causality: The IEC is the most fundamental property of an IEM. By exchanging the mobile counter-ions (e.g., Cl⁻) for a known species (OH⁻) and then titrating the exchanged ions, we can directly quantify the density of fixed ionic sites in the polymer. This value is critical as it dictates the theoretical maximum conductivity and influences water uptake.
Caption: Workflow for IEC measurement.
Step-by-Step Methodology:
-
Preparation: Cut a piece of the membrane (approx. 50-100 mg) and dry it in a vacuum oven at 60°C overnight. Record the dry weight (m_dry).
-
Conversion to Cl⁻ Form: Immerse the dry membrane sample in a 1 M NaCl solution for 24 hours to ensure all functional sites are in the chloride form.
-
Rinsing: Remove the membrane and rinse thoroughly with deionized (DI) water to remove any excess NaCl from the surface.
-
Ion Exchange: Immerse the rinsed membrane in 50 mL of a 0.5 M Na₂SO₄ solution for at least 24 hours. This will cause the Cl⁻ ions in the membrane to be exchanged with SO₄²⁻ ions, releasing the Cl⁻ into the solution.
-
Titration: Carefully collect the Na₂SO₄ solution containing the exchanged Cl⁻ ions. Titrate this solution with a standardized silver nitrate (AgNO₃) solution (e.g., 0.02 M) using potassium chromate as an indicator or by using potentiometric titration for higher accuracy.[6] The endpoint is reached when a persistent reddish-brown precipitate of silver chromate forms.
-
Calculation: The IEC is calculated using the formula: IEC (meq/g) = (Volume of AgNO₃ (L) × Concentration of AgNO₃ (mol/L)) / Dry Weight of Membrane (g)
Protocol 2: Through-Plane Ionic Conductivity Measurement
This protocol uses Electrochemical Impedance Spectroscopy (EIS) with a four-probe setup.
Causality: EIS is a powerful, non-destructive technique that measures the opposition of a system to the flow of alternating current as a function of frequency.[16] By using a four-probe setup, we can isolate the bulk membrane resistance from the interfacial and electrode resistances, providing an accurate measurement of the intrinsic ionic conductivity. The conductivity is temperature and humidity-dependent, reflecting the thermally activated nature of ion hopping and the necessity of a hydration network.
Caption: Workflow for Ionic Conductivity measurement via EIS.
Step-by-Step Methodology:
-
Sample Preparation: Cut the membrane into a defined geometry (e.g., a rectangle of 1 cm x 4 cm). Measure its thickness (L) at several points using a micrometer.
-
Equilibration: Immerse the membrane in DI water in a temperature-controlled chamber. Allow it to fully equilibrate at the desired measurement temperature (e.g., 30°C, 60°C, 80°C).
-
Cell Assembly: Mount the hydrated membrane in a four-probe conductivity cell. Ensure good contact between the platinum electrodes and the membrane surface.
-
EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[16]
-
Data Analysis: Plot the impedance data on a Nyquist plot (Z'' vs. Z'). The membrane's bulk resistance (R) is determined from the high-frequency intercept of the impedance arc with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ (S/cm) = L / (R × A) where L is the membrane thickness (cm), R is the measured resistance (Ω), and A is the cross-sectional area of the membrane through which the current flows (cm²).
Protocol 3: Water Uptake (WU) and Swelling Ratio (SR) Measurement
Step-by-Step Methodology:
-
Dry Measurement: Dry a pre-cut membrane sample in a vacuum oven at 60°C until a constant weight is achieved. Record the dry weight (W_dry) and measure its length and width (L_dry, W_dry).
-
Hydration: Immerse the dry membrane in DI water at a specific temperature (e.g., room temperature or 80°C) for 24 hours to ensure full hydration.
-
Wet Measurement: Remove the membrane, quickly blot the surface with filter paper to remove excess water, and immediately record its wet weight (W_wet) and measure its wet length and width (L_wet, W_wet).
-
Calculation:
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
-
Area Swelling Ratio (%) = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100
-
Mechanistic Insights: Connecting Structure to Performance
Caption: Relationship between membrane structure and performance.
The performance of a this compound derived membrane is not arbitrary; it is a direct consequence of its molecular architecture.
-
The Imidazolium Cation and Stability: The stability of the imidazolium cation is superior to many acyclic QA groups because it lacks the β-hydrogens that facilitate the Hofmann elimination degradation pathway. However, the C2 position on the imidazolium ring can be susceptible to nucleophilic attack by hydroxide ions, a potential degradation route.[5] The use of 1,3-disubstituted imidazolium, as in poly(VBMI), helps to mitigate some degradation pathways, contributing to its observed high alkaline stability.[9]
-
IEC, Water, and Conductivity Trade-off: As the degree of functionalization (IEC) with hydrophilic imidazolium groups increases, the membrane naturally absorbs more water. This hydration is essential to create percolating water channels through which hydroxide ions can move, thus increasing conductivity.[6] However, this comes at a cost. Excessive water uptake leads to significant swelling, which plasticizes the polymer backbone, reducing its mechanical strength and potentially leading to failure in an operating device. The copolymerization with a hydrophobic monomer like styrene, as in the benchmarked membrane, is a deliberate strategy to control this swelling and maintain structural integrity.[9]
-
The Polymer Backbone's Role: The polystyrene backbone provides the mechanical framework for the membrane. While robust, its rigid nature can sometimes lead to brittle membranes if not properly plasticized by water. The choice of backbone is critical; more flexible backbones can improve durability, while aromatic backbones, like polystyrene, offer good chemical resistance.
Conclusion and Future Directions
Ion-exchange membranes derived from this compound present a compelling alternative to traditional quaternary ammonium-based AEMs, primarily due to their promising alkaline stability. The ability to tune their properties by copolymerization allows for a rational design approach to balance the critical trade-off between ionic conductivity and mechanical integrity.
While initial performance data is encouraging, particularly regarding chemical stability, further research is required to elevate their overall performance to compete with state-of-the-art AEMs. Key areas for future investigation include:
-
Backbone Engineering: Exploring more flexible and robust polymer backbones to improve mechanical properties and long-term durability.
-
MEA Optimization: A systematic study of ionomer composition, electrode structure, and operating conditions is needed to unlock the full potential in fuel cell and electrolysis applications.
-
Cation Modification: Further modifications to the imidazolium cation, such as steric shielding at the C2 position, could further enhance alkaline stability and push operational lifetimes.
This guide provides the foundational data and methodologies for researchers to engage with this promising class of materials. By understanding the causal links between chemical structure and electrochemical performance, the scientific community can accelerate the development of next-generation ion-exchange membranes.
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A. Manin et al., "Composite Anion Exchange Membranes Based on Quaternary Ammonium-Functionalized Polystyrene and Cerium(IV) Phosphate with Improved Monovalent-Ion Selectivity and Antifouling Properties," MDPI, 2023. Available: [Link]
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A. N. F. Z. Abidin et al., "Synthesis of Imidazole Coated Magnetic Particles as a Candidate Material for Polymer Electrolyte Membrane in Fuel Cells," Springer, 2020. Available: [Link]
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M. A. Hickner, "Enhancement of Anhydrous Proton Conductivity of Poly(vinylphosphonic acid)–Poly(2,5‐benzimidazole) Membranes via In Situ Polymerization," Semantic Scholar, 2010. Available: [Link]
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C. Boonrawd et al., "Imidazole-doped Poly(styrene sulfonic acid-co-vinyl imidazole)/Polyvinyl Alcohol Blends as Proton Conducting Membranes," Thai Science, 2017. Available: [Link]
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M. Sansone et al., "Novel Ionic Conducting Composite Membrane Based on Polymerizable Ionic Liquids," Semantic Scholar, 2021. Available: [Link]
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A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 1-(4-Vinylbenzyl)-1H-imidazole
For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible synthesis, reliable biological data, and regulatory compliance. 1-(4-Vinylbenzyl)-1H-imidazole (4-VBI) is a versatile intermediate, but its utility is directly tied to its isomeric purity.[1] The presence of its positional isomer, 1-(3-Vinylbenzyl)-1H-imidazole (3-VBI), often a co-product from the synthesis starting from mixed vinylbenzyl chloride, can introduce variability in polymerization kinetics and alter the properties of downstream products.[2]
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the isomeric purity of 4-VBI. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
The Analytical Challenge: Separating Positional Isomers
Positional isomers like 4-VBI and 3-VBI possess identical molecular weights and similar physicochemical properties, making their separation a non-trivial task.[3] The choice of analytical technique must be driven by its ability to exploit the subtle differences in their three-dimensional structure and resulting polarity.
Comparative Analysis of Key Techniques
We will evaluate three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each offers a unique set of advantages and is suited for different analytical objectives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
HPLC is the cornerstone of pharmaceutical analysis for its high resolving power and sensitivity, making it ideal for separating the target 4-VBI from its 3-VBI isomer and other potential process-related impurities.[4] Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for this analysis.
Expertise & Causality: The separation on an RP-HPLC column, typically a C18, is governed by the hydrophobic interactions between the analyte and the stationary phase. While 4-VBI and 3-VBI have very similar overall hydrophobicity, the different substitution pattern on the benzene ring can lead to slight differences in their interaction with the stationary phase, allowing for separation. The choice of a C18 column is a logical starting point due to its versatility, but for challenging separations, a Phenyl or Pentafluorophenyl (PFP) phase could offer enhanced resolution through alternative π-π and dipole-dipole interactions.[5]
Experimental Protocol: RP-HPLC-UV Analysis of 4-VBI
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (analytical grade).
-
Reference standards for this compound and 1-(3-Vinylbenzyl)-1H-imidazole.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Standard Solution: Accurately weigh ~10 mg of 4-VBI and 3-VBI reference standards and dissolve in 100 mL of diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the 4-VBI sample to be tested at the same approximate concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the 4-VBI peak should be ≤ 2.0%. The resolution between the 4-VBI and 3-VBI peaks should be ≥ 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the percentage of the 3-VBI isomer and other impurities by area percent normalization. % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: HPLC workflow for isomeric purity analysis.
Gas Chromatography (GC): A High-Resolution Orthogonal Method
GC is an excellent orthogonal technique, particularly for identifying and quantifying volatile and semi-volatile impurities.[7] Its high theoretical plate count provides exceptional resolution. When coupled with a Flame Ionization Detector (GC-FID), it offers robust quantification, while a Mass Spectrometer (GC-MS) provides definitive identification of impurities.[8]
Expertise & Causality: The primary consideration for GC is the thermal stability and volatility of the analyte. 4-VBI has a boiling point of approximately 351 °C, making it suitable for GC analysis.[9] Separation in GC is based on the analyte's boiling point and its interaction with the stationary phase of the column. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good choice as it can differentiate between the isomers based on small differences in polarity and boiling point.
Experimental Protocol: GC-FID Analysis of 4-VBI
-
Instrumentation and Materials:
-
Gas chromatograph with an FID detector and a split/splitless injector.
-
Capillary GC column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium or hydrogen as the carrier gas.
-
Suitable solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of 4-VBI and 3-VBI reference standards at ~1 mg/mL in the chosen solvent. Create a working standard of ~100 µg/mL by dilution.
-
Sample Solution: Prepare the 4-VBI sample at the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 min.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
System Suitability Test (SST):
-
Inject the working standard solution five times.
-
Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%. Resolution between 4-VBI and 3-VBI peaks ≥ 1.5.
-
-
Analysis:
-
Inject the sample solution and calculate the impurity levels by area percent normalization, similar to the HPLC method. For higher accuracy, an internal standard method can be employed.
-
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself, tracing back to a certified internal standard.[10][11] It is also invaluable for unambiguous structural confirmation of the isomers.
Expertise & Causality: ¹H NMR spectroscopy can definitively distinguish between the 4-VBI and 3-VBI isomers. The aromatic protons of the 4-substituted (para) isomer will exhibit a characteristic AA'BB' system (two doublets), while the 3-substituted (meta) isomer will show a more complex multiplet pattern (e.g., a singlet, a triplet, and two doublets). By integrating the signals unique to each isomer and comparing them to the integral of a certified internal standard of known concentration, a precise and accurate quantification can be achieved.[11]
Experimental Protocol: qNMR Analysis of 4-VBI
-
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
High-precision 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6).
-
Certified qNMR internal standard (e.g., Maleic Anhydride or Dimethyl Sulfone), ensuring its signals do not overlap with analyte signals.
-
Analytical balance with high precision.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 4-VBI sample and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer Frequency: ≥400 MHz.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal unique to 4-VBI, a signal unique to 3-VBI (if present), and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
dot graph { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Decision matrix for selecting the appropriate analytical technique.
Performance Comparison Summary
The selection of the most appropriate technique depends on the specific requirements of the analysis, such as the need for routine QC, impurity identification, or certification of a reference material.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Isomer Resolution | Good to Excellent | Excellent | Excellent (Spectral) |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg-mg level) |
| Quantitative Accuracy | High (Relative) | High (Relative) | Very High (Absolute) |
| Sample Throughput | High | High | Low to Medium |
| Impurity Identification | Possible with DAD/MS | Excellent with MS | Excellent (Structural) |
| Destructive? | Yes | Yes | No |
| Reference Standard | Required for each analyte | Required for each analyte | Internal standard only |
Conclusion and Recommendations
For the comprehensive isomeric purity analysis of this compound, a multi-faceted approach is recommended.
-
For routine quality control and release testing, a validated HPLC-UV method is the most practical and efficient choice. It provides excellent resolution, high throughput, and reliable quantification of the 3-VBI isomer and other process impurities.
-
For identifying unknown volatile impurities or as an orthogonal method to confirm purity, GC-MS/FID is highly valuable. Its superior resolving power can separate impurities that may co-elute in HPLC.
-
For the certification of a reference standard or when an absolute purity value is required without a specific 4-VBI standard, qNMR is the definitive method. It provides unambiguous structural confirmation and a direct measure of purity traceable to a primary standard.
By leveraging these complementary techniques, researchers and drug development professionals can ensure the isomeric purity of this compound, thereby guaranteeing the integrity and reproducibility of their downstream applications. This rigorous analytical control is a critical component in upholding the principles of scientific integrity and is essential for successful pharmaceutical development.[12][13]
References
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- Czech J. Food Sci.
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- ResearchGate. "1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),..." Accessed January 5, 2026.
- The Royal Society of Chemistry. "SUPPORTING INFORMATION." Accessed January 5, 2026.
- Chemistry LibreTexts. "5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients." Accessed January 5, 2026.
- ResearchGate. "Proton 1 H-NMR spectra of 1-vinyl imidazole, surfactant and surfmer." Accessed January 5, 2026.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Vinylbenzyl)-1H-imidazole Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth technical comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 1-(4-Vinylbenzyl)-1H-imidazole. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and the principles of cross-validation, ensuring a robust and trustworthy analytical workflow.
The Centrality of this compound and the Imperative for Accurate Quantification
This compound is a versatile monomer utilized in the synthesis of specialized polymers and ionic liquids, with applications in fields ranging from materials science to pharmaceuticals. The purity and concentration of this monomer are critical parameters that directly influence the properties and performance of the final products. Consequently, the development and validation of reliable analytical methods for its quantification are of paramount importance.
Method Comparison at a Glance: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound is contingent on several factors, including the analyte's physicochemical properties, the required sensitivity, and the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Properties | Well-suited for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization may be necessary for polar analytes.[1] |
| Sample Preparation | Generally simpler, often involving dissolution and filtration. | May require derivatization to increase volatility, adding complexity. |
| Sensitivity & Selectivity | Good sensitivity, with selectivity determined by chromatographic separation and UV absorbance. | Excellent sensitivity and selectivity due to mass-based detection. |
| Instrumentation | Widely available in analytical laboratories. | Also common, but may be considered more specialized than HPLC-UV. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and reproducibility for a wide range of compounds.[2] For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's aromaticity and moderate polarity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade formic acid.
-
Reference standard of this compound (purity >98%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare the sample containing this compound in the diluent to a concentration within the calibration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the vinylbenzyl and imidazole chromophores).
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase provides excellent retention for the aromatic rings of the analyte.
-
Formic Acid: The addition of a small amount of acid to the aqueous mobile phase suppresses the ionization of the imidazole ring, leading to better peak shape and retention time stability.
-
Gradient Elution: A gradient is employed to ensure efficient elution of the analyte while maintaining good resolution from potential impurities.
-
Detection at 254 nm: This wavelength offers a good balance of sensitivity for the aromatic system without excessive interference from common solvents.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[3] While this compound has a moderate boiling point, its polarity may necessitate derivatization for optimal chromatographic performance.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.
-
DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine.
-
Reference standard of this compound.
2. Sample Preparation and Derivatization:
-
Prepare standard and sample solutions in a suitable solvent like acetonitrile.
-
Evaporate a known volume of the solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
Causality Behind Experimental Choices:
-
Derivatization: Silylation with BSTFA replaces the active hydrogen on the imidazole ring with a non-polar trimethylsilyl group, increasing volatility and thermal stability, and improving peak shape.
-
DB-5ms Column: This low-polarity column is well-suited for the separation of a wide range of derivatized organic compounds.
-
Temperature Program: The ramped temperature program ensures the efficient elution of the derivatized analyte and any potential byproducts.
-
SIM Mode: For quantification, monitoring specific ions enhances sensitivity and selectivity by reducing background noise.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Cross-Validation: Ensuring Method Concordance
Cross-validation is the process of demonstrating that two or more analytical methods are suitable for the same intended purpose and provide comparable results.[4] This is crucial when methods are used interchangeably or when transferring a method between laboratories. The cross-validation will be performed according to the principles outlined in the ICH Q2(R1) and the revised Q2(R2) guidelines.[5][6][7]
Cross-Validation Protocol
-
Selectivity/Specificity: Analyze blank samples (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound in both the HPLC-UV and GC-MS methods.
-
Linearity and Range: Prepare a set of at least five concentrations of the analyte spanning the expected working range. Analyze these standards using both methods and perform a linear regression analysis. The correlation coefficient (r²) should be >0.99 for both methods.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three levels (low, medium, high) across the linear range. The recovery should be within 98-102% for both methods.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified by each method. This is typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Comparative Performance Data (Hypothetical)
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2) |
| Linearity (r²) | 0.9995 | 0.9998 | >0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Relevant to application |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 0.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 0.5% | ≤2% |
| - Intermediate Precision | 1.2% | 0.9% | ≤2% |
| LOD (µg/mL) | 0.3 | 0.03 | - |
| LOQ (µg/mL) | 1.0 | 0.1 | - |
Logical Framework for Cross-Validation
Caption: Logical workflow for the cross-validation of HPLC-UV and GC-MS methods.
Conclusion: A Symbiotic Approach to Analytical Confidence
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV offers a robust, high-throughput method with simpler sample preparation, making it ideal for routine quality control. GC-MS, with its superior sensitivity and selectivity, is an excellent choice for trace-level analysis or when definitive identification is required.
The cross-validation of these two orthogonal methods provides the highest level of confidence in the analytical data, ensuring the integrity of research and development outcomes. By understanding the principles behind the methods and their validation, scientists can make informed decisions and generate data that is both accurate and defensible.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency; 2023. [Link]
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YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube; 2025. [Link]
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Pharmapproach. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Pharmapproach; 2024. [Link]
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CNKI. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI; 2020. [Link]
-
ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2022. [Link]
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Research Journal of Pharmacy and Technology. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology; 2021. [Link]
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Taylor & Francis Online. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online; 2017. [Link]
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Unich.it. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Unich.it; 2017. [Link]
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National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health; 2020. [Link]
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SciSpace. Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. SciSpace; 2012. [Link]
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American Elements. This compound. American Elements; 2023. [Link]
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SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies; 2023. [Link]
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National Institutes of Health. This compound. National Institutes of Health; 2023. [Link]
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ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect; 2023. [Link]
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ResearchGate. (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate; 2015. [Link]
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Impact Factor. A Review on GC-MS and Method Development and Validation. Impact Factor; 2018. [Link]
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Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today; 2017. [Link]
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ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate; 2018. [Link]
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Bentham Science. Determination of Pharmaceuticals by UV-Visible Spectrophotometry. Bentham Science; 2020. [Link]
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Experimental Biomedical Research. Development and validation of UV/VIS spectroscopy method for determination of atezolizumab in pharmaceutical products. Experimental Biomedical Research; 2022. [Link]
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Safety Operating Guide
Proper Disposal Procedures for 1-(4-Vinylbenzyl)-1H-imidazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 1-(4-Vinylbenzyl)-1H-imidazole is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounding each recommendation in established safety principles and regulatory frameworks.
Understanding the Compound: A Dual-Hazard Profile
This compound presents a dual-hazard profile that necessitates a nuanced approach to its disposal. Its chemical structure incorporates both an imidazole ring and a vinylbenzyl group, each contributing to its overall risk profile.
-
The Imidazole Moiety: Imidazole and its derivatives are known to exhibit corrosive properties and can be harmful.[1][2][3] Safety data for imidazole indicates that it can cause severe skin burns and eye damage, and it is also classified as a reproductive toxin.[1][3]
-
The Vinylbenzyl Moiety: The vinyl group attached to the benzyl ring introduces the significant hazard of spontaneous polymerization.[4] This reaction can be initiated by exposure to heat, light, or peroxides and can be dangerously exothermic, potentially leading to a runaway reaction if not properly managed.[4]
Therefore, the disposal procedure for this compound must address both its inherent toxicity and corrosivity, as well as its potential for hazardous polymerization.
Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), chemical waste must be properly characterized to ensure its safe management from "cradle-to-grave." this compound waste would likely be classified as a hazardous waste based on the following characteristics:
-
Reactivity: Due to its potential for polymerization, it can be considered a reactive waste.[3]
-
Toxicity: The imidazole component suggests potential toxicity.[1][3]
-
Corrosivity: Depending on its formulation and any residual reactants, it may exhibit corrosive properties.[3]
It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination.
| Hazard Class | Description | Regulatory Citation |
| Reactive Waste (D003) | Wastes that are unstable, can undergo violent change, or can react violently with water.[2] | 40 CFR §261.23 |
| Corrosive Waste (D002) | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5.[2] | 40 CFR §261.22 |
| Toxic Waste (D-series) | Wastes containing certain contaminants at concentrations equal to or greater than the regulatory levels. | 40 CFR §261.24 |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to its final removal by a licensed waste management provider.
Immediate Actions at the Point of Generation
Proper waste management begins the moment the chemical is deemed waste.
-
Segregation is Key: Immediately segregate waste this compound from other waste streams. Never mix it with incompatible materials, particularly strong oxidizing agents, acids, or bases, which could initiate a hazardous reaction.[5]
-
Avoid Contamination: Do not contaminate the waste container with other chemicals. This is crucial to prevent unforeseen reactions and to ensure accurate waste profiling for the disposal vendor.
Selection of Appropriate Waste Containers
The choice of a waste container is critical for ensuring safety during accumulation and storage.
-
Material Compatibility: Use a container made of a material that is chemically resistant to this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred.[2] Avoid metal containers if there is a potential for corrosion.
-
Secure Closure: The container must have a tightly sealing lid to prevent the release of vapors and to protect the contents from exposure to air and moisture.[2]
-
Condition of the Container: Ensure the container is in good condition, free from leaks, cracks, or other damage.
Proper Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.[2][5]
-
"Hazardous Waste" Designation: The label must prominently display the words "Hazardous Waste."[2]
-
Chemical Identification: Clearly identify the contents as "Waste this compound." List all components of the waste, including any solvents.
-
Hazard Pictograms: Use appropriate Globally Harmonized System (GHS) pictograms to indicate the hazards (e.g., corrosive, irritant, health hazard).
Safe Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have designated Satellite Accumulation Areas (SAAs) for the temporary storage of waste.[2]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible chemicals.[4]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[2]
Managing the Risk of Polymerization
The potential for spontaneous polymerization is a significant hazard that must be actively managed.
-
Inhibition: While the product as supplied may contain a polymerization inhibitor, its effectiveness in a waste matrix may be diminished. If storing the waste for an extended period, consult with your institution's Environmental Health and Safety (EHS) department about the potential need to add a compatible inhibitor.
-
Monitoring: Regularly inspect the waste container for any signs of polymerization, such as a change in viscosity, color, or temperature. If you observe any of these signs, notify your EHS department immediately.
Arranging for Final Disposal
The final step is to ensure the waste is transported off-site for proper treatment and disposal by a licensed hazardous waste management company.
-
Contact Your EHS Department: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste. Follow their guidelines for requesting a waste pickup.
-
Provide Accurate Information: When arranging for disposal, provide a complete and accurate description of the waste to the disposal vendor. This includes the chemical composition and any known hazards.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.
-
Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
For large spills, or if you are not trained in spill response, contact your institution's EHS department or emergency response team immediately.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
A Researcher's Guide to the Safe Handling of 1-(4-Vinylbenzyl)-1H-imidazole
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive monomers like 1-(4-Vinylbenzyl)-1H-imidazole demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of trust and expertise in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Reactivity
The imidazole moiety, as seen in related compounds, can be corrosive, causing severe skin burns and eye damage, and may pose reproductive health risks.[1][2][3][4][5] The vinylbenzyl group introduces the significant hazard of spontaneous polymerization, which can be initiated by heat, light, or the presence of peroxides.[6] This polymerization can be highly exothermic, leading to a rapid increase in temperature and pressure within a sealed container, potentially causing it to rupture.
Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a "Warning" signal word.[7]
Therefore, a thorough risk assessment is the critical first step before any handling of this compound. This involves not only understanding the chemical's intrinsic hazards but also evaluating the specific experimental conditions, such as scale, temperature, and reaction partners.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the potential for skin and eye irritation, as well as the unknown long-term toxicological properties, a robust selection of PPE is mandatory. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile or Neoprene), changed frequently | Fully-buttoned laboratory coat, consider a chemical-resistant apron | If not in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge |
| Solution Preparation and Transfers | Tightly fitting safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene) | Chemical-resistant laboratory coat or suit | Work should be performed in a certified chemical fume hood |
| Running Reactions | Tightly fitting safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves | Chemical-resistant laboratory coat or suit | All reactions must be conducted within a certified chemical fume hood |
| Waste Disposal | Tightly fitting safety goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) over an inner pair of nitrile gloves | Chemical-resistant apron over a laboratory coat | If outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge |
Rationale for PPE Selection:
-
Eye and Face Protection: The risk of splashes of this irritant and potentially corrosive compound necessitates the use of tightly fitting safety goggles and a full-face shield, especially when handling larger quantities or during transfers.[8]
-
Hand Protection: Due to the lack of specific glove compatibility data for this compound, it is prudent to select gloves based on their resistance to similar aromatic and heterocyclic compounds. Nitrile gloves offer good splash protection for many chemicals and should be worn as a minimum.[9][10][11] For more extended handling or in case of a spill, heavier-duty gloves like neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation and change them immediately after any suspected contact.[9]
-
Body Protection: A fully-buttoned laboratory coat is the minimum requirement. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical-resistant suit is advised.[1]
-
Respiratory Protection: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If a fume hood is not available for a specific, brief task, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow provides a procedural guide for the safe management of this compound in the laboratory.
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.
-
Storage Conditions: Store the container in a cool, dry, well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents.[8] Refrigerated storage is often recommended for reactive monomers to inhibit spontaneous polymerization. The container should be tightly sealed.
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing and Transfer: When weighing the solid, use a spatula to avoid creating dust. If possible, weigh it directly into the reaction vessel within the fume hood. For transfers of solutions, use a syringe or a cannula to minimize exposure.
-
Running Reactions: Always conduct reactions in a fume hood. Use appropriate reaction vessels that can withstand potential pressure changes. Monitor the reaction closely for any signs of an uncontrolled exothermic event.
-
Minor Spills (Solid): In a fume hood, carefully sweep up the solid material using a soft brush and dustpan to avoid generating dust. Place the collected material in a labeled, sealed container for hazardous waste disposal.
-
Minor Spills (Liquid): In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent material in a labeled, sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.
-
Waste Collection: All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Avoid Incompatibilities: Do not mix waste containing this compound with other incompatible waste streams.
-
Disposal Route: The collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program, likely via incineration.[12][13][14]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are paramount.
References
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- 2. Polymers as Solid Waste in Municipal Landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinylbenzyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 7. This compound | 78430-91-8 [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. safety.fsu.edu [safety.fsu.edu]
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- 11. fishersci.com [fishersci.com]
- 12. studymind.co.uk [studymind.co.uk]
- 13. ijpab.com [ijpab.com]
- 14. Polymer Waste Management → Term [pollution.sustainability-directory.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
